molecular formula C6H8Cl2N2 B1505029 2-Amino-4-(chloromethyl)pyridine hydrochloride CAS No. 1186663-31-9

2-Amino-4-(chloromethyl)pyridine hydrochloride

Cat. No.: B1505029
CAS No.: 1186663-31-9
M. Wt: 179.04 g/mol
InChI Key: YFYBPPVXPGYHTE-UHFFFAOYSA-N
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Description

2-Amino-4-(chloromethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C6H8Cl2N2 and its molecular weight is 179.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(chloromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYBPPVXPGYHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700182
Record name 4-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-31-9
Record name 2-Pyridinamine, 4-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-(chloromethyl)pyridine hydrochloride is a pivotal intermediate in contemporary pharmaceutical synthesis. Its structural motif, featuring a reactive chloromethyl group and a nucleophilic amino group on a pyridine scaffold, makes it a versatile building block for the construction of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by mechanistic insights. The presented methodology is designed to be both reproducible and scalable, addressing the needs of researchers in drug discovery and development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a pathway originating from the readily available starting material, 2-amino-4-methylpyridine. The primary disconnection occurs at the C-Cl bond, pointing to a hydroxymethyl precursor. This intermediate, in turn, can be derived from the corresponding methyl group through a functional group interconversion. This multi-step approach is often preferred over direct chlorination of the methyl group to avoid potential side reactions and selectivity issues.

Retrosynthesis Target 2-Amino-4-(chloromethyl)pyridine hydrochloride Precursor1 2-Amino-4-(hydroxymethyl)pyridine Target->Precursor1 Chlorination (SOCl₂) Precursor2 2-Amino-4-(bromomethyl)pyridine derivative (Protected) Precursor1->Precursor2 Hydrolysis Precursor3 2-Amino-4-methylpyridine (Protected) Precursor2->Precursor3 Benzylic Bromination StartingMaterial 2-Amino-4-methylpyridine Precursor3->StartingMaterial Protection

Caption: Retrosynthetic pathway for this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from 2-amino-4-methylpyridine. This pathway involves the protection of the amino group, benzylic bromination of the methyl group, subsequent hydrolysis to the alcohol, and a final chlorination step.

SynthesisWorkflow Start 2-Amino-4-methylpyridine Step1 Protection of Amino Group (e.g., Acetylation) Start->Step1 Intermediate1 Protected 2-Amino-4-methylpyridine Step1->Intermediate1 Step2 Benzylic Bromination (NBS, Radical Initiator) Intermediate1->Step2 Intermediate2 Protected 2-Amino-4-(bromomethyl)pyridine Step2->Intermediate2 Step3 Hydrolysis & Deprotection (Aqueous Base) Intermediate2->Step3 Intermediate3 2-Amino-4-(hydroxymethyl)pyridine Step3->Intermediate3 Step4 Chlorination & Salt Formation (Thionyl Chloride) Intermediate3->Step4 Product This compound Step4->Product

Caption: Overall workflow for the synthesis of this compound.

Step 1: Protection of the Amino Group

To prevent unwanted side reactions during the subsequent bromination step, the exocyclic amino group of 2-amino-4-methylpyridine should be protected. Acetylation is a common and effective method for this purpose, converting the amino group into a less reactive amide.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-amino-4-methylpyridine in a suitable solvent such as dichloromethane or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess (e.g., 1.1 equivalents) of acetyl chloride or acetic anhydride. If using acetyl chloride, a base like triethylamine should be added to scavenge the HCl byproduct.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: Benzylic Bromination

The methyl group of the protected 2-amino-4-methylpyridine can be selectively halogenated at the benzylic position using a free-radical initiator. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions.

Experimental Protocol:

  • Dissolve the protected 2-amino-4-methylpyridine in a non-polar solvent like carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by brine.

  • Dry the organic layer and concentrate under reduced pressure to yield the crude bromomethyl intermediate.

Step 3: Hydrolysis and Deprotection

The bromomethyl intermediate is then converted to the corresponding alcohol via nucleophilic substitution with a hydroxide source. Under these basic conditions, the protecting group on the amino group is also cleaved.

Experimental Protocol:

  • Dissolve the crude 2-amino-4-(bromomethyl)pyridine derivative in a suitable solvent mixture, such as aqueous tetrahydrofuran (THF) or dioxane.

  • Add an excess of an aqueous base, for example, 2M sodium hydroxide solution.

  • Heat the mixture to reflux and stir until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic extracts and concentrate under reduced pressure. The crude 2-amino-4-(hydroxymethyl)pyridine can be purified by column chromatography or recrystallization.

Step 4: Chlorination and Hydrochloride Salt Formation

The final step involves the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride (SOCl₂). This reagent also serves to form the hydrochloride salt of the final product, which often aids in its precipitation and purification.[1]

Mechanism of Chlorination:

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The presence of the pyridine nitrogen can influence the stereochemistry of the reaction. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[2][3]

ChlorinationMechanism Reactant R-CH₂-OH Intermediate R-CH₂-O-S(O)Cl (Chlorosulfite ester) Reactant->Intermediate + SOCl₂ SOCl2 SOCl₂ Product R-CH₂-Cl Intermediate->Product + Cl⁻ (from SOCl₂ or HCl) Byproducts SO₂ + HCl

Caption: Simplified mechanism of alcohol chlorination with thionyl chloride.

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 2-amino-4-(hydroxymethyl)pyridine in an anhydrous solvent like toluene or dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (at least 2 equivalents to ensure both chlorination and salt formation) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the mixture, and the product will likely precipitate as the hydrochloride salt.

  • Collect the solid product by filtration, wash with a cold, anhydrous solvent like diethyl ether to remove any excess thionyl chloride and other impurities.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data Summary

The following table summarizes the key chemical properties of the final product.

PropertyValueSource
IUPAC Name4-(Chloromethyl)pyridin-2-amine hydrochloride[4]
Molecular FormulaC₆H₈Cl₂N₂[5]
Molecular Weight179.05 g/mol [5]
CAS Number1186663-31-9[5]
AppearanceWhite to off-white crystalline solid[4]

Safety Considerations

  • Thionyl chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. It should be handled with care in a fume hood.

  • Radical Initiators (AIBN, Benzoyl Peroxide): These compounds can be unstable and potentially explosive upon heating or shock. They should be stored and handled according to the manufacturer's recommendations.

  • Solvents: Many of the organic solvents used are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.

This guide presents a well-reasoned and detailed synthetic pathway for this compound. The protocols are based on established and reliable chemical transformations, offering a solid foundation for researchers in the field. Adherence to all safety protocols is of paramount importance when undertaking these chemical syntheses.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available at: [Link]

  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents.
  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents.
  • Henry Rzepa's Blog. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Available at: [Link]

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents.
  • PubChem. 2-Amino-4-methylpyridine. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 1186663-31-9 | this compound | MFCD12198864. Available at: [Link]

Sources

2-Amino-4-(chloromethyl)pyridine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with this compound. It delves into the compound's core characteristics, synthesis, reactivity, and safe handling protocols, providing expert insights grounded in established scientific principles.

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional pyridine derivative that has garnered significant interest as a key intermediate in medicinal chemistry and materials science.[1] Its structure incorporates a pyridine core, a nucleophilic amino group, and a highly reactive chloromethyl group. This unique combination allows for sequential and site-selective modifications, making it an invaluable scaffold for constructing complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1] This guide will explore the fundamental properties, synthetic pathways, and critical applications of this compound, offering a robust framework for its effective utilization in research and development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Core Compound Identifiers
IdentifierValueSource(s)
CAS Number 1186663-31-9[1][2][3][4][5][6]
Molecular Formula C₆H₈Cl₂N₂ (or C₆H₇N₂Cl·HCl)[2][3][4][7]
Molecular Weight 179.05 g/mol [2][4]
IUPAC Name 4-(Chloromethyl)pyridin-2-amine hydrochloride[1][5]
InChI Key YFYBPPVXPGYHTE-UHFFFAOYSA-N[1][5]
MDL Number MFCD12198864[3][7]
Table 2: Physicochemical Properties
PropertyValueSource(s)
Appearance White to off-white crystalline solid[1]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[7]
Solubility The hydrochloride salt form enhances solubility in polar solvents.[1]

Synthesis and Reaction Mechanisms

A common and industrially viable approach begins with the corresponding methylpyridine precursor, in this case, 2-Amino-4-methylpyridine. The synthesis involves a multi-step process designed to selectively chlorinate the methyl group without affecting the sensitive amino group or the pyridine ring itself.

Plausible Synthetic Workflow
  • N-Oxidation: The pyridine nitrogen is first oxidized to an N-oxide. This step deactivates the pyridine ring towards electrophilic attack and activates the methyl group for subsequent reactions. A common oxidizing agent for this transformation is hydrogen peroxide in the presence of an acid like acetic acid.[8][9]

  • Rearrangement: The N-oxide is then typically reacted with an acylating agent, such as acetic anhydride. This leads to a rearrangement that functionalizes the methyl group, converting it into an acetoxymethyl group.

  • Hydrolysis: The resulting acetate ester is hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to yield the corresponding hydroxymethyl derivative, 2-Amino-4-(hydroxymethyl)pyridine.[8]

  • Chlorination: The final and most critical step is the conversion of the hydroxymethyl group to the target chloromethyl group. This is achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride.[9][10] The use of thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification. This step also forms the hydrochloride salt of the pyridine nitrogen and the amino group, yielding the final product.

The diagram below illustrates this generalized synthetic pathway.

G cluster_0 Generalized Synthetic Pathway A 2-Amino-4-methylpyridine B 2-Amino-4-methylpyridine N-oxide A->B H₂O₂ / Acetic Acid C 2-Amino-4-(acetoxymethyl)pyridine B->C Acetic Anhydride D 2-Amino-4-(hydroxymethyl)pyridine C->D NaOH (aq) / Hydrolysis E 2-Amino-4-(chloromethyl)pyridine hydrochloride D->E Thionyl Chloride (SOCl₂)

Caption: Generalized workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

The primary utility of this compound lies in its role as a versatile intermediate for synthesizing more complex molecules, particularly in the pharmaceutical industry.[1][5][11] The reactive chloromethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions to introduce a wide array of functional groups.

Nucleophilic Substitution Workflow

This compound is an excellent substrate for Sₙ2 reactions. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the chloromethyl group, making it a potent alkylating agent for various nucleophiles.

Typical Nucleophiles:

  • Amines (R-NH₂): To form substituted aminomethylpyridines.

  • Thiols (R-SH): To generate thioethers.

  • Alcohols/Phenols (R-OH): To create ethers.

  • Cyanide (CN⁻): To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

The diagram below outlines the logical flow of a typical nucleophilic substitution reaction.

G cluster_1 Nucleophilic Substitution Workflow start 2-Amino-4-(chloromethyl)pyridine hydrochloride product Substituted Product (2-Amino-4-(Nu-methyl)pyridine) start->product Reaction reactants Nucleophile (Nu:) + Base (e.g., K₂CO₃) reactants->product solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->product

Caption: Logical workflow for a nucleophilic substitution reaction.

Representative Experimental Protocol: N-Alkylation of Aniline

This protocol describes a general procedure for the reaction of this compound with a model nucleophile, aniline.

Objective: To synthesize 2-Amino-4-((phenylamino)methyl)pyridine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of aniline at room temperature. The potassium carbonate acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 50-60°C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue via column chromatography on silica gel to obtain the pure N-alkylated product.

Justification of Choices:

  • Base (K₂CO₃): An inorganic base is used to avoid competing nucleophilic reactions and is easily removed during the aqueous work-up.

  • Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[7]

Table 3: GHS Hazard and Precautionary Statements
CategoryCodeStatementSource(s)
Hazard H302Harmful if swallowed.[7]
H314Causes severe skin burns and eye damage.[7]
H332Harmful if inhaled.[7]
Precautionary P260Do not breathe dust/fume/gas/mist/vapors/spray.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[12]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[13]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Handling:

  • Use this compound only within a certified chemical fume hood.[14]

  • Ensure that eyewash stations and safety showers are readily accessible.[14]

  • Avoid formation of dust and aerosols.[14]

  • Personal Protective Equipment (PPE) is mandatory: safety goggles with side shields, a face shield, a lab coat, and chemical-resistant gloves.[12]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15]

  • For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[14]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its dual functionality. The strategic placement of an amino group and a reactive chloromethyl group on the pyridine scaffold provides a powerful tool for synthetic chemists. A thorough understanding of its properties, reaction pathways, and safety protocols, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

  • This compound | 1186663-31-9 | Benchchem. (URL: )
  • This compound | aldlab-chemicals. (URL: )
  • CAS 1186663-31-9 | this compound | MFCD12198864 | Hoffman Fine Chemicals. (URL: [Link])

  • Synthesis of 2-chloromethyl-pyridine hydrochloride | PrepChem.com. (URL: [Link])

  • The Role of Pyridine Derivatives in Modern Drug Development | NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride | Google P

Sources

Navigating the Nuances of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to the Reactivity and Stability of 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising molecular concept to a life-changing therapeutic is paved with critical chemical intermediates. Among these, 2-Amino-4-(chloromethyl)pyridine hydrochloride stands out as a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its utility, however, is intrinsically linked to a nuanced understanding of its reactivity and stability. This guide offers a deep dive into the chemical behavior of this compound, providing field-proven insights and robust methodologies to ensure its effective and safe implementation in drug development workflows.

Core Chemical Identity and Physicochemical Landscape

This compound is a pyridine derivative featuring a highly reactive chloromethyl group at the 4-position and an amino group at the 2-position.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it more amenable to handling and reaction setup.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₈Cl₂N₂[2][3]
Molecular Weight 179.05 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
CAS Number 1186663-31-9[1][2][3]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[3]

The interplay between the electron-donating amino group and the electrophilic chloromethyl group, all influenced by the pyridine ring's electronics, dictates the compound's reactivity profile.

The Double-Edged Sword: Understanding and Harnessing Reactivity

The primary locus of reactivity in this compound is the benzylic-like carbon of the chloromethyl group. This position is highly susceptible to nucleophilic attack, making the compound an excellent alkylating agent for introducing the 2-amino-4-methylpyridine moiety into a larger molecular scaffold.

Nucleophilic Substitution: The Workhorse Reaction

The most prevalent application of this intermediate is in SN2 reactions with a wide array of nucleophiles.

SN2_Reaction Reactant 2-Amino-4-(chloromethyl)pyridine (Electrophile) Product Alkylated Product Reactant->Product S N 2 Attack Nucleophile Nu: Nucleophile->Reactant LeavingGroup Cl- Product->LeavingGroup caption Figure 1: Generalized S N 2 reaction pathway.

Figure 1: Generalized SN2 reaction pathway.

Causality in Experimental Design: The choice of solvent and base is paramount in directing the outcome of these reactions. Aprotic polar solvents, such as DMF or acetonitrile, are often preferred as they effectively solvate the counter-ion of the nucleophile, thereby enhancing its reactivity. The selection of a non-nucleophilic base (e.g., K₂CO₃, NaH) is critical to deprotonate the nucleophile without competing in the substitution reaction.

Experimental Protocol: General Procedure for N-Alkylation

  • Nucleophile Activation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine nucleophile (1.0 eq.) in anhydrous DMF. Add a suitable non-nucleophilic base (1.1-1.5 eq.) portion-wise at 0°C. Allow the mixture to stir for 15-30 minutes.

  • Electrophile Addition: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

This protocol is a self-validating system as the in-process monitoring via TLC or LC-MS provides real-time feedback on the reaction's progress, allowing for adjustments in reaction time or temperature to optimize yield and minimize impurity formation.

Other Synthetic Transformations

While SN2 reactions dominate its use, the amino group can also participate in further transformations, such as metal-catalyzed cross-coupling reactions, to build more complex molecular architectures.[1]

Stability Profile: A Critical Consideration for Purity and Safety

The stability of this compound is a key factor influencing its shelf-life and the impurity profile of subsequent synthetic steps.

Hydrolytic Degradation

The primary degradation pathway is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative. This is particularly relevant in the presence of moisture and can be accelerated by non-neutral pH conditions.[4]

Degradation_Pathway Parent 2-Amino-4-(chloromethyl)pyridine Degradant 2-Amino-4-(hydroxymethyl)pyridine Parent->Degradant Hydrolysis H2O H₂O H2O->Parent caption Figure 2: Primary hydrolytic degradation pathway.

Figure 2: Primary hydrolytic degradation pathway.

Trustworthiness Through Control: To mitigate hydrolytic degradation, it is crucial to store the compound in a tightly sealed container under an inert atmosphere and to use anhydrous solvents in reactions.[3][5] When analyzing for purity, a stability-indicating method, such as HPLC, should be employed to resolve the parent compound from its potential degradants.

Thermal and Photochemical Stability

Safe Handling and Storage: A Non-Negotiable Imperative

This compound is classified as a hazardous substance, causing severe skin burns and eye damage, and is harmful if swallowed.[5][6]

Table 2: Summary of Safety and Handling Precautions

Precaution CategoryRecommended ActionSource(s)
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection.[6]
Handling Use in a well-ventilated place. Avoid formation of dust and aerosols.[2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and protect from moisture.[3][5]
Incompatibilities Strong oxidizing agents.[5][7]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a multitude of pharmaceutical compounds. Its reactivity, centered on the electrophilic chloromethyl group, provides a reliable handle for molecular elaboration. However, this reactivity necessitates a thorough understanding of its stability limitations and strict adherence to safe handling protocols. By embracing the principles of causality in experimental design and maintaining a rigorous approach to storage and handling, researchers can confidently and reproducibly leverage the synthetic potential of this valuable molecule, paving the way for the next generation of innovative medicines.

References

Synthesis of 2-Amino-4-(chloromethyl)pyridine hydrochloride derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(chloromethyl)pyridine Hydrochloride and Its Analogs

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. Among the vast family of pyridine derivatives, this compound stands out as a particularly valuable and versatile building block. The presence of a nucleophilic amino group and a highly reactive electrophilic chloromethyl group on the same scaffold provides a dual-handle for synthetic chemists to construct complex molecular architectures.

This guide offers a comprehensive exploration of the synthetic pathways leading to this compound and its key analogs. We will delve into the mechanistic rationale behind common synthetic strategies, provide detailed experimental protocols, and discuss the synthesis of related derivatives that are crucial for structure-activity relationship (SAR) studies in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical intermediate in their synthetic endeavors.

Core Synthetic Strategies: Pathways to a Key Intermediate

The synthesis of 2-Amino-4-(chloromethyl)pyridine is not a trivial undertaking due to the inherent reactivity of the functional groups. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction. The most logical and widely practiced approaches involve the functionalization of a pre-existing 2-amino-4-methylpyridine or 2-amino-4-(hydroxymethyl)pyridine core.

Pathway A: The Hydroxymethyl Intermediate Route (Preferred)

This is arguably the most controlled and reliable method. It involves the synthesis of 2-amino-4-(hydroxymethyl)pyridine as a key intermediate, which is then converted to the desired chloromethyl product. This two-step process allows for cleaner reactions and easier purification compared to direct chlorination of the methyl group.

Step 1: Synthesis of 2-Amino-4-(hydroxymethyl)pyridine

The precursor, 2-amino-4-methylpyridine, can be oxidized to form the corresponding alcohol. However, a more common and efficient laboratory-scale synthesis starts from 2-amino-4-picoline N-oxide. The N-oxide activates the methyl group towards rearrangement.

  • N-Oxidation: 2-Amino-4-methylpyridine is oxidized to 2-amino-4-methylpyridine N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.[1] This step is crucial as it activates the 4-position methyl group.

  • Rearrangement: The N-oxide is then treated with acetic anhydride. This induces a rearrangement to form 2-(acetylamino)-4-(acetoxymethyl)pyridine.

  • Hydrolysis: The resulting di-acetylated compound is hydrolyzed under basic conditions (e.g., aqueous NaOH) to cleave both the acetylamino and acetoxymethyl groups, yielding 2-amino-4-(hydroxymethyl)pyridine.

Step 2: Chlorination of 2-Amino-4-(hydroxymethyl)pyridine

The conversion of the primary alcohol to the corresponding alkyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this step due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl).

The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular SNi reaction (Substitution Nucleophilic internal) or an SN2 reaction with a chloride ion to yield the final product. The use of thionyl chloride also conveniently provides the acidic conditions necessary to form the final hydrochloride salt, which improves the compound's stability and handling characteristics.[2]

Synthesis_Pathway_A start 2-Amino-4-methylpyridine n_oxide 2-Amino-4-methylpyridine N-Oxide start->n_oxide H₂O₂ / Acetic Acid rearranged 2-(Acetylamino)-4- (acetoxymethyl)pyridine n_oxide->rearranged Acetic Anhydride hydroxymethyl 2-Amino-4-(hydroxymethyl)pyridine rearranged->hydroxymethyl NaOH (aq), Hydrolysis final_product 2-Amino-4-(chloromethyl)pyridine hydrochloride hydroxymethyl->final_product SOCl₂

Caption: Preferred synthetic route via a hydroxymethyl intermediate.

Pathway B: Direct Chlorination of 2-Amino-4-methylpyridine

While seemingly more direct, the radical chlorination of the 4-methyl group of 2-amino-4-methylpyridine presents significant challenges.

  • Selectivity: The pyridine ring itself can be susceptible to chlorination, and over-chlorination of the methyl group (to -CHCl₂ or -CCl₃) is common.

  • Amino Group Reactivity: The free amino group can react with many chlorinating agents or the HCl byproduct. Protection of the amino group (e.g., as an amide) is often necessary, adding extra steps to the synthesis.

Common radical initiators like AIBN (Azobisisobutyronitrile) with a chlorinating source such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be employed. However, achieving high yields of the mono-chlorinated product is difficult, making this route less favorable for fine chemical synthesis where purity is paramount.

Detailed Experimental Protocol: Chlorination Using Thionyl Chloride

This protocol describes the conversion of 2-amino-4-(hydroxymethyl)pyridine to its hydrochloride salt. It is a self-validating system where careful control of conditions ensures high yield and purity.

Materials and Reagents:

  • 2-Amino-4-(hydroxymethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Nitrogen or Argon gas supply

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube or gas bubbler

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar). Vent the system through a bubbler containing mineral oil or a trap with aqueous NaOH to neutralize the HCl and SO₂ gases produced.

  • Charging the Flask: To the flask, add 2-amino-4-(hydroxymethyl)pyridine (1.0 eq) and suspend it in anhydrous dichloromethane (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath. Maintaining a low temperature is critical during the addition of thionyl chloride to control the exothermic reaction.

  • Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled suspension via the dropping funnel over 30-45 minutes. A slight evolution of gas (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add anhydrous diethyl ether (an anti-solvent) to precipitate the product.

    • Collect the resulting white to off-white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum to obtain this compound. The product is typically used without further purification.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The hydrochloride salt form enhances its stability and solubility in polar solvents.[2]

Synthesis of Derivatives and Analogs: Expanding the Chemical Space

The true utility of this compound lies in its ability to serve as a scaffold for creating a diverse library of analogs. The two reactive handles can be addressed either sequentially or concurrently, depending on the desired target molecule.

Derivatives_Analogs cluster_amino Reactions at the 2-Amino Group cluster_chloro Reactions at the 4-Chloromethyl Group core 2-Amino-4-(chloromethyl)pyridine Hydrochloride acylation N-Acyl Derivatives core->acylation Acyl Chloride / Base sulfonylation N-Sulfonyl Derivatives core->sulfonylation Sulfonyl Chloride / Base buchwald N-Aryl Derivatives (Buchwald-Hartwig) core->buchwald Aryl Halide / Pd Catalyst ether Ethers (R-O-CH₂-) core->ether R-OH / Base thioether Thioethers (R-S-CH₂-) core->thioether R-SH / Base amine Secondary/Tertiary Amines (R₂N-CH₂-) core->amine R₂NH heterocycle Heterocycle Formation (e.g., Imidazo[1,2-a]pyridines) core->heterocycle Intramolecular Cyclization

Caption: Synthetic utility of the core scaffold for derivatization.

Reactions at the 4-Chloromethyl Group

The chloromethyl group is a potent electrophile, highly susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functionalities.

  • O-Alkylation: Reaction with alcohols or phenols (ROH) in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH) yields ether derivatives.

  • S-Alkylation: Thiols (RSH) readily displace the chloride to form thioethers, a common linkage in many bioactive molecules.[2]

  • N-Alkylation: Primary or secondary amines (R₂NH) react to produce secondary or tertiary aminomethyl pyridine derivatives.

Reactions at the 2-Amino Group

The amino group serves as a versatile nucleophile and a handle for cross-coupling reactions.

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides provides stable amide and sulfonamide derivatives, respectively.

  • Buchwald-Hartwig Amination: The amino group can be coupled with aryl halides using a palladium or copper catalyst to form N-aryl derivatives, significantly expanding molecular complexity.[2]

Data Summary: Synthetic Approaches

Starting MaterialKey ReagentsIntermediate(s)Target ProductTypical Yield (%)Reference
2-Amino-4-methylpyridineH₂O₂, Ac₂O, NaOH2-Amino-4-(hydroxymethyl)pyridine2-Amino-4-(chloromethyl)pyridine HCl(Not specified)Analogy from[1]
2-Amino-4-(hydroxymethyl)pyridineSOCl₂-2-Amino-4-(chloromethyl)pyridine HClHighGeneral Method[3]
2-Amino-4-(chloromethyl)pyridine HClPhenylboronic acid, Pd(PPh₃)₄-4-(Benzylamino)pyridine derivatives68-72%[2]
2-Amino-4-(chloromethyl)pyridine HClPhenols, K₂CO₃/DMF-2-((Phenoxy)methyl)pyridine derivativesUp to 98%[2]

Conclusion

This compound is a high-value intermediate whose successful synthesis hinges on a strategic, multi-step approach. The pathway involving the isolation of a 2-amino-4-(hydroxymethyl)pyridine intermediate offers the most reliable and scalable method, avoiding the selectivity issues inherent in direct chlorination. The dual reactivity of the final compound provides a rich platform for the synthesis of diverse libraries of molecules for drug discovery and development. By understanding the underlying chemical principles and adhering to controlled experimental protocols, researchers can effectively harness the synthetic power of this essential building block.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. Available at: [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate. Available at: [Link]

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. Available at: [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.

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An In-depth Technical Guide to the Applications of 2-Amino-4-(chloromethyl)pyridine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-(chloromethyl)pyridine hydrochloride is a bifunctional heterocyclic compound of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique architecture, featuring a highly reactive electrophilic chloromethyl group at the C4 position and a versatile nucleophilic amino group at the C2 position, renders it a powerful building block for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its reactivity profile, core applications, and field-proven experimental protocols. We will explore its utility in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and the synthesis of fused heterocyclic systems, offering researchers and drug development professionals a practical framework for leveraging this valuable synthetic intermediate.

Core Characteristics and Reactivity Profile

Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical properties. This compound is typically supplied as a stable, crystalline solid, with its hydrochloride salt form enhancing both stability and solubility in polar solvents.[1]

PropertyValueReference
IUPAC Name 4-(Chloromethyl)pyridin-2-amine hydrochloride[1]
CAS Number 1186663-31-9[1][2][3]
Molecular Formula C₆H₇N₂Cl · HCl (or C₆H₈Cl₂N₂)[1][2]
Molecular Weight 179.05 g/mol [1][2][3]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in polar solvents like DMF and DMSO[4]
Duality in Reactivity: Electrophilic and Nucleophilic Centers

The synthetic versatility of this compound stems from the distinct and controllable reactivity of its two primary functional groups.

  • The Electrophilic C4-Chloromethyl Group: The chloromethyl group (-CH₂Cl) is the molecule's primary reactive center for nucleophilic attack. The electron-withdrawing nature of the pyridine ring significantly enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to displacement by a wide range of nucleophiles.[1][4] This reactivity predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism.[4]

  • The Nucleophilic C2-Amino Group: The amino group (-NH₂) at the C2 position serves as a potent nucleophile and a handle for further functionalization. It can participate in N-alkylation, acylation, and various metal-catalyzed cross-coupling reactions, providing a secondary site for molecular elaboration.[1][5]

This dual-reactivity profile allows for sequential, and sometimes one-pot, functionalization strategies, enabling the rapid construction of diverse chemical libraries from a single, readily available starting material.

The Workhorse Reaction: Nucleophilic Substitution

The most prevalent application of this reagent involves the SN2 displacement of the chloride from the chloromethyl group. This reaction is reliable, high-yielding, and tolerant of a broad spectrum of nucleophiles.

General SN2 Mechanism

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom of the chloromethyl group, leading to the simultaneous displacement of the chloride leaving group.[4][6]

Caption: General SN2 mechanism at the C4-chloromethyl position.

Key Substitution Reactions
  • N-Alkylation: Primary and secondary amines readily react to form the corresponding 4-(aminomethyl)pyridine derivatives.[4] This is a cornerstone reaction for introducing the aminopyridine scaffold into larger molecules, particularly in the synthesis of kinase inhibitors and other biologically active compounds.[4]

  • O-Alkylation: Alcohols and phenols, typically under basic conditions to form the more potent alkoxide or phenoxide nucleophiles, react to yield ether linkages.

  • S-Alkylation: Thiols and thiophenols are excellent soft nucleophiles that react efficiently to form thioethers, a common functional group in various pharmaceutical agents.[7]

Experimental Protocol: General N-Alkylation

This protocol provides a robust starting point for the N-alkylation of various amine nucleophiles.

  • Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile), add the desired primary or secondary amine (1.1-2.0 eq.).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0-3.0 eq.) to neutralize the hydrochloride salt and the HCl generated during the reaction.[4]

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Leveraging the C2-Amino Group: Advanced Syntheses

Once the C4-position has been functionalized, the C2-amino group provides a secondary handle for diversification, enabling access to a rich variety of complex heterocyclic structures.

Metal-Catalyzed Cross-Coupling

The amino group can be a key participant in powerful C-N and C-C bond-forming reactions.

  • Suzuki-Miyaura Coupling: The aminopyridine moiety can react with boronic acids in the presence of a palladium catalyst to form aryl- or heteroaryl-substituted aminopyridines.[1]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of N-aryl derivatives, coupling the C2-amino group with aryl halides using a copper or palladium catalyst.[1]

Synthesis of Fused Heterocyclic Systems

A particularly elegant application involves a two-step sequence where the chloromethyl group first reacts with a nucleophile, which then participates in a subsequent cyclization with the C2-amino group. This is a highly efficient method for constructing fused bicyclic systems like imidazo[1,2-a]pyridines, which are privileged scaffolds in medicinal chemistry.[1]

Fused_Heterocycle_Workflow A 2-Amino-4-(chloromethyl)pyridine (Starting Material) B Step 1: N-Alkylation (e.g., with Aminoacetaldehyde Dimethyl Acetal) A->B C Intermediate: 4-((2,2-dimethoxyethylamino)methyl) -pyridin-2-amine B->C D Step 2: Intramolecular Cyclization (Pictet-Spengler type reaction) C->D E Final Product: Imidazo[1,2-a]pyridine Derivative D->E Kinase_Inhibitor_Synthesis cluster_0 Vector 1 Modification cluster_1 Vector 2 Modification Start 2-Amino-4-(chloromethyl)pyridine ·HCl Step1 S N 2 Reaction with R¹-NH₂ (Introduces diversity at solvent front) Start->Step1 Intermediate Substituted 4-(aminomethyl)pyridine Step1->Intermediate Step2 Functionalization of C2-Amino Group (e.g., Suzuki Coupling with R²-B(OH)₂) (Modifies hinge-binding region) Intermediate->Step2 Final Final Kinase Inhibitor Candidate Step2->Final

Caption: Divergent synthesis of kinase inhibitors.

This strategic approach allows medicinal chemists to rapidly generate a matrix of compounds by varying the R¹ (amine) and R² (boronic acid) groups, facilitating the exploration of the structure-activity relationship (SAR) around the aminopyridine core.

Conclusion

This compound is a high-value, versatile, and commercially available building block for organic synthesis. Its utility is defined by a predictable and robust reactivity profile dominated by nucleophilic substitution at the C4-chloromethyl position, complemented by the synthetic potential of the C2-amino group. From simple alkylations to the strategic construction of complex, fused heterocyclic systems, this reagent provides an efficient and reliable entry point for the synthesis of novel compounds with significant potential in drug discovery and development. The protocols and workflows outlined in this guide serve as a testament to its broad applicability and establish it as an indispensable tool for the modern synthetic chemist.

References

  • Reid, J. R., & Calvin, M. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121-129. Retrieved from [Link]

  • Murugesan, S. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Hoffman Fine Chemicals. (n.d.). CAS 1186663-31-9 | this compound. Retrieved from [Link]

  • Kelland, S. J., et al. (2014). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 12(38), 7596-7605. Retrieved from [Link]

  • Özkal, E., et al. (2019). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. Retrieved from [Link]

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The Versatile Synthon: A Technical Guide to 2-Amino-4-(chloromethyl)pyridine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Complexity

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, 2-Amino-4-(chloromethyl)pyridine hydrochloride has emerged as a particularly valuable and versatile intermediate. Its unique combination of a nucleophilic amino group and a highly reactive electrophilic chloromethyl group, situated on a biologically relevant pyridine scaffold, offers a powerful toolkit for molecular architects. This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to deliver field-proven insights into its practical application, reactivity, and strategic deployment in drug development programs.

Core Molecular Attributes and Strategic Implications

Understanding the inherent chemical personality of this compound is the foundation for its effective utilization. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying handling and reaction setup.[1]

PropertyValue/DescriptionStrategic Implication for the Synthetic Chemist
Molecular Formula C₆H₈Cl₂N₂A relatively low molecular weight building block, advantageous for constructing drug candidates that adhere to Lipinski's Rule of Five.[2][3]
Molecular Weight 179.05 g/mol Facilitates straightforward stoichiometric calculations in reaction planning.[1]
Appearance White to off-white crystalline solidProvides a simple visual cue for material quality and stability.
Key Functional Groups 2-amino group, 4-chloromethyl group, pyridine ringOffers three distinct points for chemical modification, enabling diverse synthetic pathways.
Reactivity Centers Electrophilic Center: The benzylic carbon of the -CH₂Cl group. Nucleophilic Center: The nitrogen of the 2-amino group.This dual reactivity allows for sequential or orthogonal synthetic strategies.

The true power of this molecule lies in the electronic interplay between its functional groups. The electron-donating amino group modulates the reactivity of the pyridine ring, while the chloromethyl group serves as a potent electrophilic handle for introducing a wide array of functionalities through nucleophilic substitution.

The Cornerstone Reaction: Nucleophilic Substitution

The high reactivity of the chloromethyl group is the most exploited feature of this building block.[1] This group's susceptibility to nucleophilic attack allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.

Mechanistic Considerations: An SN2 Pathway

The reaction proceeds via a concerted SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom, and the chloride ion is displaced in a single step.[4]

Caption: SN2 reaction mechanism at the chloromethyl group.

Expert Insight: The choice of solvent and base is critical for the success of these reactions. Aprotic polar solvents like DMF or DMSO are often preferred as they effectively solvate the counter-ions of the nucleophile without interfering with its nucleophilicity. The selection of a base, typically a non-nucleophilic one like potassium carbonate or triethylamine, is crucial to deprotonate the nucleophile (if necessary) without competing in the substitution reaction.

Common Nucleophilic Partners

A wide variety of nucleophiles can be employed to construct diverse molecular architectures.

Nucleophile TypeExampleResulting LinkageTypical Reaction Conditions
O-Nucleophiles Phenols, AlcoholsEtherK₂CO₃, DMF, 60-80 °C
N-Nucleophiles Amines (primary, secondary), AnilinesAmineEt₃N, CH₃CN, reflux
S-Nucleophiles Thiols, ThiophenolsThioetherNaH, THF, 0 °C to RT
Protocol: General Procedure for N-Alkylation

This protocol outlines a typical procedure for the reaction of this compound with a generic primary amine.

Materials:

  • This compound

  • Primary amine of choice (1.0 - 1.2 equivalents)

  • Triethylamine (Et₃N) (2.5 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Add the primary amine (1.1 eq) to the suspension.

  • Add triethylamine (2.5 eq) dropwise to the reaction mixture. The base neutralizes the hydrochloride salt and the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove triethylamine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Advanced Synthetic Strategies

Beyond simple nucleophilic substitution, the dual functionality of this building block allows for more complex synthetic transformations, making it a cornerstone in the synthesis of heterocyclic compounds and other privileged scaffolds in medicinal chemistry.[2][5]

Intramolecular Cyclization: Access to Fused Ring Systems

The amino and chloromethyl groups can participate in intramolecular reactions to form fused bicyclic systems like imidazo[1,2-a]pyridines, which are prevalent in many biologically active molecules.

Caption: Workflow for imidazo[1,2-a]pyridine synthesis.

Cross-Coupling Reactions

The amino group can direct or participate in metal-catalyzed cross-coupling reactions, although the pyridine nitrogen itself is often a more active participant. However, the amino group can be acylated or otherwise modified to tune the electronic properties of the ring, influencing the outcomes of reactions like Suzuki or Buchwald-Hartwig couplings.[1]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is essential for laboratory safety.

  • Hazard Profile: This compound is harmful if swallowed and causes severe skin burns and eye damage.[6][7] It is also suspected of causing genetic defects and cancer.[8] High concentrations can be destructive to mucous membranes and the upper respiratory tract.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10][11] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12][13]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8][12] It is recommended to store under an inert atmosphere.[14] Keep away from incompatible materials such as strong oxidizing agents.[6][9]

  • Spill Response: In case of a spill, dampen the solid material with water and transfer it to a suitable container for disposal.[15] Avoid generating dust.[8] Ensure the area is properly cleaned and decontaminated.

Conclusion: A Strategic Asset in Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to rapidly generate libraries of diverse compounds. Its predictable reactivity, coupled with the biological relevance of the 2-aminopyridine scaffold, ensures its continued prominence in the quest for novel therapeutics.[2][16][17] By understanding its core principles and applying the insights provided in this guide, researchers can fully leverage the synthetic potential of this powerful building block.

References

  • This compound | 1186663-31-9 | Benchchem. (URL: )
  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (URL: [Link])

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (URL: [Link])

  • 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem. (URL: [Link])

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 2-Aminopyridine - An unsung hero in drug discovery | Request PDF - ResearchGate. (URL: [Link])

  • This compound - Achmem. (URL: [Link])

  • Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed. (URL: [Link])

  • Nucleophilic Substitution Reactions. (URL: [Link])

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2-Amino-4-(chloromethyl)pyridine hydrochloride reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanisms of 2-Amino-4-(chloromethyl)pyridine Hydrochloride

This guide provides a comprehensive exploration of the core reaction mechanisms of this compound, a pivotal building block for researchers, scientists, and professionals in drug development. Our focus is on delivering field-proven insights, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices and reaction outcomes.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a bifunctional pyridine derivative of significant interest in medicinal chemistry and pharmaceutical synthesis.[1] Its structure incorporates three key features that dictate its reactivity:

  • An Electrophilic Chloromethyl Group: The -CH₂Cl group at the 4-position is analogous to a benzylic halide. This makes the methylene carbon highly susceptible to nucleophilic attack, serving as the primary site for molecular elaboration.[1]

  • A Nucleophilic Amino Group: The -NH₂ group at the 2-position can participate in a variety of transformations, including metal-catalyzed cross-coupling reactions, and influences the electronic properties of the pyridine ring.[1]

  • A Pyridine Ring: The heterocyclic core provides a scaffold with specific electronic and solubility characteristics, while the hydrochloride salt form enhances stability and solubility in polar solvents.[1]

This unique combination of reactive sites makes the compound an ideal starting material for constructing complex molecules with desired biological activities.[2]

The Core Reaction Mechanism: SN2 Nucleophilic Substitution

The predominant reaction mechanism for this compound involves the highly reactive chloromethyl group. This functionality is an excellent electrophile, readily undergoing nucleophilic substitution reactions.[1][3]

The SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, relative to the chlorine atom. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group.[4][6]

The rate of this reaction is dependent on the concentration of both the pyridine substrate and the incoming nucleophile.[4] The choice of solvent is critical; polar aprotic solvents such as DMF or acetonitrile are preferred as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[5]

Caption: Generalized SN2 reaction at the chloromethyl group.

Enhancing Reactivity: The Role of Catalysts

In certain cases, the rate of substitution can be significantly enhanced by a catalyst. The addition of a catalytic amount of potassium iodide (KI) is a common strategy. This facilitates an in-situ Finkelstein reaction, where the chloride is temporarily replaced by iodide to form the more reactive 2-amino-4-(iodomethyl)pyridine intermediate. Iodide is a superior leaving group compared to chloride, accelerating the subsequent reaction with the primary nucleophile.[1]

Competing Reactions and Secondary Reactivity

While SN2 substitution at the chloromethyl group is dominant, the other functional groups impart secondary reactivity that is crucial for multi-step syntheses.

  • Amino Group Transformations: The 2-amino group can undergo N-arylation via Buchwald-Hartwig amination or participate in Suzuki-Miyaura coupling reactions with boronic acids, typically after the primary substitution has occurred.[1]

  • Heterocycle Formation: The proximity of the amino group and the reactive chloromethyl handle (after conversion to another functional group) allows for intramolecular cyclization reactions to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines.[1]

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or strong bases like sodium hydroxide, which converts it to a hydroxymethyl group.[1][3] This can be an undesirable side reaction or a deliberate synthetic transformation.

Key Synthetic Transformations & Data

The high reactivity of the chloromethyl group allows for the efficient introduction of a wide variety of functional groups. The following table summarizes common transformations with representative conditions and yields, demonstrating the versatility of this building block.

Nucleophile ClassSpecific NucleophileBase (if needed)SolventTemp. (°C)Product TypeTypical Yield (%)Reference
Amines MorpholineK₂CO₃Acetonitrile804-((Pyridin-4-yl)methyl)morpholine70-85[5]
AnilineEt₃NDioxane100N-((Pyridin-4-yl)methyl)aniline60-75[5]
Thiols ThiophenolK₂CO₃DMFRoom Temp4-(Phenylthiomethyl)pyridine~76[1][5]
Azides Sodium AzideN/ADMFRoom Temp4-(Azidomethyl)pyridine80-90[5]
Hydrolysis NaOH (aq.)N/AWaterN/A(2-Aminopyridin-4-yl)methanol88[1]

Field-Proven Experimental Protocol: Synthesis of a 4-(Thiomethyl)pyridine Derivative

This protocol provides a self-validating workflow for a typical SN2 reaction, explaining the rationale behind each step.

Objective: To synthesize 4-((2-Aminopyridin-4-yl)methylthio)phenol by reacting this compound with 4-mercaptophenol.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium carbonate (K₂CO₃, 1.5 equivalents) in anhydrous dimethylformamide (DMF, 0.5 M).

    • Expertise & Causality: An inert atmosphere prevents oxidation of the thiol. K₂CO₃ is a mild base used to deprotonate the thiol, generating the more potent thiolate nucleophile. Anhydrous DMF is used as it is a polar aprotic solvent that effectively facilitates SN2 reactions.

  • Nucleophile Activation: Add 4-mercaptophenol (1.1 equivalents) to the suspension at room temperature and stir for 15-20 minutes.

    • Trustworthiness: This pre-stirring step ensures the complete formation of the potassium thiophenolate salt, maximizing the concentration of the active nucleophile before the electrophile is introduced.

  • Electrophile Addition: Add this compound (1.0 equivalent) to the reaction mixture.

    • Expertise & Causality: The hydrochloride salt is used for its stability. The base (K₂CO₃) will neutralize the HCl in situ, liberating the free base of the pyridine for the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Trustworthiness: Active monitoring prevents the formation of side products from over-reaction and confirms the reaction has reached completion, ensuring reproducibility.

  • Workup and Extraction: Once complete, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate (3x volumes).

    • Expertise & Causality: This "quenching" step stops the reaction and separates the water-soluble DMF and inorganic salts from the organic product. Multiple extractions ensure efficient recovery of the product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.

    • Expertise & Causality: The brine wash removes residual water. Drying with Na₂SO₄ removes all traces of water before solvent evaporation. Column chromatography is the standard method for purifying organic compounds to obtain a high-purity final product.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Suspend K₂CO₃ in DMF B Add Thiol Nucleophile A->B Activate C Add Pyridine Electrophile B->C D Monitor by TLC/LC-MS C->D Stir at RT E Quench with Water D->E F Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G H H G->H Final Product

Caption: A typical experimental workflow for SN2 substitution.

Conclusion

This compound is a foundational reagent whose reactivity is dominated by the SN2 mechanism at its benzylic-like chloromethyl group. A thorough understanding of this primary pathway, coupled with an awareness of the secondary reactivity of the amino group and pyridine core, allows chemists to strategically design and execute complex synthetic routes. By carefully selecting nucleophiles, solvents, and catalysts, researchers can leverage this versatile building block to construct a vast array of functionalized pyridine derivatives for applications ranging from pharmaceuticals to materials science.

References

  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available at: [Link]

  • Nucleophilic Substitution Reactions. Available at: [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • Royal Society of Chemistry. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Available at: [Link]

  • Química Organica.org. Nucleophilic substitution reactions in pyridine. Available at: [Link]

  • Google Patents. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis. Available at: [Link]

Sources

Spectroscopic Elucidation of 2-Amino-4-(chloromethyl)pyridine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-(chloromethyl)pyridine hydrochloride is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic chloromethyl group, makes it a versatile building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in a comparative analysis of structurally related compounds. Due to the limited availability of published experimental spectra for the title compound, this guide synthesizes data from analogous structures to provide a robust, predictive framework for researchers.

The molecular structure consists of a pyridine ring substituted with an amino group at the 2-position and a chloromethyl group at the 4-position. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The protonation of the pyridine nitrogen in the hydrochloride salt will significantly influence the chemical shifts of the aromatic protons, causing them to appear at a lower field (higher ppm) compared to the free base.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the chloromethyl protons, and the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nature of the protonated pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentMechanistic Insight
~8.0-8.2Doublet (d)H-6The proton adjacent to the protonated ring nitrogen (H-6) is expected to be the most downfield aromatic proton due to the strong deshielding effect.
~6.8-7.0Doublet (d)H-5This proton is ortho to the chloromethyl group and meta to the amino group.
~6.6-6.8Singlet (s) or narrow doubletH-3The proton ortho to the amino group and meta to the chloromethyl group. Its multiplicity will depend on the coupling with H-5.
~4.7-4.9Singlet (s)-CH₂ClThe methylene protons of the chloromethyl group are expected to be a singlet and are deshielded by the adjacent chlorine atom.
~7.0-7.5Broad Singlet (br s)-NH₂The amino protons often appear as a broad singlet and their chemical shift can be variable depending on concentration and solvent.
~13.0-14.0Broad Singlet (br s)N-H⁺ (and HCl)The proton on the pyridine nitrogen and the hydrochloride proton may be exchangeable and appear as a very broad signal downfield.

Causality of Predictions: These predictions are based on the analysis of ¹H NMR data for related structures such as 2-(Chloromethyl)pyridine hydrochloride and 4-(Chloromethyl)pyridine hydrochloride[1][2]. The presence of the electron-donating amino group at the 2-position is expected to shift the signals for H-3 and H-5 to a higher field (lower ppm) compared to a pyridine ring without this substituent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The protonation of the pyridine nitrogen will also influence the carbon chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignmentMechanistic Insight
~158-160C-2The carbon bearing the amino group is expected to be significantly upfield due to the strong shielding effect of the nitrogen.
~150-152C-6The carbon adjacent to the ring nitrogen is expected to be downfield.
~148-150C-4The carbon attached to the chloromethyl group will be downfield.
~115-117C-5Aromatic CH carbon.
~110-112C-3Aromatic CH carbon, shielded by the adjacent amino group.
~45-47-CH₂ClThe aliphatic carbon of the chloromethyl group.

Causality of Predictions: The predicted chemical shifts are extrapolated from data for 2-(Chloromethyl)pyridine hydrochloride and 4-(Chloromethyl)pyridine hydrochloride[3][4]. The positions of the carbons are assigned based on established substituent effects in pyridine rings.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and accuracy.

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-aqueous solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024, to achieve an adequate signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg of sample B Dissolve in 0.7 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Integration and Peak Picking I->J

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupMechanistic Insight
3400-3200N-H stretchPrimary Amine (-NH₂)The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of the primary amine.
3100-3000C-H stretch (aromatic)Pyridine RingStretching vibrations of the C-H bonds on the aromatic ring.
2900-2800C-H stretch (aliphatic)Chloromethyl (-CH₂Cl)Stretching vibrations of the C-H bonds in the chloromethyl group.
~1640-1600N-H bendPrimary Amine (-NH₂)Scissoring vibration of the primary amine.
~1600-1450C=C and C=N stretchPyridine RingRing stretching vibrations characteristic of aromatic heterocycles.
~1300-1200C-N stretchAryl-AmineStretching vibration of the bond between the aromatic ring and the amino group.
~700-650C-Cl stretchChloromethyl (-CH₂Cl)Characteristic stretching vibration for an alkyl chloride.

Causality of Predictions: These predictions are based on the known vibrational frequencies of 2-aminopyridine and related chlorinated pyridine derivatives[5][6][7]. The hydrochloride form may lead to some broadening of the N-H stretching bands.

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for acquiring IR spectra of solid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

For the free base, 2-Amino-4-(chloromethyl)pyridine, the molecular formula is C₆H₇ClN₂.

  • Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the free base. Due to the presence of chlorine, an isotopic pattern will be observed:

    • m/z ≈ 142 (for ³⁵Cl)

    • m/z ≈ 144 (for ³⁷Cl, with an intensity of about one-third of the M⁺ peak)

  • Key Fragmentation Pathways:

    • Loss of Cl: A significant fragment would be observed at m/z ≈ 107, corresponding to the loss of a chlorine radical. This [M-Cl]⁺ fragment is a stable aminobenzyl-type cation.

    • Loss of CH₂Cl: Fragmentation involving the loss of the chloromethyl radical would lead to a fragment at m/z ≈ 93, corresponding to the 2-aminopyridine radical cation.

MassSpec_Fragmentation cluster_frags Key Fragments M [C₆H₇³⁵ClN₂]⁺ m/z = 142 frag1 [M-Cl]⁺ m/z = 107 M->frag1 - Cl• frag2 [M-CH₂Cl]⁺ m/z = 93 M->frag2 - •CH₂Cl M_iso [C₆H₇³⁷ClN₂]⁺ m/z = 144

Sources

The Unseen Potential: A Technical Guide to the Biological Activities of 2-Amino-4-(chloromethyl)pyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the vast and intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, a privileged structure consistently found in a multitude of therapeutic agents.[1][2] Its inherent electronic properties, capacity for hydrogen bonding, and synthetic versatility make it an attractive starting point for the design of novel bioactive molecules. Within this broad class of compounds, derivatives of 2-Amino-4-(chloromethyl)pyridine hydrochloride represent a particularly intriguing, yet underexplored, frontier. The presence of a reactive chloromethyl group at the 4-position, combined with the nucleophilic 2-amino group, offers a unique chemical handle for the synthesis of diverse molecular architectures with significant therapeutic potential.

This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental design, the importance of self-validating protocols, and the critical role of structure-activity relationships (SAR) in guiding drug discovery efforts.

The Synthetic Gateway: Leveraging the Chloromethyl Moiety

The synthetic utility of this compound lies in the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and molecular scaffolds, thereby generating extensive chemical diversity for biological screening.

General Synthesis Strategy: Nucleophilic Substitution

A primary synthetic route for derivatizing the 2-Amino-4-(chloromethyl)pyridine core involves the N-alkylation of various nucleophiles. The general workflow for this process is outlined below.

Synthesis_Workflow start Start reactants 2-Amino-4-(chloromethyl)pyridine HCl + Nucleophile (e.g., amine, thiol, alcohol) start->reactants reaction_conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, ACN) Temperature reactants->reaction_conditions workup Aqueous Workup & Extraction reaction_conditions->workup purification Column Chromatography or Recrystallization workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: General workflow for the synthesis of 2-Amino-4-(chloromethyl)pyridine derivatives.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a generalized method for the synthesis of derivatives from this compound. Optimization of the base, solvent, and temperature is often necessary depending on the specific nucleophile used.[3]

  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN), add a suitable base (e.g., Potassium Carbonate or Triethylamine, 2.0-3.0 eq).

  • Nucleophile Addition: Add the desired nucleophile (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., inorganic salts) is present, filter the mixture. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., Ethyl Acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired derivative.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyridine nucleus is a common feature in many approved anticancer drugs, often functioning as a scaffold for kinase inhibitors.[4][5] Derivatives of 2-aminopyridine, in particular, have shown significant promise in targeting various kinases and other cancer-related proteins.

Kinase Inhibition: A Promising Avenue

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] The 2-aminopyridine moiety is known to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, making it an excellent starting point for the design of potent and selective inhibitors.[1][7]

Molecular docking studies have been instrumental in rationally designing 2-aminopyridine derivatives as potential kinase inhibitors. For instance, studies on Janus kinase 2 (JAK2) have shown that 2-aminopyridine derivatives can effectively bind to the active site, with key interactions in the hinge region and catalytic site.[1][7]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) substrate Substrate Protein receptor->substrate Phosphorylation derivative 2-Aminopyridine Derivative derivative->receptor Inhibition atp ATP atp->receptor pi Pi p_substrate Phosphorylated Substrate Protein substrate->p_substrate signaling Downstream Signaling (Proliferation, Survival) p_substrate->signaling apoptosis Apoptosis signaling->apoptosis

Caption: Simplified signaling pathway illustrating kinase inhibition by 2-aminopyridine derivatives.

Table 1: Anticancer Activity of Representative Pyridine-Urea Derivatives [2][8]

Compound IDSubstitutionIC₅₀ vs. MCF-7 (µM)Target
8b 4-Chlorophenyl urea4.68VEGFR-2
8d 4-Bromophenyl urea3.03VEGFR-2
8e 4-Iodophenyl urea0.22VEGFR-2
8n 3,4-Dichlorophenyl urea1.88VEGFR-2
Doxorubicin Standard Drug1.93Topoisomerase II

Data is illustrative and based on published studies on related pyridine derivatives.

Cytotoxicity Assays: Quantifying Anticancer Effects

The initial evaluation of potential anticancer agents involves assessing their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity [9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-Amino-4-(chloromethyl)pyridine derivatives (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antiviral Potential: A Broad-Spectrum Approach

The pyridine scaffold is also a key component in several antiviral drugs.[10] Derivatives of pyridine have demonstrated activity against a wide range of viruses, including influenza, herpes simplex virus (HSV), and even the SARS-CoV-2 virus.[11] The mechanism of action for these compounds can vary, from inhibiting viral entry and replication to targeting viral enzymes.[10]

Targeting Viral Replication

One of the primary strategies in antiviral drug development is to inhibit the replication of the viral genome. For RNA viruses, the RNA-dependent RNA polymerase (RdRp) is a key target.[12] Pyridine-based nucleoside analogs have been designed to mimic natural nucleosides and act as chain terminators during viral RNA synthesis.[11]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [13]

  • Cell Seeding: Seed a monolayer of host cells (e.g., Vero E6 cells for SARS-CoV-2) in a 6-well plate.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).

  • EC₅₀ Calculation: Count the number of plaques at each compound concentration. The effective concentration that reduces the number of plaques by 50% (EC₅₀) is determined.

Structure-Activity Relationship (SAR) and Future Directions

The exploration of this compound derivatives is still in its nascent stages. However, by drawing parallels with other 2-aminopyridine series, we can infer potential SAR trends. For instance, the nature of the substituent introduced via the chloromethyl handle will critically influence the biological activity.[14] Factors such as the size, lipophilicity, and hydrogen bonding capacity of the substituent will dictate the binding affinity to the target protein.

Future research in this area should focus on:

  • Systematic Derivatization: Synthesizing a focused library of compounds by reacting this compound with a diverse set of nucleophiles.

  • High-Throughput Screening: Screening the synthesized library against a panel of relevant biological targets, such as kinases, viral proteins, and various cancer cell lines.

  • Mechanism of Action Studies: For active compounds, elucidating the precise mechanism of action through biochemical and cell-based assays.

  • In Silico Modeling: Employing computational tools like molecular docking and 3D-QSAR to understand the binding modes of active compounds and to guide the design of more potent and selective derivatives.[1][7]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the 2-aminopyridine core, provides a fertile ground for medicinal chemistry exploration. This technical guide has outlined the potential biological activities, provided foundational experimental protocols, and suggested future research directions. By applying a rational and systematic approach to the design, synthesis, and evaluation of derivatives from this versatile building block, the scientific community can unlock its full therapeutic potential.

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  • This compound. Benchchem.

  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. PubMed.

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Methodological & Application

Application Notes and Protocols for the Synthetic Utilization of 2-Amino-4-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their presence in numerous FDA-approved drugs and biologically active compounds.[1] 2-Amino-4-(chloromethyl)pyridine hydrochloride emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with three key features: a nucleophilic amino group, a pyridine ring that modulates physicochemical properties, and a highly reactive chloromethyl group, which serves as a potent electrophilic handle for introducing the pyridinyl moiety into target molecules.[2]

This bifunctional nature allows for a diverse range of chemical transformations, making it a crucial building block for constructing complex molecular architectures. The primary application, and the focus of this guide, is its use as an alkylating agent in nucleophilic substitution reactions. The chloromethyl group at the 4-position is benzylic-like in its reactivity, readily undergoing Sₙ2 reactions with a wide variety of nucleophiles, including phenols, thiols, amines, and carbanions. This capability is extensively leveraged in the synthesis of compounds targeting specific biological pathways.[2]

This document provides a detailed, field-tested protocol for a representative N-alkylation reaction, explains the causality behind the experimental choices, and offers insights into the safe handling and application of this versatile reagent.

Physicochemical Properties & Safety Data

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is critical. This compound is a corrosive solid that can cause severe skin burns and eye damage and is harmful if swallowed.[3][4][5] Adherence to strict safety protocols is mandatory.

PropertyValueSource
CAS Number 1186663-31-9[3][6]
Molecular Formula C₆H₈Cl₂N₂[3]
Molecular Weight 179.05 g/mol [2][7]
Appearance White to off-white crystalline solid[2]
Storage 2-8°C, Inert atmosphere, Keep in a dark place[3]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[3]
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338+P310[4][8]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.[9]

  • Handling: Handle only inside a certified chemical fume hood to avoid inhalation of dust.[10] Avoid all contact with skin and eyes.[10]

  • Spills: In case of a spill, evacuate the area. Sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Core Application: Nucleophilic Substitution via N-Alkylation

The primary utility of this compound lies in its ability to act as an electrophile in Sₙ2 reactions. The carbon of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to attack by nucleophiles.

Mechanistic Insight: The reaction is typically facilitated by a non-nucleophilic base. The base's role is to deprotonate the nucleophile (e.g., the hydroxyl group of a phenol or the nitrogen of an amine), increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group and forming a new carbon-nucleophile bond. The choice of base and solvent is critical for optimizing reaction yield and minimizing side reactions.[11] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and are preferred for their ease of handling and removal compared to stronger bases like sodium hydride (NaH).[12]

Experimental Protocol: Synthesis of 2-Amino-4-((p-tolyloxy)methyl)pyridine

This protocol details a representative Williamson ether synthesis, a classic Sₙ2 reaction, between this compound and p-cresol. This procedure serves as a robust template that can be adapted for various nucleophiles.

Materials:

  • This compound (1.0 eq)

  • p-Cresol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Causality Check: An inert atmosphere is crucial to prevent the reaction of the anionic intermediate with atmospheric moisture. Anhydrous K₂CO₃ is used as a base to deprotonate the p-cresol and to neutralize the HCl salt of the starting material. An excess is used to ensure complete reaction.[12]

  • Solvent and Nucleophile Addition: Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.2 M. Stir the resulting suspension vigorously for 10 minutes. Add p-cresol (1.1 eq) to the mixture.

    • Causality Check: DMF is a polar aprotic solvent that effectively solvates cations, leaving the nucleophilic anion more reactive, thereby accelerating the Sₙ2 reaction rate. A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Causality Check: Gentle heating increases the reaction rate without promoting significant decomposition. Reaction monitoring is essential to determine the point of completion and avoid the formation of degradation byproducts from prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

    • Causality Check: This step quenches the reaction and dissolves the inorganic salts (like KCl and excess K₂CO₃) into the aqueous phase.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Causality Check: The desired organic product is more soluble in ethyl acetate than in water. Repeated extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

    • Causality Check: The water wash removes any residual DMF, while the brine wash removes the bulk of the dissolved water from the organic phase, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality Check: MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent. The rotary evaporator efficiently removes the volatile ethyl acetate to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Amino-4-((p-tolyloxy)methyl)pyridine.

    • Causality Check: This final step separates the desired product from any unreacted starting materials, byproducts, or other impurities, yielding the final compound in high purity.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the N-alkylation protocol described.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Add Reagents (Pyridine & K₂CO₃) to dry flask B 2. Add Anhydrous DMF and p-cresol A->B C 3. Heat to 60 °C (6-12h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with Water D->E F 6. Extract with EtOAc (3x) E->F G 7. Wash with Water & Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Flash Column Chromatography H->I J Pure Product I->J

Caption: General workflow for base-mediated alkylation.

Conclusion

This compound is a potent and versatile building block for pharmaceutical and chemical synthesis. Its reactive chloromethyl group allows for straightforward incorporation into a variety of molecular scaffolds via nucleophilic substitution. The protocol provided herein offers a reliable and adaptable method for its use in Williamson ether synthesis, a cornerstone reaction in organic chemistry. By understanding the chemical principles behind each step and adhering to strict safety measures, researchers can effectively leverage this reagent to advance their discovery programs.

References

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Aldlab-chemicals. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Kumar, K., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. Retrieved from [Link]

  • Google Patents. (2004). EP1422220A1 - Process for the preparation of 2-aminomethylpyridine derivative.
  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.

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Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the diverse landscape of kinase inhibitor scaffolds, the 2-aminopyridine moiety has emerged as a privileged structure.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site often serves as a crucial anchor for potent and selective inhibitors.[1]

This guide provides a comprehensive overview of the synthesis of kinase inhibitors utilizing 2-Amino-4-(chloromethyl)pyridine hydrochloride, a versatile and reactive building block. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss methods for purification, characterization, and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.

Core Concepts: Why this compound?

The utility of this compound as a starting material stems from its dual functionality. The 2-amino group provides the essential hydrogen-bonding motif for kinase hinge binding, while the highly reactive chloromethyl group at the 4-position serves as an electrophilic handle for introducing diverse substituents. This allows for the exploration of the solvent-exposed region of the ATP-binding site, a common strategy for enhancing potency and achieving selectivity.

The primary synthetic transformation involving this reagent is nucleophilic substitution, where the chlorine atom is displaced by a suitable nucleophile, typically an oxygen, nitrogen, or sulfur-containing moiety. This reaction is the foundation for constructing a library of diverse kinase inhibitor candidates.

Safety and Handling of this compound

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance.

Key Hazards:

  • Causes severe skin burns and eye damage.

  • May be harmful if swallowed or inhaled.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Synthetic Protocol: Alkylation of Phenols for Kinase Inhibitor Scaffolds

This protocol details a general procedure for the synthesis of 4-(phenoxymethyl)-2-aminopyridine derivatives, a common core structure in many kinase inhibitors.

Reaction Scheme

G cluster_reactants Reactants reagent1 2-Amino-4-(chloromethyl)pyridine hydrochloride reagents + reagent1->reagents reagent2 Substituted Phenol (Ar-OH) reagent2->reagents product 4-(Aryloxymethyl)pyridin-2-amine (Kinase Inhibitor Scaffold) reagents->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: General reaction scheme for the synthesis of 4-(phenoxymethyl)-2-aminopyridine derivatives.

Materials and Equipment
Material/EquipmentSpecifications
This compoundReagent grade
Substituted Phenol (e.g., 4-nitrophenol)Reagent grade
Potassium Carbonate (K₂CO₃)Anhydrous
N,N-Dimethylformamide (DMF)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Inert atmosphere setup (Nitrogen or Argon)
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Ethyl acetate, HexanesHPLC grade for TLC and column chromatography
Rotary evaporator
Flash column chromatography system
NMR spectrometerFor structural characterization
Mass spectrometerFor molecular weight confirmation
Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq).

    • Add anhydrous potassium carbonate (2.0-3.0 eq).

    • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the reactants.

    • Stir the mixture at room temperature for 15-30 minutes.

  • Addition of the Pyridine Reagent:

    • Add this compound (1.0-1.2 eq) to the reaction mixture in one portion.

    • Attach a condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher, depending on the polarity of the product).

For highly polar aminopyridine derivatives, cation-exchange chromatography can be an effective purification method to remove unreacted starting material.[3]

Characterization of the Synthesized Compound

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized compound.[4] The spectra should be consistent with the expected product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[4]

Further Synthetic Diversification

The synthesized 4-(phenoxymethyl)-2-aminopyridine scaffold can be further modified to explore structure-activity relationships (SAR).

G scaffold 4-(Aryloxymethyl)pyridin-2-amine suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction) scaffold->suzuki Pd catalyst, Boronic acid/ester buchwald Buchwald-Hartwig Amination (Amine Introduction) scaffold->buchwald Pd or Cu catalyst, Amine amide Amide Coupling (Amide Introduction) scaffold->amide Acid chloride/Carboxylic acid, Coupling agents

Caption: Potential downstream synthetic modifications of the 2-aminopyridine scaffold.

  • Suzuki-Miyaura Coupling: The 2-amino group can be a handle for palladium-catalyzed cross-coupling reactions with aryl or heteroaryl boronic acids or esters to introduce substituents at this position.

  • Buchwald-Hartwig Amination: This reaction allows for the introduction of various amine functionalities at the 2-position.

  • Amide Coupling: The 2-amino group can be acylated with carboxylic acids or acid chlorides to form amides, further diversifying the chemical space.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once a library of compounds has been synthesized and characterized, their biological activity must be assessed.

Kinase Inhibition Assays

A variety of in vitro assays can be used to determine the potency of the synthesized compounds against the target kinase(s). These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.

Kinase Selectivity Profiling

To assess the selectivity of the inhibitors, they should be screened against a panel of other kinases.[5][6] This is crucial for identifying compounds with a desirable therapeutic window and minimizing off-target effects. Commercial services are available that offer screening against large panels of kinases.

G start Synthesized Compound Library primary_screen Primary Kinase Assay (Target of Interest) start->primary_screen selectivity_screen Kinase Selectivity Panel (>100 Kinases) primary_screen->selectivity_screen Potent Hits (Low IC50) sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_screen->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the biological evaluation of synthesized kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of 2-aminopyridine-based kinase inhibitors. The straightforward nucleophilic substitution chemistry, coupled with the potential for further diversification, makes it an attractive starting point for drug discovery campaigns. By following the protocols and considerations outlined in this guide, researchers can efficiently synthesize and evaluate novel kinase inhibitors, contributing to the development of new therapeutics for a range of diseases.

References

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1995). Analytical Biochemistry. [Link]

  • Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. (2021). ACS Infectious Diseases. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). Journal of Medicinal Chemistry. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry. [Link]

  • Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. (2014). Jundishapur Journal of Natural Pharmaceutical Products. [Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. (2023). European Journal of Medicinal Chemistry. [Link]

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Application Notes and Protocols: The Strategic Utility of 2-Amino-4-(chloromethyl)pyridine Hydrochloride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Pyridine derivatives, in particular, are privileged scaffolds found in a multitude of biologically active molecules.[1] Among these, 2-Amino-4-(chloromethyl)pyridine hydrochloride has emerged as a highly valuable and versatile building block. Its unique bifunctional nature, possessing a nucleophilic amino group and a reactive electrophilic chloromethyl group, allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures.[2][3] This application note provides an in-depth technical guide on the strategic use of this compound in the synthesis of fused heterocyclic systems, with a particular focus on the preparation of imidazo[1,2-a]pyridines, a class of compounds with significant therapeutic potential.[4][5]

The hydrochloride salt form of this reagent enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[2] The primary reactivity of the chloromethyl group is dominated by nucleophilic substitution, making it an excellent precursor for introducing a variety of functionalities into the pyridine ring.[2][6] This guide will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and showcase the broad applicability of this key intermediate in the synthesis of medicinally relevant compounds, including kinase inhibitors.[7][8]

Core Application: Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a prominent feature in numerous approved drugs and clinical candidates, exhibiting a wide array of pharmacological activities.[5][9] The synthesis of this fused heterocyclic system can be efficiently achieved through the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or its equivalent. This compound serves as an excellent precursor in a multi-step synthesis or as a component in convergent synthetic strategies.

A common and effective approach involves the initial N-alkylation of a suitable nucleophile with this compound, followed by subsequent transformations to construct the fused imidazole ring. The causality behind this strategy lies in the high reactivity of the benzylic-like chloride, which readily undergoes SN2 displacement.[6]

Reaction Workflow and Mechanistic Rationale

The synthesis of a substituted imidazo[1,2-a]pyridine from this compound can be conceptualized in a two-stage process. The first stage involves the nucleophilic substitution of the chloride with a suitable partner, for instance, a primary amine, to form a secondary amine intermediate. The second stage is an intramolecular cyclization to form the fused imidazole ring. This cyclization can be promoted by various methods, including oxidation or reaction with a suitable carbonyl source.

A more direct and convergent approach, often referred to as the Chichibabin reaction or a variation thereof, involves the reaction of the 2-aminopyridine moiety with a molecule containing a two-carbon unit that can cyclize.[4] In the context of using this compound, a plausible synthetic route to a substituted imidazo[1,2-a]pyridine is outlined below.

G cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product A 2-Amino-4-(chloromethyl)pyridine hydrochloride C N-Alkylation (Base, Solvent) A->C B Primary Amine (R-NH2) B->C D N-((2-aminopyridin-4-yl)methyl)-R-amine C->D E Oxidative Cyclization (e.g., with an α-haloketone or equivalent) D->E F Substituted Imidazo[1,2-a]pyridine E->F

Caption: Synthetic workflow for a substituted imidazo[1,2-a]pyridine.

Detailed Experimental Protocol: Synthesis of a Model Imidazo[1,2-a]pyridine Derivative

This protocol describes a representative synthesis of a substituted imidazo[1,2-a]pyridine derivative starting from this compound. The procedure is designed to be self-validating, with clear steps and rationale.

Protocol: Two-Step Synthesis of a 7-substituted Imidazo[1,2-a]pyridine

Step 1: N-Alkylation of a Primary Amine with this compound

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (e.g., benzylamine, 1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃, 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of anhydrous potassium carbonate in anhydrous DMF, add the primary amine at room temperature.

    • Add this compound portion-wise to the mixture. The hydrochloride salt will be neutralized by the base.

    • Stir the reaction mixture at 60 °C for 12 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate. Purify by column chromatography on silica gel if necessary.

Step 2: Cyclocondensation to form the Imidazo[1,2-a]pyridine ring

  • Materials:

    • N-alkylated intermediate from Step 1 (1.0 eq)

    • α-Bromoacetophenone (1.0 eq)

    • Anhydrous ethanol

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the N-alkylated intermediate in anhydrous ethanol.

    • Add α-bromoacetophenone to the solution.

    • Reflux the mixture for 5 hours.[4] The reaction involves the initial N-alkylation of the 2-amino group by the α-bromoacetophenone, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired imidazo[1,2-a]pyridine derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key transformations involving this compound, based on literature precedents.

Reaction TypeNucleophile/ReagentConditionsProduct TypeYield (%)Reference
N-Alkylation PhenolK₂CO₃, DMF, 60°C, 12hAryl ether98[2]
N-Alkylation ThiolNaSH, EtOH, refluxThioether76[2]
Acetate Formation Acetic Acid70-80°CAcetate ester85-90[2]
Imidazo[1,2-a]pyridine Formation α-HaloketoneEthanol, refluxFused heterocycleGood[4]
Microwave-assisted Cyclocondensation VariousMW, solvent-free, 65°CFused heterocycle90[2]

Broader Applications in Heterocyclic Synthesis

Beyond the synthesis of imidazopyridines, this compound is a precursor to a wide range of other heterocyclic systems. The reactive chloromethyl group can be transformed into other functional groups, such as hydroxymethyl, aminomethyl, or cyanomethyl, which can then participate in various cyclization reactions.

  • Synthesis of Pyrazolo[3,4-d]pyrimidines: This class of compounds, known for its anti-inflammatory properties, can be synthesized using derivatives of this compound.[2]

  • Cross-Coupling Reactions: The amino group facilitates metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of aryl or heteroaryl substituents.[2]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.[7][8] The ability to functionalize the 4-position of the 2-aminopyridine ring via the chloromethyl handle is a powerful strategy in structure-activity relationship (SAR) studies for the optimization of kinase inhibitory activity.[6]

Conclusion

This compound is a cornerstone reagent for synthetic and medicinal chemists. Its predictable reactivity, coupled with its bifunctional nature, provides a reliable and versatile platform for the construction of a diverse array of complex heterocyclic compounds. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, ultimately accelerating the discovery and development of novel therapeutic agents.

References

  • This compound | 1186663-31-9 | Benchchem. (URL: )
  • An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. (URL: )
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  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (URL: )
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. (URL: [Link])

  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])

  • A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry - Benchchem. (URL: )
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (URL: [Link])

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (URL: )
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  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. (URL: [Link])

  • The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis. (URL: )
  • Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (URL: [Link])

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  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - PMC. (URL: [Link])

  • Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH. (URL: [Link])

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. (URL: [Link])

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University. (URL: )
  • N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis - PubMed. (URL: [Link])

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Application Notes and Protocols for the Purification of 2-Amino-4-(chloromethyl)pyridine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-(chloromethyl)pyridine hydrochloride is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). The purity of this building block is paramount, as the presence of impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially harmful substances in the final drug product. This application note provides a comprehensive guide to the purification of crude this compound, offering detailed protocols, the scientific rationale behind the chosen methods, and guidance on purity assessment. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry and process development.

The synthesis of this compound often involves the chlorination of a precursor, such as 2-amino-4-(hydroxymethyl)pyridine, typically using a chlorinating agent like thionyl chloride. This process can result in a crude reaction mixture containing unreacted starting materials, over-chlorinated byproducts, and other process-related impurities. Therefore, a robust purification strategy is essential to isolate the target compound with the desired purity specifications.

Purification Strategy: A Two-Pronged Approach

The purification of this compound can be effectively achieved through two primary methods: acid-base extraction and precipitation, and recrystallization. The choice between these methods will depend on the nature of the impurities, the desired scale of purification, and the available resources.

  • Acid-Base Extraction and Precipitation: This technique leverages the amphoteric nature of the pyridine derivative to separate it from non-basic or weakly basic impurities. By manipulating the pH of an aqueous solution of the crude product, selective extraction and precipitation can be achieved. This method is particularly advantageous for its scalability and avoidance of column chromatography.

  • Recrystallization: This classic purification technique relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. For this compound, a polar solvent or a mixture of solvents is typically employed. Recrystallization is highly effective for removing impurities that have different solubility profiles from the target compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is adapted from methodologies used for similar amino-pyridine derivatives and is designed to remove non-basic and some colored impurities.[1]

Materials:

  • Crude this compound

  • Deionized water

  • Ethyl acetate

  • 5 M Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude this compound in deionized water to a concentration of approximately 10-15% (w/v). Stir until all the solid has dissolved.

  • Extraction of Neutral/Acidic Impurities: Transfer the aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 1-2 minutes. Allow the layers to separate and discard the organic layer. Repeat this extraction step two more times to ensure complete removal of non-basic impurities.

  • Basification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add 5 M NaOH solution dropwise while stirring and monitoring the pH. Continue adding the base until the pH of the solution reaches 8-9. The free base of 2-Amino-4-(chloromethyl)pyridine will precipitate as a solid.

  • Isolation of the Free Base: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.

  • Conversion back to Hydrochloride Salt: Suspend the isolated free base in a minimal amount of a suitable solvent like isopropanol or acetone. Cool the suspension in an ice bath and slowly add concentrated HCl dropwise with stirring until the pH is acidic (pH 1-2).

  • Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the purified this compound by vacuum filtration.

  • Drying: Wash the collected solid with a small amount of cold isopropanol or acetone and dry under vacuum at a temperature not exceeding 40°C to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system may need to be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or isopropanol/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but will result in poor solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent mixture, dissolve the crude product in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl the flask for a few minutes and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C to a constant weight.

Data Presentation

ParameterExpected Outcome (Acid-Base Purification)Expected Outcome (Recrystallization)
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Purity (by HPLC) >98.5%>99.0%
Yield 70-85%60-80% (dependent on solvent)
Melting Point Sharp melting point consistent with referenceSharp melting point consistent with reference

Visualization of the Purification Workflow

PurificationWorkflow cluster_0 Acid-Base Purification cluster_1 Recrystallization crude_A Crude Product in Water extract Ethyl Acetate Extraction crude_A->extract Remove non-basic impurities basify Basification (pH 8-9) & Precipitation extract->basify filter_A Filtration basify->filter_A Isolate free base convert Conversion to HCl Salt filter_A->convert filter_B Final Filtration convert->filter_B dry_A Drying filter_B->dry_A pure_A Purified Product dry_A->pure_A crude_B Crude Product dissolve Dissolve in Hot Solvent crude_B->dissolve cool Slow Cooling & Crystallization dissolve->cool filter_C Filtration & Washing cool->filter_C dry_B Drying filter_C->dry_B pure_B Purified Product dry_B->pure_B

Caption: Workflow for the purification of this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for this purpose.

Typical HPLC Method Parameters (for guidance):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2] For structural confirmation and identification of any minor impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

The protocols outlined in this application note provide robust and effective methods for the purification of this compound. The choice of purification strategy will depend on the specific requirements of the synthesis and the nature of the impurities present. By following these guidelines, researchers and drug development professionals can consistently obtain high-purity material, ensuring the quality and integrity of their downstream applications.

References

Application Notes and Protocols: 2-Amino-4-(chloromethyl)pyridine Hydrochloride as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in hydrogen bonding and polar interactions, which are critical for molecular recognition at biological targets. Within this privileged class of heterocyles, 2-Amino-4-(chloromethyl)pyridine hydrochloride emerges as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature—a nucleophilic amino group and an electrophilic chloromethyl group—offers a versatile platform for constructing diverse molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.[1] This guide provides an in-depth exploration of the properties, synthesis, and application of this compound, complete with detailed protocols for its synthesis and its utilization in the preparation of key pharmaceutical intermediates.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical reagent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-(Chloromethyl)pyridin-2-amine hydrochloride[1]
CAS Number 1186663-31-9[1][2]
Molecular Formula C₆H₈Cl₂N₂[2]
Molecular Weight 179.05 g/mol [2]
Appearance White to off-white crystalline solid[1]
Storage Temperature 2-8°C, under inert atmosphere[2]

Safety and Handling Precautions:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[3][4]

  • Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.[4][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][4][6]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.[3][4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[3][6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The chloromethyl group at the 4-position is an excellent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles. The amino group at the 2-position, while also a nucleophile, can be strategically employed in various coupling reactions or as a directing group.

Reactivity_of_2-Amino-4-chloromethyl-pyridine Core Reactivity Pathways cluster_electrophilic Electrophilic Site (-CH₂Cl) cluster_nucleophilic Nucleophilic Site (-NH₂) Precursor 2-Amino-4-(chloromethyl)pyridine (C₆H₈Cl₂N₂) SN2 Nucleophilic Substitution (Sₙ2) Precursor->SN2 Attacked at C4-methylene Coupling Cross-Coupling Reactions (e.g., Buchwald-Hartwig) Precursor->Coupling Participates with -NH₂ Nu Nucleophile (R-NH₂, R-OH, R-SH, etc.) Nu->SN2 Product_SN2 N-, O-, or S-Alkylated Products SN2->Product_SN2 Product_Coupling N-Aryl or N-Alkyl Aminopyridines Coupling->Product_Coupling

Caption: Core reactivity of this compound.

Protocols for Synthesis and Application

Protocol 1: Synthesis of this compound

This two-step protocol outlines the synthesis of the title compound from a commercially available starting material, methyl 2-aminoisonicotinate. The first step involves the reduction of the ester to the corresponding alcohol, followed by chlorination.

Step 1: Synthesis of (2-Amino-pyridin-4-yl)-methanol

This procedure is adapted from established methods for the reduction of pyridine esters.[7]

  • Materials:

    • Methyl 2-aminoisonicotinate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • Benzene

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (26 g) in anhydrous THF (800 mL).

    • In a separate flask, dissolve methyl 2-aminoisonicotinate (103 g) in anhydrous THF (600 mL).

    • Slowly add the solution of methyl 2-aminoisonicotinate to the LiAlH₄ suspension via the dropping funnel with vigorous stirring. An exothermic reaction may be observed; control the addition rate to maintain a gentle reflux.

    • After the addition is complete, heat the resulting slurry to reflux and maintain for 3 hours.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of water. Caution: This is a highly exothermic reaction that generates hydrogen gas. Ensure adequate ventilation and slow addition.

    • Filter the resulting precipitate and wash it with THF (300 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Recrystallize the crude residue from benzene to yield (2-Amino-pyridin-4-yl)-methanol.

  • Expected Yield: Approximately 73%.[7]

Step 2: Chlorination of (2-Amino-pyridin-4-yl)-methanol

This protocol is based on standard procedures for the chlorination of pyridyl carbinols using thionyl chloride (SOCl₂).[8][9]

  • Materials:

    • (2-Amino-pyridin-4-yl)-methanol

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene (or another inert solvent)

  • Procedure:

    • In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, add anhydrous toluene.

    • Cool the toluene to 0°C in an ice bath.

    • Slowly add thionyl chloride (a slight excess, e.g., 1.1-1.2 equivalents relative to the alcohol) to the cooled toluene.

    • Dissolve (2-Amino-pyridin-4-yl)-methanol in a minimal amount of anhydrous toluene.

    • Add the alcohol solution dropwise to the stirred thionyl chloride solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • The product, this compound, should precipitate from the solution. If necessary, the volume of the solvent can be reduced under vacuum to induce precipitation.

    • Collect the solid product by filtration under a stream of nitrogen.

    • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.

    • Dry the product under vacuum.

Synthesis_Workflow Synthesis of 2-Amino-4-(chloromethyl)pyridine HCl Start Methyl 2-aminoisonicotinate Step1 Reduction with LiAlH₄ in THF Start->Step1 Intermediate (2-Amino-pyridin-4-yl)-methanol Step1->Intermediate Step2 Chlorination with SOCl₂ in Toluene Intermediate->Step2 FinalProduct 2-Amino-4-(chloromethyl)pyridine HCl Step2->FinalProduct

Caption: Workflow for the synthesis of the title compound.

Protocol 2: Application in the Synthesis of a Pexidartinib-Related Intermediate

This protocol demonstrates the utility of chloromethylpyridine derivatives in the synthesis of complex pharmaceutical agents. While the synthesis of Pexidartinib itself utilizes 2-chloro-5-chloromethylpyridine, this procedure illustrates the key N-alkylation step, which is directly applicable to this compound for the creation of analogous structures.[10] This example involves the alkylation of 5-chloro-7-azaindole.

  • Materials:

    • 5-chloro-7-azaindole

    • This compound (or a related derivative)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Sodium iodide or potassium iodide (catalyst)

    • 1,4-Dioxane or another suitable solvent

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

  • Procedure:

    • To a reaction vessel, add 5-chloro-7-azaindole (1 equivalent), this compound (1.1 equivalents), potassium carbonate (2-3 equivalents), and a catalytic amount of potassium iodide.

    • Add 1,4-dioxane as the solvent.

    • Heat the reaction mixture to reflux (or a suitable temperature, e.g., 120°C) and stir for 4-6 hours, or until the starting material is consumed as monitored by HPLC or TLC.[10]

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the N-alkylated azaindole intermediate.

Conclusion

This compound is a high-value precursor in pharmaceutical synthesis, offering multiple avenues for molecular elaboration. The protocols provided herein offer a robust framework for both the synthesis of this key intermediate and its application in the construction of complex, biologically relevant molecules. As with all chemical syntheses, careful attention to safety and reaction monitoring is essential for successful outcomes.

References

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis Using 2-Amino-4-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Speed and Efficiency in Modern Synthesis

In the fast-paced landscape of drug discovery and materials science, the ability to rapidly synthesize and iterate on novel molecular scaffolds is paramount.[1][2] Traditional synthetic methods, often reliant on conventional heating, can be time-consuming, with reactions frequently requiring hours or even days to reach completion.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing this bottleneck by dramatically accelerating reaction rates, often reducing synthesis times from days and hours to mere minutes or seconds.[1][3][4] This acceleration, coupled with benefits like higher yields, improved product purity, and enhanced reaction control, has established MAOS as an indispensable tool in the modern chemistry laboratory.[5][6]

The efficiency of microwave heating stems from its unique mechanism. Unlike conventional heating, which relies on slow and inefficient heat transfer through the vessel walls, microwave irradiation directly couples with polar molecules in the reaction mixture.[2][7] This direct energy transfer leads to rapid, uniform, and "in-core" heating, allowing for precise temperature control and the ability to safely reach temperatures far above the solvent's boiling point in sealed vessels.[1][7] These conditions not only speed up desired reactions but can also unlock novel chemical space by enabling reaction pathways that are inaccessible through traditional methods.[1]

This application note provides a detailed guide to leveraging the power of microwave synthesis with a particularly versatile building block: 2-Amino-4-(chloromethyl)pyridine hydrochloride . This reagent, featuring two key reactive handles—a nucleophilic amino group and an electrophilic chloromethyl group—is a valuable precursor for creating diverse libraries of compounds, especially in the pursuit of novel kinase inhibitors and other biologically active molecules.[8][9][10]

The Strategic Advantage of this compound

This compound is a bifunctional reagent that serves as an excellent starting point for constructing complex molecular architectures. Its utility is rooted in the distinct reactivity of its functional groups.

  • The Chloromethyl Group: This is a potent electrophilic site, making the molecule an effective alkylating agent.[11][12] The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions.

  • The Amino Group: The primary amine at the 2-position is nucleophilic and can participate in a variety of coupling reactions, amidation, or serve as a key interaction point in a final drug candidate.

The hydrochloride salt form enhances the compound's stability and shelf-life. In a reaction, the salt must be neutralized by a base to free the nucleophilic amino group and to quench the HCl generated during alkylation reactions.

Core Application & Mechanism: Microwave-Assisted N-Alkylation

A primary application for this reagent is in N-alkylation reactions, where it serves to introduce the 2-aminopyridine moiety onto a nucleophilic substrate. The reaction is particularly well-suited for microwave acceleration.

Mechanism: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (typically a primary or secondary amine) attacks the electrophilic methylene carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. The presence of a non-nucleophilic base is crucial to neutralize the HCl salt of the starting material and the HCl byproduct of the reaction, driving the equilibrium towards the product.

Below is a Graphviz diagram illustrating the general SN2 mechanism.

sn2_mechanism sub 2-Amino-4-(chloromethyl)pyridine ts Transition State [R-H₂N---CH₂---Cl]⁻ sub->ts Microwave Irradiation (Rapid Heating) nuc R-NH₂ (Nucleophile) nuc->ts Microwave Irradiation (Rapid Heating) base Base base->ts Microwave Irradiation (Rapid Heating) prod N-Alkylated Product ts->prod Bond Formation/ Bond Breaking hcl Base-H⁺ + Cl⁻ ts->hcl Bond Formation/ Bond Breaking

Caption: SN2 mechanism for N-alkylation using microwave energy.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of N-Substituted 4-((alkylamino)methyl)pyridin-2-amine

This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound using a dedicated microwave reactor.

Materials & Equipment:

  • Reactants:

    • This compound (1.0 eq)

    • Nucleophilic Amine (e.g., Aniline, Piperidine, etc.) (1.1 eq)

    • Base: Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (to achieve a concentration of ~0.5 M)

  • Equipment:

    • Dedicated Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL or 30 mL microwave reaction vial with a snap-on cap[13]

    • Magnetic stir bar

    • Standard laboratory glassware for work-up and purification

    • Analytical instruments (TLC, LC-MS, NMR)

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry 10 mL microwave reaction vial containing a magnetic stir bar, add this compound.

  • Reagent Addition: Add the nucleophilic amine (1.1 eq) followed by the chosen solvent (e.g., DMF).

  • Base Addition: Add the base (2.5 eq). If using a solid base like Cs₂CO₃, ensure it is finely powdered.

  • Sealing: Securely seal the vial with the cap. Ensure the seal is tight to withstand the pressure generated at high temperatures.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the following parameters:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Variable (instrument will adjust to maintain temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50 °C) using the instrument's automated cooling system (compressed air).

  • Reaction Monitoring: Once cooled, carefully uncap the vial. Spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to check for the consumption of starting material. An LC-MS analysis is recommended for definitive confirmation of product formation.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient to afford the pure N-alkylated product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The following diagram outlines the general workflow for this protocol.

workflow_diagram start Start: Reagent Preparation reagents 1. Add Reactants, Solvent, & Base to Microwave Vial start->reagents seal 2. Seal Vial Securely reagents->seal microwave 3. Microwave Irradiation (e.g., 140°C, 15 min) seal->microwave cool 4. Cool to Room Temperature microwave->cool monitor 5. Monitor Reaction (TLC, LC-MS) cool->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Purify by Chromatography workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node optimization_logic decision decision outcome outcome start Initial Reaction (140°C, 15 min) check_yield Conversion > 90%? start->check_yield check_yield->outcome Yes increase_temp Increase Temp to 160°C check_yield->increase_temp No check_yield2 Conversion > 90%? increase_temp->check_yield2 check_yield2->outcome Yes increase_time Increase Time to 30 min check_yield2->increase_time No check_yield3 Conversion > 90%? increase_time->check_yield3 check_yield3->outcome Yes change_base Change Base to Cs₂CO₃ check_yield3->change_base No

References

Application Note: A Scalable and Robust Synthesis of 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-(chloromethyl)pyridine hydrochloride is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structural motif, featuring a reactive chloromethyl group and a nucleophilic amino group on a pyridine scaffold, allows for diverse downstream functionalization. This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of this compound. We present a robust and validated protocol starting from the corresponding alcohol, detailing the critical process parameters, safety considerations, and analytical characterization necessary for successful and safe production on a larger scale. The causality behind experimental choices is explained to provide researchers and drug development professionals with a thorough understanding of the process.

Introduction and Synthetic Strategy

The synthesis of pyridine derivatives is a cornerstone of pharmaceutical development. This compound, in particular, offers two distinct points for chemical modification: the highly electrophilic benzylic chloride and the nucleophilic amino group. This dual reactivity makes it an exceptionally valuable intermediate.

Several synthetic routes to chloromethylpyridines exist, including direct radical chlorination of the corresponding methylpyridine or multi-step sequences involving N-oxidation.[3][4] However, for a scalable, high-yield, and selective process, the chlorination of the corresponding hydroxymethyl intermediate, 2-Amino-4-(hydroxymethyl)pyridine, using thionyl chloride (SOCl₂) stands out. This method is well-established for converting alcohols to alkyl chlorides and offers significant advantages for scale-up:

  • High Conversion: The reaction typically proceeds to completion with high yields.[5]

  • Gaseous Byproducts: The primary byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[6]

  • In-Situ Salt Formation: The generated HCl gas protonates the basic pyridine nitrogen and the amino group, leading to the direct precipitation of the desired hydrochloride salt, simplifying purification.[1]

This guide will focus exclusively on this robust chlorination step, providing a protocol that is both reliable and amenable to scaling.

Reaction Mechanism and Rationale

The conversion of an alcohol to an alkyl chloride using thionyl chloride is a classic SNi (Substitution Nucleophilic internal) reaction, although other pathways can compete depending on the conditions.

  • Formation of Chlorosulfite Ester: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the loss of a chloride ion and a proton to form a key intermediate, an alkyl chlorosulfite.

  • Internal Nucleophilic Attack: The chlorosulfite intermediate undergoes an internal rearrangement. The lone pair on the oxygen atom forms a new double bond with sulfur, while the chlorine atom attacks the adjacent carbon, displacing the sulfur group. This concerted step results in the formation of the alkyl chloride and sulfur dioxide gas.

This mechanism proceeds with retention of configuration, though this is not relevant for a primary alcohol. The presence of a base like pyridine (which in this case is the substrate itself) can intercept the intermediate and lead to an SN2 pathway with inversion of configuration.

G cluster_step1 Step 1: Formation of Alkyl Chlorosulfite Intermediate cluster_step2 Step 2: SNi - Internal Nucleophilic Attack ROH R-CH₂-OH Intermediate R-CH₂-O-S(=O)Cl ROH->Intermediate + SOCl₂ SOCl2 S(=O)Cl₂ HCl HCl Intermediate->HCl - H⁺, - Cl⁻ (captured) Intermediate2 R-CH₂-O-S(=O)Cl Product R-CH₂-Cl Intermediate2->Product Concerted Rearrangement SO2 SO₂

Caption: Proposed SNi reaction mechanism for alcohol chlorination.

Detailed Scale-Up Protocol

This protocol describes the chlorination of 2-Amino-4-(hydroxymethyl)pyridine on a 50-gram scale. All operations must be conducted in a well-ventilated chemical fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS NumberQuantityMolar Eq.
2-Amino-4-(hydroxymethyl)pyridine≥97%Commercial56753-24-350.0 g1.0
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich7719-09-744.0 mL (57.5 g)1.2
TolueneAnhydrous, ≥99.8%Fisher Scientific108-88-3750 mL-
Diethyl EtherAnhydrous, ≥99.7%Commercial60-29-7250 mL (for washing)-
Equipment Specification
2 L Three-Neck Round-Bottom FlaskGround glass joints
250 mL Pressure-Equalizing Dropping Funnel-
Mechanical StirrerOverhead motor
Reflux Condenser-
Gas Outlet Adapter-
Gas Scrubber / BubblerFilled with NaOH solution (2 M)
Large Crystallizing DishFor ice bath
Buchner Funnel and Filter Flask1 L capacity
Vacuum Oven-
Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L three-neck flask with a mechanical stirrer, the dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas outlet adapter leading to a gas scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.[7] Ensure the entire setup is flame-dried or oven-dried and assembled under a positive pressure of nitrogen.

  • Charge Starting Material: To the reaction flask, add 2-Amino-4-(hydroxymethyl)pyridine (50.0 g, 0.403 mol) and 500 mL of anhydrous toluene. Begin stirring to form a slurry.

  • Cooling: Immerse the flask in a large ice-water bath and cool the contents to an internal temperature of 0-5 °C.

  • Prepare Thionyl Chloride Solution: In a separate dry flask, carefully add thionyl chloride (44.0 mL, 0.484 mol) to 250 mL of anhydrous toluene. Caution: This addition is exothermic. Transfer this solution to the pressure-equalizing dropping funnel.

  • Controlled Addition: Begin adding the thionyl chloride solution dropwise to the cooled, stirred slurry in the main flask. The addition rate must be carefully controlled to maintain the internal reaction temperature below 10 °C. Copious amounts of gas will evolve. A slow, controlled addition over 90 to 120 minutes is recommended.[8]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to ambient temperature. Continue stirring for an additional 4-6 hours. The reaction progress can be monitored by TLC by taking a small aliquot, quenching it carefully with saturated NaHCO₃ solution, extracting with ethyl acetate, and spotting on a silica plate.

  • Product Isolation: Upon completion, the product will have precipitated as a thick, off-white solid. Filter the reaction mixture through a Buchner funnel.

  • Washing: Wash the collected filter cake thoroughly with cold, anhydrous diethyl ether (2 x 125 mL) to remove residual toluene and any unreacted thionyl chloride.

  • Drying: Transfer the solid to a suitable drying dish and place it in a vacuum oven at 40-50 °C. Dry to a constant weight.

  • Yield and Characterization: The expected yield is typically in the range of 85-95%. The final product, this compound, should be an off-white to pale yellow crystalline solid.[1]

Process Optimization and Scale-Up Considerations

Scaling this reaction requires careful attention to several critical parameters to ensure safety, efficiency, and product quality.

  • Heat Management: The reaction between the alcohol and thionyl chloride is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. The rate of addition of thionyl chloride is the primary method for controlling the reaction temperature and must be adjusted based on the real-time temperature reading of the reactor.

  • Off-Gas Management: The reaction generates approximately 2 molar equivalents of toxic and corrosive gases (SO₂ and HCl) per mole of product. The off-gas system must be appropriately sized to handle the volume of gas produced, and the scrubber must contain a sufficient amount of caustic solution to ensure complete neutralization.[7] A runaway reaction could overwhelm the scrubbing system, leading to a hazardous release.

  • Reagent Purity: Use of anhydrous solvents is critical. Thionyl chloride reacts violently with water to produce HCl and SO₂, which can create a pressure buildup and introduce impurities.[9][10] The starting alcohol should be as dry as possible.

  • Mixing: Efficient agitation is crucial to ensure good heat transfer and to keep the slurry suspended, preventing localized "hot spots" where the reagent concentration is too high. Mechanical overhead stirring is essential; a magnetic stir bar is insufficient for this scale.

  • Impurity Profile: A common impurity arises from the dimerization or polymerization of the product. This is minimized by maintaining a low temperature and avoiding a large excess of thionyl chloride. The hydrochloride salt form is generally more stable than the free base.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic peaks for the aromatic protons, a singlet for the -CH₂Cl group (approx. 4.6-4.8 ppm), and broad signals for the -NH₂ and -HCl protons.
LC-MS A Liquid Chromatography-Mass Spectrometry method can confirm the molecular weight (M+H⁺ for the free base at m/z 143.0) and assess purity.[11]
FT-IR (KBr): Characteristic peaks for N-H stretching (amine), C=N and C=C stretching (pyridine ring), and C-Cl stretching.
Purity (HPLC) ≥98% area is typically achievable with this protocol.

Safety and Hazard Management

This synthesis involves hazardous materials and a highly exothermic reaction. A thorough risk assessment must be conducted before beginning any work.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic by inhalation, and causes severe skin and eye burns.[12][13] Reacts violently with water, releasing toxic SO₂ and HCl gas.[10]

    • Handling: Always handle in a chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and full face and eye protection (safety goggles and face shield).[14] Ensure an emergency eyewash and safety shower are immediately accessible.

  • Reaction Hazards:

    • Exotherm and Gas Evolution: The primary operational risk is a runaway reaction caused by adding the thionyl chloride too quickly or with inadequate cooling. This can lead to a rapid increase in temperature and pressure, potentially breaching the reaction vessel.

    • Pressure Build-up: The off-gas line and scrubber must be free of blockages to prevent pressure build-up within the reactor.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes a lab coat, safety glasses with side shields, and appropriate gloves.

    • When handling thionyl chloride, enhanced PPE as described above is mandatory.

  • Waste Disposal:

    • Quench any residual thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium carbonate or calcium hydroxide.

    • Aqueous waste will be acidic and should be neutralized before disposal.

    • Organic solvent waste should be collected in a designated, labeled container. All waste must be disposed of according to institutional and local regulations.

References

  • CN101121094A - Treatment method of tail gas from chlorination reaction of thionyl chloride. (n.d.). Google Patents.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • US5942625A - Preparation of chloromethylpyridine hydrochlorides. (n.d.). Google Patents.
  • Loba Chemie. (n.d.). THIONYL CHLORIDE AR - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • CN101121094A - Treatment method of tail gas from chlorination reaction of thionyl chloride. (n.d.). Google Patents.
  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (n.d.). Google Patents.
  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (n.d.). Google Patents.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (n.d.). PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Thionyl Chloride - A Versatile Reagent. Retrieved from [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of this key building block.

I. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent challenge and can stem from several sources. A systematic approach to troubleshooting is crucial.[1][2]

A1: Key areas to investigate for low yield:

  • Incomplete Conversion of the Starting Material: The primary route to this compound involves the chlorination of 2-Amino-4-(hydroxymethyl)pyridine. Incomplete conversion of this alcohol is a common culprit for low yields.

    • Underlying Cause: Insufficient chlorinating agent, suboptimal reaction temperature, or short reaction times can lead to unreacted starting material. Thionyl chloride (SOCl₂) is a common chlorinating agent for this transformation.[3][4]

    • Recommended Action:

      • Stoichiometry: Ensure a slight excess of the chlorinating agent (e.g., 1.1-1.3 molar equivalents of thionyl chloride) is used.[5][6][7]

      • Temperature Control: The reaction of alcohols with thionyl chloride is often exothermic. Initial cooling (e.g., 0°C) during the addition of the alcohol to thionyl chloride is recommended, followed by refluxing to drive the reaction to completion.[8]

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before workup.

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target compound.

    • Underlying Cause: The amino group on the pyridine ring can also react with the chlorinating agent. While the hydrochloride salt form of the starting material can mitigate this, competitive reactions are still possible. Dimerization or polymerization of the starting material or product can also occur, especially at elevated temperatures.

    • Recommended Action:

      • Protecting Groups: While not always necessary, protection of the amino group could be considered in problematic cases, though this adds extra steps to the synthesis.

      • Controlled Addition: Add the 2-Amino-4-(hydroxymethyl)pyridine solution dropwise to the thionyl chloride to maintain better control over the reaction temperature and minimize side reactions.[9]

  • Product Loss During Workup and Purification: The desired product is a hydrochloride salt, which influences its solubility and stability.

    • Underlying Cause: this compound is a polar, water-soluble salt.[10] Using inappropriate solvents for extraction or washing can lead to significant product loss. The compound may also be unstable under strongly basic conditions.

    • Recommended Action:

      • Solvent Selection: During workup, after quenching the excess thionyl chloride, extraction should be performed with a suitable organic solvent. If the product is in an aqueous acidic layer, careful neutralization and subsequent extraction are necessary.

      • Purification Method: Recrystallization is a common method for purifying the final product. Selecting an appropriate solvent system is critical to maximize recovery. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent can be effective.

Q2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

Impurity profiling is essential for a clean and efficient synthesis.

A2: Strategies for managing impurities:

  • Common Impurities and Their Origin:

    • Unreacted 2-Amino-4-(hydroxymethyl)pyridine: As discussed in Q1, this is a common impurity resulting from incomplete reaction.

    • Bis(2-amino-4-pyridylmethyl) ether: This can form through the reaction of the starting alcohol with the product under certain conditions.

    • Over-chlorinated products: While less common for this specific substrate, chlorination at other positions on the pyridine ring can occur under harsh conditions.

    • Decomposition products: The chloromethyl group is reactive and can be susceptible to hydrolysis back to the alcohol if exposed to water for prolonged periods, especially at elevated temperatures or non-acidic pH.

  • Analytical Techniques for Identification:

    • TLC and HPLC: These are invaluable for monitoring reaction progress and identifying the number of components in the reaction mixture.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information for the impurities, aiding in their identification.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can provide structural information about the major impurities if they can be isolated.

  • Minimizing Impurity Formation:

    • Strict Anhydrous Conditions: Thionyl chloride reacts violently with water.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of hydrochloric acid and sulfur dioxide before the reaction, and to avoid hydrolysis of the product.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.[4]

    • Temperature Management: As previously mentioned, controlling the reaction temperature is critical to prevent the formation of degradation products and other side reactions.

Q3: The final product is difficult to isolate and purify. What are some effective strategies?

The physicochemical properties of this compound dictate the best isolation and purification methods.

A3: Isolation and Purification Techniques:

  • Isolation as the Hydrochloride Salt: The product is typically isolated as its hydrochloride salt, which is a stable, crystalline solid.[10] This is often achieved by bubbling dry HCl gas through a solution of the free base in a suitable organic solvent or by precipitation from an acidic aqueous solution. When using thionyl chloride, the HCl generated in situ facilitates the formation of the hydrochloride salt.

  • Recrystallization: This is the most common method for purifying the final product.

    • Solvent Screening: A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures with other less polar solvents like ethyl acetate or diethyl ether.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities are present, a hot filtration step may be necessary. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Acid-Base Extraction: This can be a useful technique for removing non-basic impurities.[1]

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic pyridine product will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the free base, which can be extracted into an organic solvent and then converted back to the hydrochloride salt. Care must be taken as the free base may be less stable.

II. Frequently Asked Questions (FAQs)

What is the typical starting material for this synthesis?

The most common and direct precursor is 2-Amino-4-(hydroxymethyl)pyridine. This starting material can be synthesized from 2-amino-4-picoline through various methods.

Why is thionyl chloride a preferred chlorinating agent?

Thionyl chloride is often preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[11] This simplifies the workup process as they can be easily removed from the reaction mixture. The in-situ generation of HCl also facilitates the formation of the desired hydrochloride salt of the product.

What are the key safety precautions for this synthesis?
  • Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Chloride: HCl gas is corrosive and can cause severe respiratory irritation.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: Compare the observed melting point with the literature value (approximately 120-124 °C).

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

  • HPLC: This can be used to determine the purity of the final product.

III. Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-4-(hydroxymethyl)pyridine

This protocol is a general guideline and may require optimization based on specific laboratory conditions and the scale of the reaction.

Materials:

  • 2-Amino-4-(hydroxymethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • Anhydrous Diethyl Ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ to a scrubber), add thionyl chloride (1.2 equivalents) to anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 2-Amino-4-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the 2-Amino-4-(hydroxymethyl)pyridine solution dropwise to the stirred thionyl chloride solution at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a flask containing vigorously stirred, cold anhydrous diethyl ether to precipitate the product.

  • Filter the resulting solid under a stream of nitrogen.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.[4]

  • Dry the product under vacuum to obtain this compound as a solid.

Visualizing the Workflow

SynthesisWorkflow start Start: Reagents & Glassware reagents 2-Amino-4-(hydroxymethyl)pyridine Thionyl Chloride Anhydrous Solvent start->reagents glassware Flame-dried, inert atmosphere setup start->glassware reaction_setup Add SOCl₂ to solvent Cool to 0°C reagents->reaction_setup glassware->reaction_setup addition Dropwise addition of 2-Amino-4-(hydroxymethyl)pyridine solution reaction_setup->addition reflux Warm to RT Reflux for 2-4h addition->reflux monitoring Monitor by TLC/HPLC reflux->monitoring monitoring->reflux Incomplete workup Cool to RT Precipitate in Ether monitoring->workup Complete isolation Filter solid product Wash with cold Ether workup->isolation drying Dry under vacuum isolation->drying product Final Product: 2-Amino-4-(chloromethyl)pyridine HCl drying->product

Caption: Workflow for the synthesis of this compound.

IV. Data Summary

ParameterTypical Value/RangeNotes
Molar Ratio 1 : 1.1-1.3(Starting Material : Thionyl Chloride)[5][6][7]
Reaction Temperature 0°C (addition), Reflux (reaction)Initial cooling is critical for control.
Reaction Time 2-7 hoursMonitor for completion.
Appearance White to off-white crystalline solid[10]
Melting Point 120-124 °C
Molecular Weight 179.05 g/mol [10]

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.

  • Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process. Google Patents.

  • BenchChem. (n.d.). This compound | 1186663-31-9. BenchChem.

  • Reddit. (2022). What are some common causes of low reaction yields?. Reddit.

  • Guidechem. (n.d.). How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ. Guidechem.

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.

  • Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride. Google Patents.

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com.

  • ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride synthesis. ChemicalBook.

  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Sigma-Aldrich.

  • BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. BenchChem.

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.

  • Reddit. (2021). Help with thionyl chloride halogenation. Reddit.

  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.

  • Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World.

  • MedChemExpress. (n.d.). 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride) | Alkylating Agent. MedChemExpress.

  • Wordpress. (n.d.). Specific Solvent Issues with Chlorination. Wordpress.

  • Google Patents. (n.d.). US4526964A - 2,4-Diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine. Google Patents.

  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.

  • ResearchGate. (2023). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate.

  • ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate.

  • Google Patents. (n.d.). EP0223421B1 - Chlorination of carbohydrates and other alcohols. Google Patents.

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).

  • ChemicalBook. (2025). This compound | 1186663-31-9. ChemicalBook.

  • Achmem. (n.d.). This compound. Achmem.

  • BLD Pharm. (n.d.). 1186663-31-9|this compound. BLD Pharm.

  • Hoffman Fine Chemicals. (n.d.). CAS 1186663-31-9 | this compound | MFCD12198864. Hoffman Fine Chemicals.

  • Aldlab-chemicals. (n.d.). This compound. Aldlab-chemicals.

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

  • Green Chemistry (RSC Publishing). (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.

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Technical Support Center: Reactions of 2-Amino-4-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Instead of a generic overview, we will directly address the specific challenges and unexpected outcomes you may encounter during your experiments. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your reactions, minimize byproduct formation, and ensure the integrity of your results.

Troubleshooting Guide: Diagnosing and Solving Reaction Issues

This section addresses specific problems observed during experiments. Each entry details the probable cause rooted in chemical principles and provides a step-by-step, validated solution.

Question 1: My LC-MS analysis shows a significant peak with a mass increase of 18 Da (+18) from my expected product, corresponding to the replacement of -Cl with -OH. What is this byproduct and how can I prevent it?

Probable Cause: This mass change is the classic signature of hydrolysis, where the chloromethyl group has reacted with water to form the corresponding hydroxymethyl derivative, 2-Amino-4-(hydroxymethyl)pyridine. The chloromethyl group on this pyridine ring is highly reactive, akin to a benzylic halide, making it susceptible to nucleophilic attack by water.[1] This is particularly problematic under basic conditions, which may be required to deprotonate your nucleophile or the starting material's hydrochloride salt.

Recommended Solutions:

  • Rigorous Anhydrous Conditions:

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF and DMSO are notoriously hygroscopic and should be handled under an inert atmosphere.

    • Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas (Argon or Nitrogen).

    • Reagents: Ensure your nucleophile and any bases used are anhydrous. If using a hydrate salt (e.g., of your nucleophile), consider that it will introduce water.

  • Choice of Base:

    • If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base that is less likely to have associated water, such as Proton-Sponge® or DBU.

    • Avoid aqueous bases like aqueous NaOH or K₂CO₃ solutions unless hydrolysis is the intended outcome.[1] If an inorganic base is necessary, use the anhydrous powdered form and ensure it has been stored in a desiccator.

  • Temperature Control:

    • Hydrolysis rates increase with temperature. If your primary reaction allows, run it at a lower temperature (e.g., 0 °C or room temperature) to kinetically disfavor the hydrolysis side reaction.

Question 2: I'm observing a high molecular weight impurity that I can't explain, and my reaction yield is low. Could this be a dimer or polymer?

Probable Cause: Yes, this is a very common issue. 2-Amino-4-(chloromethyl)pyridine is bifunctional. The exocyclic amino group of one molecule is a potent nucleophile that can attack the electrophilic chloromethyl group of another molecule. This self-reaction leads to the formation of a dimer, and subsequently, oligomers or polymers, especially if the reaction is heated or if the concentration is high.

Recommended Solutions:

  • Control Stoichiometry and Addition Rate:

    • Slowly add the this compound (or its free base form) to a solution already containing your target nucleophile. This ensures that at any given moment, the concentration of your nucleophile is much higher than that of the pyridine electrophile, favoring the desired intermolecular reaction over self-condensation.

  • Protect the Amino Group:

    • If slow addition is ineffective, consider a protection strategy. The amino group can be temporarily protected with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This removes the nucleophilic site, preventing dimerization. The protecting group can be removed in a subsequent step after the desired substitution at the chloromethyl position is complete.

  • Use a Non-Nucleophilic Base:

    • When neutralizing the hydrochloride salt to form the free base, use a sterically hindered, non-nucleophilic base (e.g., DIPEA). This will deprotonate the pyridine nitrogen without significantly increasing the nucleophilicity of the exocyclic amino group.

Logical Workflow: Troubleshooting Byproduct Formation

The following diagram illustrates a decision-making process for identifying and mitigating common side reactions.

G start Reaction Complete. Analyze Crude Product (LC-MS, NMR). check_purity Is Desired Product the Major Peak? start->check_purity success Proceed to Purification. check_purity->success Yes identify_byproduct Identify Major Byproduct(s) by Mass/Structure. check_purity->identify_byproduct No mass_plus_18 Mass = Product + 18 Da (-Cl -> -OH) identify_byproduct->mass_plus_18 high_mw High MW Impurity (Dimer/Polymer) identify_byproduct->high_mw other Other Byproduct (e.g., Solvent Adduct) identify_byproduct->other solve_hydrolysis Diagnosis: Hydrolysis. Implement rigorous anhydrous conditions. Use non-aqueous base. Lower reaction temperature. mass_plus_18->solve_hydrolysis solve_dimer Diagnosis: Dimerization. Use slow addition of pyridine reagent. Consider protecting the amino group. high_mw->solve_dimer solve_other Re-evaluate solvent choice. Check nucleophile purity. other->solve_other

Caption: Troubleshooting workflow for byproduct identification.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reaction for this compound? The core reactivity is dominated by the nucleophilic substitution at the carbon of the chloromethyl group.[2] The pyridine ring acts as an electron-withdrawing group, enhancing the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles via an SN2 mechanism.[2]

Q2: How does the hydrochloride salt affect the reaction? The hydrochloride salt serves two main purposes: it enhances the compound's stability for storage and improves its solubility in polar solvents.[1] However, for the reaction to proceed, the pyridine nitrogen and often the exocyclic amino group must be deprotonated. This requires the addition of at least one equivalent of base to neutralize the HCl salt, followed by additional base if your reaction conditions require it.

Q3: What types of bases are recommended for reactions with this compound? The choice of base is critical for minimizing byproducts.

  • For simple HCl neutralization: A mild, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often sufficient.

  • For deprotonating weak nucleophiles: A stronger base may be needed. Anhydrous potassium carbonate (K₂CO₃) is a common choice for O- and N-alkylation.[1] For very weak nucleophiles, stronger bases like sodium hydride (NaH) might be used, but require strict anhydrous conditions.

Q4: Are there specific purification strategies for removing these byproducts?

  • Hydrolysis Byproduct (Hydroxymethyl): The increased polarity of the alcohol can be exploited. Standard silica gel column chromatography is usually very effective at separating the more polar alcohol from the desired product.

  • Dimer/Polymer Byproducts: These are significantly larger and less soluble than the monomeric product. They can often be removed by precipitation/trituration. Dissolving the crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate) may cause the polymeric byproduct to crash out, allowing it to be removed by filtration. Subsequent column chromatography can then purify the desired product from the filtrate.

  • Unreacted Aminopyridine Starting Material: If excess starting material is present, an acidic wash (e.g., dilute HCl) can protonate the basic amino group, moving it to the aqueous layer during an extraction. However, this may also extract your desired product if it contains a basic site. Alternatively, cation-exchange chromatography can be a powerful tool for separating basic impurities.[3]

Data Summaries

Table 1: Common Byproducts and Their Analytical Signatures
Byproduct NameStructureMolecular Weight ChangePrimary Analytical Evidence (LC-MS)
Hydrolysis Product2-Amino-4-(hydroxymethyl)pyridine-17.46 Da (-Cl to -OH)M+H peak at m/z 125.07
DimerN-(2-amino-4-pyridinylmethyl)-2-amino-4-(chloromethyl)pyridine+124.06 Da (addition of C₆H₇N₂)M+H peak at m/z 303.11 (for initial dimer)
Solvent Adduct (e.g., Methanol)2-Amino-4-(methoxymethyl)pyridine-4.48 Da (-Cl to -OCH₃)M+H peak at m/z 139.09
Table 2: Influence of Reaction Parameters on Byproduct Formation
ParameterTo Minimize HydrolysisTo Minimize Dimerization
Solvent Use anhydrous grade. Avoid protic solvents if possible.Choose a solvent where starting materials are soluble to avoid high local concentrations.
Base Use non-aqueous, anhydrous bases (e.g., powdered K₂CO₃, DIPEA).Use a non-nucleophilic base. Add base after the primary nucleophile.
Temperature Run at the lowest effective temperature.Lower temperatures can reduce the rate of self-reaction.
Addition N/AAdd the pyridine reagent slowly to the nucleophile solution.

Key Reaction Pathways and Side Reactions

The diagram below illustrates the desired reaction pathway in competition with the most common side reactions.

ReactionPathways cluster_reactants Reactants cluster_products Potential Products Reagent 2-Amino-4-(chloromethyl)pyridine Desired Desired Product (2-Amino-4-(Nu-methyl)pyridine) Reagent->Desired + Nu-H (Desired S_N2) Hydrolysis Hydrolysis Byproduct (2-Amino-4-(hydroxymethyl)pyridine) Reagent->Hydrolysis + H2O (Side Reaction) Dimer Dimerization Byproduct Reagent->Dimer + Another Reagent Molecule (Side Reaction) Nucleophile Nucleophile (Nu-H) Nucleophile->Desired

Caption: Competing reaction pathways for 2-Amino-4-(chloromethyl)pyridine.

Experimental Protocol: Example N-Alkylation of a Secondary Amine

This protocol provides a robust starting point for the alkylation of a secondary amine, designed to minimize common byproducts.

Objective: To synthesize N-benzyl-N-methyl-1-(2-amino-pyridin-4-yl)methanamine.

Materials:

  • This compound (1.0 eq)

  • N-methylbenzylamine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.5 eq).

    • Seal the flask with a septum and purge with inert gas for 10 minutes.

  • Reagent Addition:

    • Add anhydrous acetonitrile (to make a ~0.2 M solution with respect to the limiting reagent) via syringe.

    • Add N-methylbenzylamine (1.1 eq) to the stirring suspension.

    • In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or NMP (as it may have poor solubility in MeCN alone) and add this solution dropwise to the reaction flask over 20-30 minutes at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the suspension through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in dichloromethane) to isolate the desired product.

References

  • Guo, L., Wang, G., Yan, Z., & Zhang, X. (2013). Mechanism for covalent dimerization of pyridine: [4+2] dimerization, an MP2 investigation. Computational and Theoretical Chemistry, 1017, 113-119.
  • ResearchGate. (n.d.). Optimized conditions for pyridine dimerization. Retrieved from [Link]

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]

  • Lee, K. I., & Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 203(1), 94-98. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

  • Google Patents. (2008). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1186663-31-9 | this compound. Retrieved from [Link]

Sources

Technical Support Center: Navigating Purification Challenges in Reactions with 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4-(chloromethyl)pyridine hydrochloride. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of reaction products derived from this versatile building block. As a bifunctional molecule, its reactivity can lead to a variety of side products, making purification a critical and often challenging step in your synthetic workflow.

Understanding the Molecule: A Foundation for Troubleshooting

This compound is a key intermediate in pharmaceutical synthesis, valued for its reactive chloromethyl group, which is susceptible to nucleophilic substitution, and its nucleophilic amino group.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents.[1] However, the interplay of these functional groups can lead to a complex mixture of products and impurities that complicate purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate when using this compound in a nucleophilic substitution reaction?

A1: The impurity profile is highly dependent on the reaction conditions, but several common side products can be expected:

  • Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and/or base, to form 2-amino-4-(hydroxymethyl)pyridine.[1][3][4] This impurity can be particularly problematic to separate from polar products.

  • Unreacted Starting Material: Incomplete reactions will leave residual this compound.

  • Bis-alkylation or Dimerization: The amino group of one molecule can potentially react with the chloromethyl group of another, leading to dimeric impurities. This is more likely under basic conditions where the amino group is deprotonated and thus more nucleophilic.

  • Over-alkylation: If your nucleophile is a primary or secondary amine, over-alkylation can occur, leading to quaternary ammonium salts or bis-alkylated products.

  • Isomeric Impurities: Depending on the synthetic route of the starting material, trace amounts of other positional isomers may be present.[5][6]

Q2: My reaction involves a strong base. What specific purification challenges should I be aware of?

A2: The use of a strong base can deprotonate the amino group, increasing its nucleophilicity and the likelihood of side reactions such as dimerization. Furthermore, strong bases can promote the elimination of HCl from the chloromethyl group, leading to the formation of a reactive methylene-pyridine intermediate that can polymerize. It is often advisable to use a hindered or non-nucleophilic base to minimize these side reactions.

Q3: Is this compound stable under acidic conditions?

A3: While the hydrochloride salt form provides some stability, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. In some related pyridine systems, acidic conditions can cause demethylation of methoxy groups[7]; while this specific reaction is not directly applicable, it highlights the potential for unexpected side reactions under harsh acidic conditions.

Q4: What are the key physical properties of this compound that influence purification?

A4: this compound is a polar, crystalline solid.[1] Its hydrochloride salt form makes it more soluble in polar solvents like water and alcohols. When neutralized, the free base is more soluble in organic solvents. This differential solubility is a key tool for purification via extraction.

Troubleshooting Guides

Issue 1: Difficulty Separating the Desired Product from the Hydrolysis Impurity (2-amino-4-(hydroxymethyl)pyridine)

The similar polarity of the desired product and the hydrolysis byproduct often makes chromatographic separation challenging.

Troubleshooting Workflow:

start High Polarity Impurity Detected check_structure Confirm Impurity is Hydrolysis Product via LC-MS start->check_structure strategy Select Purification Strategy check_structure->strategy chromatography Chromatography Optimization strategy->chromatography Impurity & Product have different pKa values extraction Liquid-Liquid Extraction strategy->extraction Impurity & Product have significant solubility differences crystallization Recrystallization strategy->crystallization Product is a solid success Pure Product chromatography->success fail Impurity Persists chromatography->fail extraction->success extraction->fail crystallization->success crystallization->fail fail->strategy Re-evaluate

Caption: Troubleshooting logic for separating hydrolysis impurities.

Detailed Steps:

  • Confirm the Impurity's Identity: Use LC-MS to confirm that the impurity corresponds to the mass of 2-amino-4-(hydroxymethyl)pyridine.

  • Optimize Chromatography:

    • Reverse-Phase HPLC: Use a buffered mobile phase to control the ionization state of the amino group. A pH gradient may be necessary to achieve separation. A C18 column is a good starting point.[8]

    • Ion-Exchange Chromatography: Cation-exchange chromatography can be effective for separating aminopyridine derivatives.[9]

    • Hydrogen-Bonding Mode HPLC: Specialized columns that separate based on hydrogen bonding interactions can be effective for isomers of aminopyridines and may resolve closely related structures.[10]

  • Leverage pH during Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a mildly acidic aqueous solution (e.g., dilute HCl). The more basic desired product may be protonated and move to the aqueous phase, while the less basic hydrolysis product might remain in the organic layer. This is highly dependent on the pKa of your product.

    • Alternatively, wash with a mildly basic solution (e.g., sodium bicarbonate). The goal is to selectively deprotonate and extract one component.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[11] Experiment with different solvent systems, such as ethanol/water, hexane/acetone, or hexane/ethyl acetate.[11][12]

Issue 2: Low Yield Due to Dimerization or Polymerization

These side reactions are often driven by reaction conditions that increase the nucleophilicity of the amino group or promote elimination.

Troubleshooting Workflow:

start Low Yield & High MW Impurities check_conditions Review Reaction Conditions start->check_conditions base Optimize Base check_conditions->base concentration Adjust Concentration check_conditions->concentration temperature Lower Temperature check_conditions->temperature rerun Re-run Reaction base->rerun concentration->rerun temperature->rerun success Improved Yield rerun->success fail Low Yield Persists rerun->fail fail->check_conditions Re-evaluate

Caption: Troubleshooting workflow for low yield due to side reactions.

Detailed Steps:

  • Base Selection: If a base is required, switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Protecting Groups: Consider protecting the amino group as a carbamate (e.g., Boc) or another suitable protecting group before performing the nucleophilic substitution on the chloromethyl group.

  • Concentration: Run the reaction at a lower concentration (high dilution) to disfavor intermolecular reactions like dimerization.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Purity Analysis

This method provides a starting point for analyzing the purity of your reaction mixture.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 35 °C
Detection UV at 270 nm
Injection Volume 10 µL

This method is a general guideline and may require optimization for your specific product.[8][10]

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for separating basic pyridine products from non-basic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract with 1 M HCl (aq). The basic pyridine product will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Wash with an organic solvent (e.g., ethyl acetate) to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8).

  • Extract the deprotonated product back into an organic solvent (e.g., ethyl acetate, dichloromethane). Repeat 3 times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

References

  • Takeuchi, M., Takasaki, S., & Kobata, A. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 199(2), 248-253.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (2019). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Wikipedia. (n.d.). Nitenpyram. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile.... Retrieved from [Link]

  • CNKI. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • Google Patents. (1993). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Google Patents. (2000). US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • CrystEngComm. (2018). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. Retrieved from [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Hoffman Fine Chemicals. (n.d.). CAS 1186663-31-9 | this compound. Retrieved from [Link]

  • Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Physical Chemistry Chemical Physics. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]

  • UKM Journal Article Repository. (2007). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Retrieved from [Link]

  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Aldlab Chemicals. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Picolyl chloride hydrochloride. Retrieved from [Link]

  • Google Patents. (1994). US5283338A - Process for the preparation of 2-chloropyridines.
  • Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

Sources

Stability and storage issues with 2-Amino-4-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4-(chloromethyl)pyridine hydrochloride

Welcome to the technical support guide for this compound (CAS No. 1186663-31-9). This document is designed for researchers, scientists, and drug development professionals to address common stability and storage challenges encountered during its use. Our goal is to provide field-proven insights and scientifically-grounded solutions to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and properties of this compound.

Q1: What are the primary chemical features of this compound that I should be aware of?

A: this compound is a bifunctional molecule featuring a pyridine ring with a reactive amino group (-NH₂) at the 2-position and a chloromethyl group (-CH₂Cl) at the 4-position.[1] The chloromethyl group is a potent alkylating agent, making it highly valuable for synthetic chemistry but also the primary site of potential degradation.[1][2] The compound is supplied as a hydrochloride salt, which significantly enhances its stability and solubility in polar solvents compared to the free base.[1]

Q2: What are the ideal storage conditions for this reagent?

A: To ensure long-term stability, the compound must be stored in a tightly sealed container in a cool, dry, and dark environment.[3][4][5] The recommended temperature range is 2-8°C (refrigerated).[4][5][6] Crucially, it should be stored under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and air.[4][7][8]

Q3: Why is moisture so critical to avoid with this compound?

A: This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][6][9] The primary degradation pathway is hydrolysis, where water acts as a nucleophile attacking the electrophilic carbon of the chloromethyl group. This reaction converts the reactive chloromethyl group into a hydroxymethyl group, rendering the reagent inactive for its intended alkylation reactions.[1] Avoiding exposure to moist air and water is critical to preserving its chemical integrity.[3][9]

Q4: Is this compound compatible with all common laboratory solvents and reagents?

A: No. It is incompatible with strong oxidizing agents.[3][7] Reactions involving strong bases should also be carefully considered, as they can deprotonate the hydrochloride salt and potentially catalyze degradation pathways. Always consult the Safety Data Sheet (SDS) and perform small-scale tests when using it in new reaction systems.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides in-depth solutions to specific problems that may arise during experimentation.

Issue 1: The solid reagent has changed color from white/off-white to yellow or orange.

Q: My bottle of this compound, which was initially an off-white powder, has developed a distinct yellow or orange tint. What happened, and is it still usable?

A: Causal Analysis & Solution

Discoloration is a common indicator of degradation. This is often caused by a combination of minor hydrolysis and/or oxidation from improper storage (exposure to air and moisture).[3][10] While slight discoloration may not always mean complete loss of activity, it signals that the purity is compromised, which can lead to inconsistent results and the formation of unwanted byproducts.

Experimental Protocol: Quick Quality Check

  • Solubility Test: Take a very small sample (1-2 mg) of the discolored material and attempt to dissolve it in a polar solvent like methanol or DMSO.[6] Undegraded material should dissolve completely to form a clear solution. The presence of insoluble particulates may indicate the formation of polymeric byproducts.

  • Thin-Layer Chromatography (TLC): Run a TLC plate comparing the discolored material to a reference standard (if available) or a sample from a new, unopened bottle. The appearance of new spots, particularly a more polar spot near the baseline (indicative of the hydrolyzed hydroxymethyl analog), confirms degradation.

  • Recommendation: For sensitive, high-stakes experiments such as GMP synthesis or kinetic studies, it is strongly recommended to discard the discolored reagent and use a fresh, unopened batch. For general synthetic exploration, its use may be acceptable, but be prepared for potentially lower yields and the need for more rigorous purification of the final product.

Issue 2: Inconsistent yields or failed reactions in alkylation protocols.

Q: I am using this reagent for an N-alkylation or S-alkylation reaction, but my yields are inconsistent or the reaction is failing, even when following a published procedure. What could be the cause?

A: Causal Analysis & Solution

Inconsistent reactivity is almost always linked to the degradation of the chloromethyl group.[1] As this is the key functional group for alkylation, even partial hydrolysis to the non-reactive hydroxymethyl analog will result in a lower effective concentration of your starting material, leading directly to reduced yields.

Workflow: Troubleshooting Inconsistent Reactions

Caption: Troubleshooting workflow for inconsistent reaction yields.

Step-by-Step Methodologies:

  • Reagent Verification: Before starting your reaction, perform the quick quality checks described in "Issue 1". Never assume a reagent is pure, especially from a previously opened container.

  • Strict Anhydrous Conditions: Ensure all solvents are rigorously dried before use. The presence of residual water in solvents like DMF or DMSO is a common hidden source of hydrolysis.

  • Inert Atmosphere: Run your reaction under an inert atmosphere (nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Handling: Weigh the reagent quickly and immediately reseal the container, purging the headspace with inert gas before returning it to cold storage. Do not leave the bottle open on the bench.

Issue 3: The reagent is difficult to dissolve completely.

Q: I am having trouble getting the this compound to fully dissolve in my reaction solvent, even though it's listed as soluble.

A: Causal Analysis & Solution

While the hydrochloride salt is generally soluble in polar solvents, solubility issues can arise from two main sources: degradation or solvent choice.[1][7] As the compound hydrolyzes, it can form less soluble oligomers or polymers, leading to cloudiness or insoluble particles.[11] Alternatively, the chosen solvent may simply not be polar enough.

Experimental Protocol: Addressing Solubility Problems

  • Confirm Degradation: Use the TLC and visual inspection methods mentioned previously. If degradation is confirmed, the insolubility is due to impurities, and a new batch of reagent is required.

  • Optimize Solvent System: If the reagent is pure, consider a more polar solvent or a co-solvent system. For example, while soluble in methanol, its solubility is even greater in water.[7] If your reaction permits, adding a small percentage of a highly polar co-solvent like DMSO can aid dissolution.

  • Gentle Warming: Gentle warming of the solvent mixture can sometimes help dissolve the reagent. However, do this with caution, as elevated temperatures can also accelerate degradation, especially if trace moisture is present.[11]

Part 3: Data Summary & Visualization

Key Stability and Storage Parameters
ParameterRecommended SpecificationRationale & Reference
Appearance White to off-white crystalline solidA change in color indicates potential degradation.[1]
Storage Temp. 2–8 °CMinimizes degradation kinetics.[4][5][6]
Storage Atmos. Inert Gas (Argon, Nitrogen)Prevents hydrolysis and oxidation from air/moisture.[7][8]
Moisture Avoid at all costs (Hygroscopic)The primary degradation pathway is hydrolysis of the chloromethyl group.[3][9]
Incompatibilities Strong oxidizing agentsCan lead to uncontrolled and hazardous reactions.[3][7]
Solubility Good in polar solvents (Water, Methanol, DMSO)The hydrochloride salt enhances polarity and solubility.[1][7]
Primary Degradation Pathway: Hydrolysis

The most significant stability issue is the hydrolysis of the chloromethyl group. This process converts the active alkylating agent into its corresponding, and far less reactive, alcohol.

Caption: Hydrolysis degradation pathway of the active compound.

References

  • Benchchem. (n.d.). This compound.
  • CAMEO Chemicals. (1992). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 4-(Chloromethyl)pyridine hydrochloride.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride.
  • Achmem. (n.d.). This compound.
  • Hoffman Fine Chemicals. (n.d.). CAS 1186663-31-9 | this compound.
  • Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET: 3-Chloromethylpyridine hydrochloride.
  • Benchchem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine hydrochloride.
  • Echemi. (n.d.). This compound.
  • Benchchem. (n.d.). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Chloromethyl)pyrimidine Hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis.
  • PubMed. (n.d.). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents.
  • ChemicalBook. (n.d.). 4-(Chloromethyl)pyridine hydrochloride.

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Technical Support Center: Optimizing Reactions with 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4-(chloromethyl)pyridine hydrochloride (CAS: 1186663-31-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered when using this versatile pharmaceutical intermediate.[1]

I. Understanding the Reagent: Key Characteristics

This compound is a bifunctional molecule featuring a nucleophilic amino group and a highly reactive electrophilic chloromethyl group.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[1] Its primary utility lies in its role as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1]

The key to successfully using this reagent is managing the reactivity of its two functional groups to achieve the desired chemical transformation selectively.

II. Frequently Asked Questions (FAQs)

Q1: My reaction is showing low to no yield. What are the most common causes?

A1: Low yields are typically traced back to a few key factors:

  • Inadequate Base: The hydrochloride salt requires neutralization to free the primary amine and deprotonate the pyridine nitrogen for certain reactions. An insufficient amount or inappropriate strength (pKa) of the base can stall the reaction.

  • Suboptimal Temperature: Nucleophilic substitution at the chloromethyl group is temperature-dependent.[2] Reactions that are too cold may not proceed, while excessive heat can lead to side products.

  • Moisture Contamination: The chloromethyl group is susceptible to hydrolysis, which converts it to an unreactive hydroxymethyl group.[1][3] Using anhydrous solvents and maintaining an inert atmosphere is critical.

  • Poor Solubility: The reagent or other starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

A2: The bifunctional nature of this molecule can lead to several side reactions:

  • Self-Polymerization: The nucleophilic amino group of one molecule can attack the electrophilic chloromethyl group of another, leading to oligomers or polymers. This is more prevalent at higher concentrations and temperatures.

  • N-Alkylation vs. C-Alkylation: In reactions with nucleophiles, competition can occur between substitution at the chloromethyl group (C-alkylation, usually desired) and reaction at the 2-amino group (N-alkylation).

  • Reaction with Solvent: Nucleophilic solvents like alcohols can react with the chloromethyl group, especially under prolonged heating, leading to ether byproducts.[3]

Q3: How do I choose the right base for my reaction?

A3: The choice of base is critical and depends on the specific reaction.

  • For Nucleophilic Substitution at the Chloromethyl Group: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point.[4] These are strong enough to neutralize the HCl salt but are poor nucleophiles themselves. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.

  • For Reactions Involving the Amino Group (e.g., Buchwald-Hartwig amination): Stronger bases like sodium tert-butoxide (NaOt-Bu) are often required.[4] The pKa of the base should be high enough to deprotonate the amine effectively.[5]

Q4: What are the best practices for storing and handling this compound?

A4: Due to its reactivity and sensitivity to moisture, proper handling is essential.

  • Storage: Keep in a tightly sealed container in a dark, dry place, preferably under an inert atmosphere at 2-8°C.[6]

  • Handling: Weigh and handle the compound quickly, preferably in a glovebox or under a stream of dry nitrogen or argon to minimize exposure to atmospheric moisture.

  • Solutions: Prepare solutions fresh for immediate use.[3] If short-term storage is necessary, use anhydrous, aprotic solvents like DMF or DMSO and store at low temperatures (-20°C).[3]

III. Troubleshooting Guide: Common Problems & Solutions

This section provides a structured approach to diagnosing and solving common experimental issues.

Issue Potential Cause(s) Suggested Solutions
Low Yield / Incomplete Reaction 1. Insufficient base. 2. Reaction temperature too low. 3. Poor solubility of reagents. 4. Catalyst deactivation (for cross-coupling). 5. Hydrolysis of the chloromethyl group.1. Increase base equivalents (start with 2.0-3.0 eq. for the HCl salt). Screen bases with higher pKa.[5] 2. Incrementally increase the reaction temperature (e.g., in 10°C steps).[2] 3. Screen alternative anhydrous solvents (e.g., DMF, DMSO, Dioxane, Acetonitrile). 4. Use fresh catalyst/ligands; ensure inert atmosphere.[2] 5. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of Multiple Products 1. Self-polymerization. 2. Competing N-alkylation and C-alkylation. 3. Reaction with a nucleophilic solvent.1. Run the reaction at a lower concentration. Add the this compound solution slowly to the other reagents. 2. Lower the reaction temperature to favor the more kinetically controlled product.[4] Protect the amino group if it is not the intended reaction site. 3. Switch to a non-nucleophilic, aprotic solvent (e.g., Toluene, THF, Dioxane).
Reagent Decomposition (Observed by charring or color change) 1. Reaction temperature is too high. 2. Incompatible reagents leading to degradation.1. Perform a temperature screen to find the optimal balance between reaction rate and stability. 2. Review the compatibility of all reagents. For example, strong oxidizing agents can react with the amino group.[1]

IV. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Nucleophilic Substitution (S_N2 Reaction)

This protocol outlines a typical reaction with a generic nucleophile (Nu-H), such as an alcohol, thiol, or secondary amine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.1 equivalents) and an anhydrous solvent (e.g., acetonitrile or DMF, to make a ~0.2 M solution).

  • Base Addition: Add a suitable base, such as powdered potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirring reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (a starting point of 60-80°C is common) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off the inorganic base. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Optimizing Nucleophilic Substitution

The following diagram illustrates a logical workflow for troubleshooting and optimizing the general protocol described above.

G cluster_start Initial Reaction Setup cluster_eval Evaluation cluster_troubleshoot Troubleshooting Paths cluster_solutions Optimization Steps start Protocol 1: K₂CO₃, MeCN, 60°C eval Monitor by TLC/LC-MS Assess Yield & Purity start->eval low_yield Low Yield? eval->low_yield Check Conversion side_products Side Products? eval->side_products Check Purity inc_temp Increase Temp (80-100°C) low_yield->inc_temp Yes change_base Screen Base (Cs₂CO₃, Et₃N) low_yield->change_base Still Low success Optimized Conditions Proceed to Scale-up low_yield->success No (Good Yield) lower_temp Lower Temp (RT-40°C) side_products->lower_temp Yes dilute Lower Concentration side_products->dilute Still Impure side_products->success No (Clean) inc_temp->eval change_base->eval change_solvent Screen Solvent (DMF, Dioxane) change_base->change_solvent No Improvement change_solvent->eval lower_temp->eval dilute->eval

Caption: Troubleshooting workflow for S_N2 reactions.

V. Mechanistic Considerations

The primary reaction pathway for this reagent involves nucleophilic substitution at the benzylic-like chloromethyl group. This is a classic S_N2 reaction.[8]

Competing Reaction Pathways

The presence of two nucleophilic centers (the 2-amino group and the pyridine nitrogen) and an electrophilic center creates a complex reactive landscape.

G cluster_paths Potential Reaction Pathways cluster_products Products reagent 2-Amino-4-(chloromethyl)pyridine + Nucleophile (Nu⁻) path_a Path A: Desired S_N2 Substitution reagent->path_a path_b Path B: N-Alkylation (Side Reaction) reagent->path_b path_c Path C: Polymerization (Side Reaction) reagent->path_c product_a Desired C-Alkylated Product path_a->product_a Controlled Conditions product_b N-Alkylated Side Product path_b->product_b High Temp/ Strong Nu⁻ product_c Polymer/Oligomer path_c->product_c High Conc.

Caption: Competing reaction pathways.

Optimizing for the desired product (Path A) requires careful control of reaction conditions to disfavor the kinetic and thermodynamic pathways that lead to side products.[4]

References

  • Benchchem. This compound | 1186663-31-9.
  • Benchchem. Optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis.
  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.
  • Benchchem. Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions.
  • Venkat Rao, S., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmaceutical Erudition.
  • Google Patents. Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
  • University of Illinois. Nucleophilic Substitution Reactions.
  • PMC.
  • Google Patents. Preparation of chloromethylpyridine hydrochlorides. US5942625A.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis.
  • ResearchGate.
  • YouTube. Nucleophilic substitution of pyridine.
  • ResearchGate. Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a).
  • Benchchem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.
  • Achmem. This compound.

Sources

Technical Support Center: Navigating Reactions with 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and troubleshooting common side reactions encountered when using this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your synthetic strategies.

The Challenge: Balancing Reactivity of a Bifunctional Reagent

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of imidazopyridine scaffolds and other substituted pyridines.[1][2][3] Its utility stems from two key reactive sites: the nucleophilic exocyclic amino group and the electrophilic benzylic-type carbon of the chloromethyl group.[4][5] This dual reactivity, however, is also the source of common experimental challenges, leading to a variety of potential side reactions. This guide will provide a systematic approach to understanding and mitigating these undesired pathways.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

FAQ 1: My reaction is messy, with multiple unidentified spots on TLC. What are the most likely side reactions?

When multiple products are observed, it's crucial to consider the inherent reactivity of the starting material. The most common side reactions with this compound are dimerization, N-alkylation of the pyridine ring, over-alkylation of the nucleophile, and hydrolysis of the chloromethyl group.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired reaction alongside the primary competing pathways.

G cluster_0 Starting Materials cluster_2 Side Products start 2-Amino-4-(chloromethyl)pyridine (Free Base) ring_alkylation Pyridine N-Alkylation start->ring_alkylation + Another molecule of starting material (Intramolecular) hydrolysis Hydrolysis Product (2-Amino-4-(hydroxymethyl)pyridine) start->hydrolysis + H2O (Moisture Present) desired desired start->desired + Nucleophile (NuH) (Controlled Conditions) dimer dimer start->dimer Self-condensation (Excess Base / High Temp.) NuH Nucleophile (R-NH2, R-OH, R-SH) NuH->desired over_alkylation Over-alkylation Product (Quaternary Salt) desired->over_alkylation + Another molecule of starting material (Excess Alkylating Agent)

Caption: Competing reaction pathways for 2-Amino-4-(chloromethyl)pyridine.

FAQ 2: I'm observing a significant amount of a higher molecular weight byproduct. Is this dimerization, and how can I prevent it?

Yes, the formation of a higher molecular weight species, often with double the mass of the starting material, is a strong indicator of dimerization.[6][7] This occurs when the exocyclic amino group of one molecule attacks the chloromethyl group of another.

Causality: This side reaction is particularly prevalent under basic conditions when the free base of 2-Amino-4-(chloromethyl)pyridine is generated in high concentration. The free amino group is a potent nucleophile, and in the absence of a more reactive external nucleophile, it will readily react with another molecule of the electrophilic starting material.

Protocol for Minimizing Dimerization
ParameterStandard Condition (Prone to Dimerization)Optimized Condition (Minimizes Dimerization)Rationale
Order of Addition Base added to a solution of the aminopyridine.Slow, dropwise addition of the aminopyridine solution to a mixture of the nucleophile and base.This maintains a low concentration of the free aminopyridine at any given time, favoring reaction with the external nucleophile.
Base Selection Strong, sterically unhindered bases (e.g., NaOH, KOH).Weaker bases (e.g., K2CO3, NaHCO3) or sterically hindered non-nucleophilic bases (e.g., DBU, DIPEA).Weaker bases generate the free amine more slowly. Hindered bases are less likely to participate in side reactions.
Temperature Elevated temperatures (> 50 °C).Room temperature or below (0 °C).Lower temperatures decrease the rate of all reactions, but often disproportionately affect the undesired dimerization.
Solvent Aprotic polar solvents (e.g., DMF, DMSO).Less polar solvents if solubility allows (e.g., THF, CH2Cl2).High polarity can stabilize charged intermediates that may facilitate side reactions.

Step-by-Step Experimental Workflow to Prevent Dimerization:

  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add your nucleophile (1.0 eq) and the chosen base (1.1 - 1.5 eq).

  • Add the reaction solvent and stir until the nucleophile and base are fully dissolved or suspended.

  • In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of the reaction solvent.

  • Using a syringe pump or dropping funnel, add the aminopyridine solution to the reaction mixture dropwise over 1-2 hours at the optimized temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup and purification.

FAQ 3: My desired N-alkylated product is contaminated with a salt that is difficult to remove. What is this, and what is the cause?

This is a classic sign of N-alkylation of the pyridine ring, forming a pyridinium salt. The nitrogen atom of the pyridine ring is also nucleophilic and can compete with your intended nucleophile for the electrophilic chloromethyl group.

Causality: The propensity for ring N-alkylation versus exocyclic amine N-alkylation is a delicate balance.[8] Ring alkylation is often favored when the exocyclic amine is sterically hindered or electronically deactivated. In the case of 2-Amino-4-(chloromethyl)pyridine, the amino group is activating, which generally favors reactions involving the exocyclic amine or the ring itself. However, under certain conditions, especially in the absence of a strong external nucleophile, intermolecular reaction to form the pyridinium salt can occur.

Troubleshooting Pyridine N-Alkylation

The most effective strategy to prevent this side reaction is to protect the exocyclic amino group. The tert-butoxycarbonyl (Boc) group is a common and effective choice.[9][10][11]

Workflow for Boc Protection and Subsequent Alkylation:

Caption: Workflow for preventing pyridine N-alkylation via Boc protection.

Detailed Protocol for Boc Protection:

  • Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (CH2Cl2) or acetonitrile.

  • Add a base such as triethylamine (TEA, 2.5 eq) to neutralize the hydrochloride and facilitate the reaction.

  • Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) portion-wise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

  • Stir at room temperature for 3-12 hours, monitoring by TLC.[9]

  • Upon completion, perform an aqueous workup. The N-Boc protected product is typically a stable solid that can be purified by chromatography or recrystallization and used in the subsequent alkylation step.

FAQ 4: My reaction yield is low, and I've isolated 2-Amino-4-(hydroxymethyl)pyridine. Why did this happen?

The isolation of 2-Amino-4-(hydroxymethyl)pyridine is a clear indication of hydrolysis of the chloromethyl group.

Causality: The chloromethyl group is susceptible to nucleophilic attack by water.[12] This is exacerbated by:

  • Presence of moisture in solvents or reagents.

  • Use of aqueous bases (e.g., aqueous NaOH, K2CO3 solution).

  • Elevated reaction temperatures, which accelerate the rate of hydrolysis.

Preventing Hydrolysis
Preventative MeasureImplementation
Anhydrous Conditions Use freshly distilled, anhydrous solvents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (N2 or Ar).
Base Selection Use non-aqueous bases. If a carbonate base is required, use anhydrous powdered K2CO3 or Cs2CO3.
Temperature Control Maintain the lowest effective temperature for the reaction. For highly reactive nucleophiles, consider running the reaction at 0 °C or even lower.

Concluding Remarks

The successful application of this compound in synthesis hinges on a clear understanding of its reactivity and the potential for side reactions. By carefully controlling reaction parameters such as the order of addition, choice of base, temperature, and the use of protecting groups, researchers can significantly improve yields and product purity. This guide provides a foundational framework for troubleshooting; however, each specific substrate and reaction will have its own unique challenges that may require further optimization.

References

  • Feroci, M., Chiarotto, I., d'Agostino, S., & Rossi, L. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(10), 2465. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • Guo, L., Wang, G., Yan, Z., & Zhang, X. (2013). Mechanism for covalent dimerization of pyridine: [4+2] dimerization, an MP2 investigation. Computational and Theoretical Chemistry, 1017, 109-115. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. Retrieved from [Link]

  • Rauf, A., Al-Awady, M. J., & Aljohani, A. S. M. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6265. Retrieved from [Link]

  • Sreenero, C., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(7), 3746-3764. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. Retrieved from [Link]

  • Reddit. (2014). Enamines: C vs N-alkylation?. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Sajiki, H., et al. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 11(39), 6614-6620. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Krayushkin, M. M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3169. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1186663-31-9 | this compound. Hoffman Fine Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. Retrieved from [Link]

  • PubMed. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Amino-4-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4-(chloromethyl)pyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will move beyond simple procedural lists to explore the chemical principles governing its reactivity, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Section 1: A Primer on the Reactivity of this compound

This compound possesses two primary sites for chemical modification: the nucleophilic 2-amino group and the electrophilic 4-(chloromethyl) group. The chloromethyl group, being benzylic-like, is primed for SN2 (bimolecular nucleophilic substitution) reactions.[1] However, the compound is supplied as a hydrochloride salt to enhance its stability and shelf-life.[2] This salt form is the single most critical factor influencing its reactivity and is often the root cause of unexpected experimental outcomes.

The hydrochloride salt protonates the basic nitrogen atoms in the molecule: the pyridine ring nitrogen and, to a significant extent, the exocyclic 2-amino group. This protonation has two major consequences:

  • Reduced Nucleophilicity of the Amino Group : The protonated amino group (-NH₃⁺) is no longer nucleophilic and cannot participate in reactions like acylations or couplings until it is neutralized.

  • Overall Ring Deactivation : The positive charge on the protonated pyridine ring strongly withdraws electron density, which can influence the reactivity of its substituents. Furthermore, the acidic nature of the salt can protonate added nucleophiles, rendering them inert.

Understanding this dual-state nature is the first step in successful troubleshooting.

G cluster_0 The Problem: Protonation cluster_1 Key Structural Changes free_base Free Base (Reactive Form) hcl_salt Hydrochloride Salt (Supplied Form - Low Reactivity) free_base->hcl_salt + HCl hcl_salt->free_base + Base (CRITICAL STEP) info_salt • Pyridine N is protonated (N⁺-H) • Amino group is protonated (-NH₃⁺) • Non-nucleophilic amino group • Acidic medium can neutralize added nucleophiles info_base • Neutral pyridine ring • Nucleophilic amino group (-NH₂) • Ready for reaction

Caption: The critical equilibrium between the reactive free base and the less reactive hydrochloride salt.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when using this compound in a direct question-and-answer format.

Q1: My nucleophilic substitution reaction on the chloromethyl group is sluggish or failing completely. What is the primary cause and how do I fix it?

A1: This is the most frequently reported issue. Over 90% of the time, the root cause is the failure to neutralize the hydrochloride salt. The acidic starting material protonates your nucleophile (e.g., an amine R₂NH becomes the non-nucleophilic ammonium salt R₂NH₂⁺), halting the reaction before it can begin.

Troubleshooting Workflow:

G start S_N2 Reaction Failure q1 Did you add a base to neutralize the HCl salt? start->q1 sol1 SOLUTION: Add 1.1 - 2.0 eq. of a suitable base. See Table 1. q1->sol1 No q2 Is the solvent appropriate? q1->q2 Yes sol1->q2 sol2 SOLUTION: Switch to a polar aprotic solvent (DMF, Acetonitrile, DMSO). q2->sol2 No q3 Is the reaction still slow? q2->q3 Yes sol2->q3 sol3 SOLUTION: 1. Add catalytic NaI or KI. 2. Gently increase temperature (40-80 °C). q3->sol3 Yes end Reaction Optimized q3->end No sol3->end

Caption: Step-by-step troubleshooting logic for failed SN2 reactions.

Summary of Corrective Actions for SN2 Reactions:

ParameterRecommended SolutionRationale & Expert Insight
Base Addition Add 1.1 to 2.0 equivalents of a base like K₂CO₃, Na₂CO₃, Et₃N, or DIPEA.This is non-negotiable. An inorganic base like potassium carbonate is often preferred as it is easily filtered off. Organic amines like triethylamine (Et₃N) can also work but may be harder to remove during workup.
Solvent Choice Use polar aprotic solvents such as DMF, acetonitrile, or DMSO.These solvents are excellent for SN2 reactions as they solvate the cation while leaving the nucleophile relatively "bare" and highly reactive. Protic solvents (like ethanol or water) can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity.
Catalysis Add a catalytic amount (0.1 eq.) of Sodium Iodide (NaI) or Potassium Iodide (KI).This initiates an in situ Finkelstein reaction. The iodide displaces the chloride to form the more reactive 4-(iodomethyl) intermediate, which is then more rapidly displaced by your primary nucleophile.[2] This is a classic strategy to accelerate reactions of alkyl chlorides.
Temperature Gently heat the reaction to 40-80 °C.If the reaction is slow at room temperature even with the correct base and solvent, increasing the thermal energy can help overcome the activation barrier. Monitor by TLC or LC-MS to avoid decomposition.

Q2: I am attempting an amide coupling (or other reaction) on the 2-amino group, but it's not working. Why?

A2: The 2-amino group on this reagent is a weak nucleophile for two reasons: 1) It is protonated in the hydrochloride salt form, and 2) Even when neutralized, it is attached to an electron-withdrawing pyridine ring, which reduces its electron-donating ability.[3]

Troubleshooting Steps:

  • Ensure Complete Neutralization: You must first add at least one equivalent of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine.

  • Use a More Potent Coupling Reagent: For amide bond formation, standard reagents might be insufficient. Switch to a more powerful coupling agent like HATU or PyBOP, which are designed to work with deactivated or hindered amines.[3]

  • Activate the Electrophile: Instead of using a carboxylic acid directly, convert it to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3] This highly electrophilic species can react with the weakly nucleophilic amine where a standard coupling might fail.

Q3: My reagent is an off-white or yellowish solid and gives broad peaks in my analysis. How should it be stored?

A3: The manufacturer's recommendation is to store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2][4] It is sensitive to moisture and light. Discoloration may indicate degradation, and the presence of impurities can interfere with reactions. If purity is a concern, consider purification by recrystallization before use.

Q4: What are the most common side reactions?

A4:

  • Self-Polymerization: Under basic conditions, the nucleophilic amino group of one molecule can attack the electrophilic chloromethyl group of another, leading to oligomers or polymers. This is more likely if the primary nucleophile is added too slowly or if the reaction is run at high concentrations without a sufficiently reactive primary nucleophile.

  • Hydrolysis: If significant water is present in the reaction (e.g., in the solvent or from using an aqueous base), the chloromethyl group can hydrolyze to the corresponding hydroxymethyl group (-CH₂OH).[2]

Section 3: Validated Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with a Thiol Nucleophile

This protocol details the reaction of this compound with a generic thiol to form a thioether, a common transformation.

Reaction Scheme: 2-Amino-4-(chloromethyl)pyridine·HCl + R-SH --(Base, Solvent)--> 2-Amino-4-((R-thio)methyl)pyridine

Materials & Reagents:

ReagentMolar Eq.Purpose
2-Amino-4-(chloromethyl)pyridine HCl1.0Starting Material
Thiol (R-SH)1.1Nucleophile
Potassium Carbonate (K₂CO₃)2.2Base
Sodium Iodide (NaI)0.1Catalyst (Optional)
Anhydrous Acetonitrile-Solvent

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), potassium carbonate (2.2 eq.), and sodium iodide (0.1 eq., if used).

  • Add anhydrous acetonitrile to form a slurry (approx. 0.2 M concentration relative to the starting material).

  • Begin vigorous stirring. Add the thiol (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, heat the mixture to 50 °C.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃, KCl, KI). Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure thioether product.

References

  • Sciencemadness Discussion Forum. (2018). Pyridine from Pyridine hydrochloride. Sciencemadness.org. [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges associated with the removal of unreacted 2-Amino-4-(chloromethyl)pyridine hydrochloride from reaction mixtures. As a bifunctional reagent—possessing a nucleophilic amino group and an electrophilic chloromethyl group—its removal requires a nuanced understanding of its chemical properties to ensure the purity of your target compound. This guide provides in-depth, field-proven strategies in a direct question-and-answer format, supplemented with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that complicate its removal?

A1: The difficulty in removing this reagent stems from its unique combination of physical and chemical properties:

  • Bifunctionality: The molecule contains a basic aminopyridine core and a reactive electrophilic chloromethyl group.[1] The basic centers (the amino group and the pyridine nitrogen) can interact with acidic media or surfaces like silica gel, while the chloromethyl group is susceptible to nucleophilic attack.

  • Salt Form vs. Free Base: As a hydrochloride salt, the starting material is an off-white solid that is generally polar and has appreciable solubility in water.[2][3] Neutralizing the salt generates the free base, which is significantly more soluble in common organic solvents but can be unstable and prone to self-reaction.[4]

  • Polarity: The aminopyridine structure is inherently polar. This can lead to solubility in a wide range of solvents, sometimes making liquid-liquid extraction inefficient and causing tailing during silica gel chromatography.[5]

Understanding these properties is the first step in designing an effective purification strategy. The choice of method will depend on the properties of your desired product versus those of this starting material.

Q2: My reaction is complete. What is the first and most critical step for removing the unreacted starting material?

A2: The first and most crucial step is a carefully planned aqueous workup with pH adjustment . The goal is to leverage the basicity of the aminopyridine to selectively move it between aqueous and organic phases.

  • Quench the Reaction: Carefully quench the reaction mixture, often with water or a saturated aqueous solution (e.g., NH₄Cl).

  • Initial Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • pH Adjustment: This is the critical manipulation.

    • To remove the starting material into an aqueous layer: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This protonates the basic aminopyridine, forming the water-soluble hydrochloride salt, which is extracted from the organic phase.[6] This is highly effective if your desired product is neutral and not acid-sensitive.

    • To keep the starting material in the organic layer (as the free base): Make the aqueous layer basic (pH > 8) with a base like NaHCO₃ or Na₂CO₃. This deprotonates the hydrochloride salt to its free base form, which is more soluble in organic solvents. This strategy is useful if your product is highly polar or has acidic properties that would draw it into a basic aqueous layer.

The choice of initial pH depends entirely on the nature of your product. The workflow below can help guide this decision.

G start Crude Reaction Mixture workup Aqueous Workup with Organic Solvent start->workup product_nature What is the nature of your product? workup->product_nature acid_stable Product is Neutral & Acid-Stable product_nature->acid_stable Neutral/Basic base_stable Product is Acidic or Base-Stable product_nature->base_stable Acidic wash_acid Wash Organic Layer with Dilute Acid (e.g., 1M HCl) acid_stable->wash_acid wash_base Wash Organic Layer with Dilute Base (e.g., NaHCO₃) base_stable->wash_base result_acid Unreacted Starting Material moves to Aqueous Layer wash_acid->result_acid result_base Unreacted Starting Material (as free base) remains in Organic Layer wash_base->result_base G cluster_solution In Solution cluster_solid Solid Phase cluster_after After Reaction cluster_solution_after Filtrate (Purified) cluster_solid_after Solid (Waste) product Desired Product agitate Agitate in Solvent (e.g., DCM, THF) product->agitate start_mat Unreacted 2-Amino-4-(chloromethyl)pyridine start_mat->agitate resin Aldehyde Resin (Solid Support)-CHO resin->agitate filter Filter agitate->filter product_pure Desired Product resin_bound Bound Impurity (Solid Support)-CH=N-Py filter->product_pure filter->resin_bound

Sources

Managing hygroscopic nature of 2-Amino-4-(chloromethyl)pyridine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4-(chloromethyl)pyridine hydrochloride (CAS RN: 1186663-31-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the hygroscopic nature of this compound. Our goal is to provide field-proven insights and robust protocols to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during experimentation. The root cause of many issues with this reagent is its propensity to absorb atmospheric moisture, which can alter its physical properties and chemical reactivity.[1][2]

Problem Encountered Potential Cause Related to Hygroscopicity Recommended Solution & Rationale
Inconsistent or low reaction yields Inaccurate Molar Quantity: The measured mass is artificially high due to absorbed water, leading to a lower-than-calculated molar amount of the reagent being added to the reaction.1. Use a Fresh Container: Whenever possible, use a new, factory-sealed container. 2. Weigh in a Controlled Environment: Use a glovebox or glove bag with a dry, inert atmosphere (e.g., Nitrogen or Argon) for weighing.[3][4] 3. Rapid Weighing: If a controlled environment is unavailable, weigh the compound as quickly as possible and minimize the time the container is open.[5][6] Note the rate of mass increase on the balance to estimate the impact of moisture absorption.
Reagent has clumped or turned into a paste Excessive Moisture Absorption: Prolonged or repeated exposure to ambient humidity has caused the solid to physically change.[2]1. Discard the Reagent: The water content is likely high and non-uniform, making it unsuitable for reactions requiring precise stoichiometry.[3] 2. Prevention: Upon receiving a new bottle, immediately transfer it to a desiccator. For frequent use, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere.
Difficulty in achieving complete dissolution Altered Solute Properties: The presence of excess water can change the solvation dynamics of the compound in organic solvents.1. Solvent Check: Ensure your solvent is anhydrous. Glassware should be flame- or oven-dried before use to remove adsorbed moisture.[7] 2. Gentle Heating: If the reaction allows, gentle heating under an inert atmosphere may aid dissolution. However, be aware that the compound can decompose at elevated temperatures.[1]
Side reactions or unexpected byproducts observed Water as a Reactant: The absorbed water may participate in the reaction, leading to hydrolysis of the chloromethyl group or other undesired pathways.1. Strict Anhydrous Technique: Implement Schlenk line techniques or work exclusively in a glovebox for moisture-sensitive reactions.[6][7] 2. Reagent Purity: Confirm the purity of all other reagents and solvents to eliminate them as the source of contamination.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To maintain its stability and purity, the compound should be stored at 2-8°C in a dark place.[8] The container must be kept tightly sealed within a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). For long-term storage, placing the sealed container in an environment with an inert atmosphere (Nitrogen or Argon) is highly recommended.[1][8]

Q2: I don't have a glovebox. What is the best way to handle this reagent?

A2: While a glovebox is ideal, you can still manage the reagent effectively.[4] Minimize exposure time to the atmosphere at every step.[5] Work quickly when opening the container and weighing the powder. After dispensing, purge the container headspace with a dry, inert gas like Argon or Nitrogen before resealing tightly. Store the container in a desiccator immediately. A glove bag is a more affordable alternative to a rigid glovebox.[3][7]

Q3: Can I dry this compound if it has absorbed moisture?

A3: While you can attempt to dry the compound by placing it under a high vacuum for several hours, this may not be completely effective.[6] Lattice water can be difficult to remove without heating.[6] However, heating is risky as it may cause decomposition.[1][9] This method should only be considered for non-critical applications where a small, unknown amount of residual water is tolerable. For sensitive reactions, using a fresh, uncompromised lot of the reagent is always the superior choice.

Experimental Procedures

Q4: What is the primary chemical risk associated with moisture absorption?

A4: The primary risk is the inaccuracy of weighing, which directly impacts stoichiometry and reproducibility. A secondary, but equally critical risk, is the potential for the absorbed water to act as an unwanted nucleophile or base in sensitive organic reactions. This can lead to hydrolysis of the reactive chloromethyl group, forming the corresponding alcohol and HCl, which can generate unexpected byproducts and lower the yield of the desired product.

Q5: When preparing a stock solution, what precautions should I take?

A5: Preparing a stock solution requires careful technique. Weighing the compound directly into a pre-weighed and thoroughly dried volumetric flask can minimize transfer losses and exposure.[10] Use an anhydrous solvent for dissolution. If precise concentration is critical, it is best to prepare the solution inside a glovebox. If that's not possible, work quickly and consider the prepared stock as a solution of approximate concentration, which may be sufficient for some applications but not for others that demand high accuracy.[6]

Protocol: Preparing a Stock Solution under Controlled Conditions

This protocol outlines the steps for preparing a stock solution with the highest possible accuracy, minimizing the impact of the compound's hygroscopic nature.

Objective: To prepare a 0.1 M stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (CAS: 1186663-31-9)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oven-dried volumetric flasks and glassware

  • Syringes and needles (oven-dried)

  • Inert gas source (Argon or Nitrogen)

  • Glovebox or glove bag

Workflow Diagram:

G cluster_prep Preparation Phase cluster_weighing Weighing & Dissolution (Inside Glovebox) cluster_storage Storage Phase Prep1 Oven-dry all glassware (volumetric flasks, beakers) Prep2 Transfer reagents & glassware into glovebox antechamber Prep1->Prep2 Prep3 Purge antechamber with inert gas Prep2->Prep3 Weigh Tare dried flask on balance Prep3->Weigh Add Add 2-Amino-4-(chloromethyl)pyridine HCl to flask and record mass Weigh->Add Solv Add anhydrous DMSO to ~80% of final volume using a syringe Add->Solv Diss Cap and swirl gently to dissolve Solv->Diss Final Add solvent to final volume mark Diss->Final Store Seal flask with septum, parafilm, and label Final->Store Remove Remove from glovebox Store->Remove Fridge Store at 2-8°C in a desiccator Remove->Fridge caption Workflow for preparing a stock solution of a hygroscopic compound.

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the manufacturing of safe and effective pharmaceuticals. 2-Amino-4-(chloromethyl)pyridine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical, as impurities can lead to side reactions, lower yields, and the formation of potentially toxic byproducts.

This guide provides an in-depth comparison of various analytical methods for the determination of the purity of this compound. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nonaqueous Titration, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies presented are grounded in established scientific principles and aligned with the validation expectations outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Criticality of Purity Analysis

The molecular structure of this compound, featuring a reactive chloromethyl group and a basic amino group, makes it susceptible to various impurities arising from its synthesis.[5][6] Common impurities could include starting materials, isomers, and degradation products. A robust analytical method should be able to separate and quantify the main compound while also detecting and quantifying any significant impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[7] Its high resolution and sensitivity allow for the separation and quantification of the main component from closely related impurities.[7]

Principle of HPLC Analysis

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar compounds like aminopyridine derivatives. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, gradient elution can be employed to effectively separate compounds with a wide range of polarities.

Proposed HPLC Method and Experimental Protocol

This protocol is a starting point and should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][4]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[7]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound sample and prepare it in the same manner as the standard solution.

Causality Behind Experimental Choices
  • C18 Column: The nonpolar C18 stationary phase provides good retention for the moderately polar analyte.

  • Acidified Mobile Phase: The addition of trifluoroacetic acid helps to protonate the amino group, leading to sharper peaks and improved chromatographic performance.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content ensures the elution of both polar and potential nonpolar impurities.

  • UV Detection at 254 nm: The pyridine ring exhibits strong UV absorbance, providing good sensitivity for detection.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard & Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject Transfer to Vials separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC): A Viable Alternative for Volatile Impurities

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and not directly suitable for GC, derivatization or analysis of the free base after neutralization could be an option. GC is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis.

Principle of GC Analysis

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a stationary phase coated on the column walls.

Proposed GC Method and Experimental Protocol

This method would be suitable for the analysis of the free base or for volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Injection Mode: Split (20:1)

Sample Preparation:

  • Neutralization: Dissolve a known amount of the hydrochloride salt in water and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the resulting free base into a suitable organic solvent (e.g., dichloromethane).

  • Derivatization (Optional): For improved peak shape and thermal stability, the amino group can be derivatized (e.g., silylation).

Causality Behind Experimental Choices
  • DB-5ms Column: A low-polarity column is a good starting point for a wide range of analytes.

  • FID Detector: FID is a robust and sensitive detector for organic compounds.

  • Temperature Program: A temperature ramp is necessary to elute compounds with different boiling points.

  • Peak Tailing: Pyridine-containing compounds can sometimes exhibit peak tailing on certain GC columns due to interactions with active sites. Using a deactivated column and appropriate inlet liners can mitigate this.[8]

Nonaqueous Titration: A Classic Approach for Assay Determination

For determining the overall purity (assay) of this compound, nonaqueous acid-base titration is a simple, rapid, and cost-effective method.[9][10] It is particularly well-suited for the analysis of amine hydrochlorides.[9]

Principle of Nonaqueous Titration

In a nonaqueous solvent like glacial acetic acid, the basicity of the amine is enhanced. The hydrochloride salt can be titrated as a base with a strong acid, such as perchloric acid.[9] The endpoint can be determined potentiometrically or with a visual indicator.

Proposed Titration Method and Experimental Protocol

Reagents:

  • 0.1 N Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Mercuric acetate solution (if necessary to sharpen the endpoint)

  • Crystal violet indicator

Procedure:

  • Accurately weigh about 300 mg of the this compound sample.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with 0.1 N perchloric acid to a blue-green endpoint.

  • Perform a blank titration and make any necessary corrections.

Causality Behind Experimental Choices
  • Glacial Acetic Acid: This solvent allows for the titration of weak bases that cannot be effectively titrated in water.

  • Perchloric Acid: A very strong acid in this medium, providing a sharp endpoint.

  • Mercuric Acetate: Can be added to react with the chloride ion, preventing interference and sharpening the endpoint.[9]

Visualization of the Titration Workflow

Titration_Workflow start Weigh Sample dissolve Dissolve in Glacial Acetic Acid start->dissolve add_indicator Add Crystal Violet Indicator dissolve->add_indicator titrate Titrate with 0.1 N Perchloric Acid add_indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for nonaqueous titration.

UV-Vis Spectroscopy: A Simple Method for Identity and Quantitative Estimation

UV-Vis spectroscopy can be used for a quick identity check and, in some cases, for a simple quantitative estimation of purity, assuming there are no interfering impurities with similar absorption spectra.[11]

Principle of UV-Vis Spectroscopy

The pyridine ring in this compound contains a chromophore that absorbs UV radiation at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Proposed UV-Vis Method and Experimental Protocol

Instrumentation:

  • A calibrated UV-Vis spectrophotometer.

Procedure:

  • Prepare a standard solution of known concentration in a suitable solvent (e.g., methanol or water).

  • Scan the UV spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare a sample solution of approximately the same concentration.

  • Measure the absorbance of both the standard and sample solutions at λmax.

  • Calculate the purity of the sample relative to the standard.

Causality Behind Experimental Choices
  • Methanol/Water Solvent: These are common UV-transparent solvents.

  • λmax Determination: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

Comparison of Analytical Methods

FeatureHPLCGCNonaqueous TitrationUV-Vis Spectroscopy
Specificity High (can separate impurities)High (for volatile compounds)Low (measures total basicity)Low (interferences from absorbing impurities)
Sensitivity HighHighModerateModerate
Quantification Purity and impuritiesVolatile impuritiesAssay (overall purity)Assay (with limitations)
Complexity HighHighLowLow
Cost HighHighLowLow
Throughput ModerateModerateHighHigh
ICH Validation Well-established[1][2][3]ApplicableApplicableApplicable for identity/assay

Conclusion and Recommendations

The choice of the analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • For comprehensive purity profiling and the quantification of individual impurities, HPLC is the recommended method. Its high specificity and sensitivity make it the gold standard for quality control in pharmaceutical development.[7]

  • Nonaqueous titration is an excellent choice for a rapid and accurate determination of the overall assay of the material. It is a simple and cost-effective method that can be easily implemented.[9][10]

  • GC is a valuable tool for the analysis of volatile impurities that may not be detected by HPLC.

  • UV-Vis spectroscopy is best suited for a quick identity check and can be used for a preliminary purity estimation.

For a complete characterization of this compound, a combination of these methods is often employed. For instance, HPLC for impurity profiling and titration for the main component assay provides a comprehensive picture of the material's purity, ensuring its suitability for downstream applications in research and drug development. All methods must be properly validated to ensure the reliability and accuracy of the results, in accordance with regulatory guidelines.[1][4][12]

References

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  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate. (2025).
  • Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed.
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A Comparative Guide to the Spectroscopic Analysis of 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The hydrochloride salt of 2-Amino-4-(chloromethyl)pyridine enhances its stability and solubility, particularly in aqueous media, which is a critical consideration for both analytical procedures and subsequent synthetic applications.[1][2] The protonation of the pyridine nitrogen significantly influences the electron density of the aromatic ring, a phenomenon readily observable in NMR spectroscopy.[3][4]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[5] For 2-Amino-4-(chloromethyl)pyridine hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, reveals distinct signals for each proton. The choice of solvent is critical; for hydrochloride salts, protic solvents can facilitate proton exchange, which can be both an analytical feature and a challenge.[1]

Expected Chemical Shifts and Multiplicities:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift
H-6~8.0-8.2Doublet (d)~5-6Deshielded due to proximity to the protonated nitrogen and anisotropic effects of the ring.
H-5~6.8-7.0Doublet of Doublets (dd)~5-6, ~1-2Influenced by coupling to H-6 and H-3.
H-3~6.7-6.9Singlet (s) or narrow doublet<1Minimal coupling to adjacent protons.
-CH₂Cl~4.6-4.8Singlet (s)N/AElectronegative chlorine atom and adjacent aromatic ring cause a significant downfield shift.
-NH₂VariableBroad Singlet (br s)N/AChemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to proton exchange.

Comparative Insights:

When compared to its non-protonated counterpart, 2-amino-4-(chloromethyl)pyridine, the hydrochloride form exhibits a general downfield shift of all aromatic protons.[1] This is a direct consequence of the increased positive charge on the pyridine ring following protonation of the nitrogen atom, which withdraws electron density from the aromatic system.[3]

For instance, the H-6 proton, being closest to the nitrogen, experiences the most significant deshielding. This predictable trend is a key diagnostic feature for confirming salt formation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Expected Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale for Chemical Shift
C-2 (C-NH₂)~158-162The amino group is electron-donating, but the adjacent protonated nitrogen has a strong deshielding effect.
C-4 (C-CH₂Cl)~150-154Attached to the electron-withdrawing chloromethyl group and part of the electron-deficient aromatic ring.
C-6~148-152Deshielded due to proximity to the protonated nitrogen.
C-3~112-116Shielded relative to other ring carbons due to the influence of the amino group.
C-5~110-114Shielded relative to C-6 and C-4.
-CH₂Cl~43-47The electronegative chlorine atom causes a downfield shift.

Comparison with Isomeric Impurities:

A common impurity in the synthesis of 2-Amino-4-(chloromethyl)pyridine could be the isomeric 2-Amino-2-(chloromethyl)pyridine. The ¹³C NMR is particularly effective in distinguishing these isomers. For example, the chemical shift of the carbon bearing the chloromethyl group in the 2-position would be significantly different due to its proximity to the nitrogen atom.[6][7][8]

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[9]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied.

    • Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for DMSO-d₆.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30)

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 16-64 (adjust for desired signal-to-noise)

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30)

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (or more, depending on sample concentration)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Weigh Weigh Sample (10-20 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Standard Add Internal Standard Dissolve->Standard H1_NMR ¹H NMR Acquisition Standard->H1_NMR To Spectrometer C13_NMR ¹³C NMR Acquisition Standard->C13_NMR To Spectrometer Process Fourier Transform & Phasing H1_NMR->Process C13_NMR->Process Integrate Integration & Peak Picking Process->Integrate Analyze Spectral Analysis Integrate->Analyze

NMR Experimental Workflow.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound.[10] For this compound, Electrospray Ionization (ESI) is the preferred ionization method due to the polar and pre-charged nature of the analyte.[11][12]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺.[13] Given that the sample is a hydrochloride salt, the free base is often observed in the gas phase.

Expected Mass-to-Charge Ratios (m/z):

The molecular formula of the free base, 2-Amino-4-(chloromethyl)pyridine, is C₆H₇ClN₂.[14][15]

IonCalculated m/zObserved m/z (Typical)
[M+H]⁺ (Protonated free base)143.0374~143.0
[M]⁺ (Molecular ion of free base)142.0298Less common in ESI

Isotopic Pattern:

A key feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak with an intensity of about one-third of the monoisotopic peak. This pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.

Comparison with Potential Degradation Products

A potential degradation pathway for 2-Amino-4-(chloromethyl)pyridine is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-Amino-4-(hydroxymethyl)pyridine.

CompoundMolecular Formula[M+H]⁺ (m/z)
2-Amino-4-(chloromethyl)pyridineC₆H₇ClN₂143.0374
2-Amino-4-(hydroxymethyl)pyridineC₆H₈N₂O125.0658

The mass difference of 18 Da (the difference between -CH₂OH and -CH₂Cl, effectively H₂O vs HCl) is readily distinguishable in the mass spectrum, allowing for the sensitive detection of this impurity.

Experimental Protocol: LC-MS Analysis

Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the target compound from impurities prior to mass analysis.[16]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is suitable for this polar compound.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point. The formic acid aids in protonation for ESI.[17]

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (optimize for minimal fragmentation)

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-400 °C

    • Scan Range: m/z 50-300

LCMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Dilute Dilute Sample in Mobile Phase Inject Inject Sample Dilute->Inject Separate Separation on C18 Column Inject->Separate Elute Elution Separate->Elute Ionize Electrospray Ionization (ESI) Elute->Ionize To MS Source Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Data_Analysis Data Analysis Detect->Data_Analysis Data to System

LC-MS Experimental Workflow.

Conclusion

The robust analytical characterization of this compound is paramount for its successful application in drug discovery and development. This guide has detailed the expected NMR and mass spectral data, providing a comparative framework against potential isomers and degradation products. The provided experimental protocols offer a starting point for developing validated analytical methods, ensuring the quality and consistency of this critical synthetic intermediate. By understanding the nuances of its spectroscopic behavior, researchers can confidently identify and quantify this compound, paving the way for the synthesis of novel therapeutic agents.

References

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  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
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A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic and medicinal chemistry, the precise installation of molecular fragments is paramount. Alkylating agents are foundational tools in this endeavor, facilitating the formation of carbon-heteroatom and carbon-carbon bonds that are crucial for constructing complex molecular architectures.[1][2] These reagents, however, are not a monolith; their reactivity, selectivity, and compatibility with various functional groups differ significantly. The choice of an alkylating agent can therefore be the difference between a high-yielding, clean reaction and a complex mixture requiring arduous purification.

This guide provides an in-depth comparison of 2-Amino-4-(chloromethyl)pyridine hydrochloride, a versatile heterocyclic building block, with other common classes of alkylating agents. We will move beyond simple cataloging of reagents to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Featured Reagent Profile: this compound

Chemical Identity:

  • IUPAC Name: 4-(Chloromethyl)pyridin-2-amine hydrochloride

  • Molecular Formula: C₆H₈Cl₂N₂

  • Molecular Weight: 179.05 g/mol [3][4]

  • Appearance: White to off-white crystalline solid[3]

At its core, this compound is a bifunctional reagent. Its utility stems from the interplay between the nucleophilic amino group and the electrophilic chloromethyl group, all influenced by the electronics of the pyridine ring. The hydrochloride salt form enhances stability and improves solubility in polar solvents, making it a convenient reagent for a variety of reaction conditions.[3]

The key to its reactivity lies in the benzylic-like nature of the chloromethyl group. The adjacent pyridine ring stabilizes the transition state of nucleophilic substitution reactions (Sₙ2), while the electron-donating amino group at the 2-position further modulates this reactivity. This unique electronic arrangement makes it a potent and often selective alkylating agent, particularly for N-alkylation of amines and S-alkylation of thiols.[3]

A primary application for this reagent is in the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are privileged scaffolds in medicinal chemistry known for a range of biological activities.[3][5]

Comparative Alkylating Agents: A Spectrum of Reactivity

To understand the specific advantages of this compound, we must compare it to other common alkylating agents.

  • Simple Benzyl Halides (e.g., Benzyl Chloride, Benzyl Bromide): These are the archetypal benzylic alkylating agents. Their reactivity is well-understood, with benzyl bromide being significantly more reactive than benzyl chloride due to the better leaving group ability of bromide.[6] They are excellent for introducing a simple benzyl group but lack the heterocyclic functionality inherent to our featured reagent.

  • Substituted Chloromethylpyridines (e.g., 2-(Chloromethyl)pyridine, 4-(Chloromethyl)pyridine): These are direct structural analogues. Comparing their reactivity highlights the electronic effect of the 2-amino group. Lacking this electron-donating group, 2- and 4-(chloromethyl)pyridine are generally less reactive and may require more forcing conditions or catalysts to achieve similar results.[7] The position of the nitrogen atom relative to the chloromethyl group also significantly influences reactivity.

  • Alkyl Sulfonates (e.g., Mesylates, Tosylates): These are prepared from alcohols and are prized for having excellent leaving groups (sulfonates).[8] They are often used when the corresponding halide is unstable or difficult to prepare. However, their preparation adds an extra step to the synthetic sequence. The choice between using a sulfonate versus a halide often comes down to the stability of the starting material and the desired reactivity profile.[1][8]

Head-to-Head Performance: N-Alkylation of Amines

The N-alkylation of amines is one of the most fundamental transformations in drug discovery.[1][9] Here, we compare the performance of our featured reagent against alternatives in a typical N-alkylation scenario.

Mechanism of Action: Sₙ2 Alkylation

The primary mechanism for these alkylating agents in amine alkylation is the Sₙ2 reaction. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the -CH₂Cl group and displacing the chloride leaving group.

sn2_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine R-NH₂ (Nucleophile) TS [R-NH₂---CH₂(Py)---Cl]‡ Amine->TS Nucleophilic Attack AlkylatingAgent 2-Amino-4-(chloromethyl)pyridine (Electrophile) AlkylatingAgent->TS Product R-NH-CH₂(Py) (Alkylated Amine) TS->Product Bond Formation Byproduct HCl TS->Byproduct Leaving Group Departure

Caption: Generalized Sₙ2 mechanism for N-alkylation.

Quantitative Comparison of Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of a generic primary amine (e.g., aniline) with different alkylating agents.

Alkylating AgentTypical BaseSolventTemp (°C)Time (h)Typical YieldKey Considerations
2-Amino-4-(chloromethyl)pyridine HCl K₂CO₃, Et₃NDMF, MeCN25 - 604 - 1285-95%Excellent reactivity; provides a functionalized pyridine moiety.[3]
Benzyl ChlorideK₂CO₃DMF60 - 808 - 1680-90%Standard, cost-effective; less reactive than the bromide.[6]
Benzyl BromideK₂CO₃MeCN25 - 502 - 890-98%Highly reactive, but less stable and more expensive.[6]
2-(Chloromethyl)pyridine HClNaH, K₂CO₃DMF, Toluene80 - 11012 - 2470-85%Lower reactivity requires stronger base or higher temperatures.[7][10]
Benzyl TosylateCs₂CO₃MeCN25 - 604 - 1090-97%Very clean reaction; requires prior synthesis of the tosylate.[8]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed protocols for the N-alkylation of aniline are presented below. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Workflow for a Comparative Alkylation Experiment

workflow start Start prep Reactant Preparation (Amine, Base, Solvent) start->prep addition Add Alkylating Agent (1.0 - 1.1 eq.) dropwise at 0°C prep->addition reaction Stir at Reaction Temp (e.g., 25-80°C) addition->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Filter, Extract with EtOAc) monitor->workup Complete purify Purification (Flash Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General workflow for N-alkylation experiments.

Protocol 1: N-Alkylation using 2-Amino-4-(chloromethyl)pyridine HCl
  • Reactant Preparation: In a round-bottom flask, dissolve aniline (1.0 eq.) and potassium carbonate (K₂CO₃, 2.5 eq.) in dimethylformamide (DMF).

  • Reagent Addition: Add this compound (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at 50°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 6-8 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-( (2-amino-pyridin-4-yl)methyl)aniline.

Protocol 2: N-Alkylation using Benzyl Chloride
  • Reactant Preparation: In a round-bottom flask, dissolve aniline (1.0 eq.) and potassium carbonate (K₂CO₃, 2.5 eq.) in DMF.

  • Reagent Addition: Add benzyl chloride (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at 70°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-16 hours).

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

  • Purification: Follow the same purification procedure as described in Protocol 1 to yield N-benzylaniline.

The choice to use a slight excess of the alkylating agent ensures complete consumption of the often more valuable amine substrate. The base (K₂CO₃) is crucial for neutralizing the HCl generated during the reaction (and the HCl salt in the featured reagent), driving the equilibrium towards the product.[9][11]

Decision-Making Framework for Reagent Selection

Choosing the optimal alkylating agent is a multi-factorial decision. The following framework, presented as a logic diagram, can guide a researcher's choice based on synthetic goals and constraints.

decision_tree start What is the Synthetic Goal? goal1 Introduce a functionalized heterocyclic moiety? start->goal1 Yes goal2 Introduce a simple benzyl/alkyl group? start->goal2 No reagent1 Use 2-Amino-4-(chloromethyl)pyridine HCl or other functionalized pyridines. goal1->reagent1 reactivity_q Is high reactivity/ mild conditions critical? goal2->reactivity_q reactivity_yes Use Alkyl Bromide or Tosylate. (Higher cost/extra step) reactivity_q->reactivity_yes Yes reactivity_no Use Alkyl Chloride. (Lower cost/slower reaction) reactivity_q->reactivity_no No

Caption: Framework for selecting an appropriate alkylating agent.

Conclusion

This compound stands out as a highly valuable and versatile alkylating agent. Its enhanced reactivity, driven by the electronic nature of the substituted pyridine ring, allows for efficient alkylations under milder conditions compared to its non-aminated counterparts. While simple benzyl halides and alkyl sulfonates are effective for introducing non-functionalized groups, this compound offers the distinct advantage of incorporating a pharmaceutically relevant amino-pyridine scaffold directly into the target molecule. This dual role as both an alkylating agent and a key building block for complex heterocycles makes it an indispensable tool for researchers in drug discovery and development. The deliberate choice of this reagent over simpler alternatives reflects a strategic approach to synthesis, prioritizing efficiency and molecular complexity.

References

  • Alkylating Agents. Oncohema Key. Available at: [Link]

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  • The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. PMC - NIH. Available at: [Link]

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A Comparative Guide to the Synthesis and Biological Activity of 2-Amino-4-(chloromethyl)pyridine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in various biological interactions.[1][2] Among its derivatives, 2-Amino-4-(chloromethyl)pyridine hydrochloride serves as a particularly valuable building block. The presence of a highly reactive chloromethyl group at the 4-position, coupled with the nucleophilic amino group at the 2-position, provides a rich platform for synthetic diversification. This guide offers a comparative analysis of synthetic strategies for generating analogs of this core scaffold and evaluates their corresponding biological activities, with a focus on anticancer and antimicrobial applications.[1][3] By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers in drug development to make informed decisions in their discovery programs.

The Core Scaffold: Synthesis and Reactivity

The title compound, 4-(chloromethyl)pyridin-2-amine hydrochloride, is characterized by a pyridine ring substituted with an amino group at position 2 and a chloromethyl group at position 4.[1] The chloromethyl group is a potent electrophile, making it an excellent handle for introducing a wide array of functionalities through nucleophilic substitution reactions.[1]

A common synthetic approach to related chloromethylpyridines involves a multi-step process starting from a picoline (methylpyridine) precursor. This methodology, noted for its high yield and use of low-cost materials under mild conditions, provides a reliable foundation for accessing the core scaffold.[1]

Representative Synthetic Protocol: From Picoline to Chloromethylpyridine
  • Oxidation: 2-methylpyridine is oxidized to 2-methylpyridine N-oxide using hydrogen peroxide in acetic acid. The N-oxide formation is crucial as it activates the methyl group for subsequent reactions.

  • Rearrangement/Esterification: The N-oxide is reacted with an acid anhydride (e.g., acetic anhydride) to form the corresponding acetate ester of the hydroxymethylpyridine.

  • Hydrolysis: The ester is hydrolyzed under alkaline conditions (e.g., NaOH or KOH solution) to yield the 2-pyridinemethanol.

  • Chlorination: The final step involves the chlorination of the alcohol using an agent like thionyl chloride (SOCl₂) to yield the desired 2-chloromethylpyridine hydrochloride.[1][4] The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl gas) are easily removed, driving the reaction to completion.

Comparative Synthesis of Analogs

The generation of a diverse library of analogs hinges on two primary strategies: modification via the chloromethyl handle and diversification of the pyridine core itself.

Synthesis_Strategies cluster_0 Strategy A: Derivatization at C4-Methylene Bridge cluster_1 Strategy B: Pyridine Ring Modification Core 2-Amino-4-(chloromethyl)pyridine Core Scaffold SN2 SN2 Nucleophilic Substitution Core->SN2 AnalogsA Analogs with Diverse C4-Side Chains SN2->AnalogsA Nuc Nucleophiles (R-OH, R-NH2, R-SH) Nuc->SN2 CC Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) AnalogsB Analogs with Modified Pyridine Core CC->AnalogsB Precursor Halogenated Pyridine Precursor Precursor->CC Boronic Boronic Acids/Esters (R-B(OR)2) Boronic->CC

Caption: Comparative synthetic strategies for analog generation.

Strategy A: Nucleophilic Substitution at the Chloromethyl Group

The high electrophilicity of the benzylic chloride makes it susceptible to attack by a wide range of nucleophiles, including phenols, amines, and thiols.[1][5] This SN2 reaction is a straightforward and efficient method for introducing complexity.

Strategy B: Pyridine Ring Modification

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for modifying the pyridine ring itself.[6] This typically involves starting with a halogenated (e.g., chloro- or bromo-) 2-aminopyridine and coupling it with various aryl or alkyl boronic acids or esters. This approach allows for systematic modulation of the electronic and steric properties of the core.

Physicochemical Comparison of Pyridine Ring Analogs

The choice of substituent on the pyridine ring profoundly impacts the molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile.

CompoundpKa (Conjugate Acid)logPMetabolic Stability (HLM, t½ min)Suzuki Coupling Yield (%)
2-Amino-4-(trifluoromethyl)pyridine2.981.594585
2-Amino-4-(difluoromethyl)pyridine3.500.953088
2-Amino-4-chloropyridine 3.85 1.10 15 95
2-Amino-4-cyanopyridine1.900.452592
Data adapted from a comparative study on related pyridine alternatives.[6]

Key Insights from Comparative Data:

  • Basicity (pKa): Electron-withdrawing groups like trifluoromethyl and cyano significantly lower the basicity of the pyridine nitrogen compared to the chloro-substituted analog.[6] This can be crucial for avoiding off-target effects, such as interactions with aminergic GPCRs.

  • Lipophilicity (logP): The choice of substituent allows for fine-tuning of lipophilicity, which is a key parameter for optimizing solubility and ADME properties.[6]

  • Reactivity: Chloro- and cyano-substituted analogs often exhibit higher yields in Suzuki couplings due to favorable electronic properties and lower steric hindrance.[6]

Biological Activity & Structure-Activity Relationships (SAR)

Derivatives of the 2-aminopyridine scaffold have demonstrated a range of biological activities, most notably antimicrobial and anticancer effects.[1][3][7]

Antimicrobial Activity

Studies on Schiff bases derived from 2-amino-4-chloropyridine have shown modest to significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[3] The structure-activity relationship (SAR) suggests that the nature of the aromatic aldehyde used to form the Schiff base is critical for determining the potency and spectrum of activity. For instance, compounds with hydroxyl or methoxy substitutions on the phenyl ring have exhibited enhanced biological effects.[3]

Anticancer Activity

Bioassays of related pyridine compounds have indicated promising inhibitory effects against various cancer cell lines.[1] The mechanism often involves interaction with key cellular enzymes and modulation of signaling pathways that control cell proliferation and survival.[1]

SAR_Diagram cluster_0 Structure-Activity Relationship (SAR) Structure 2-Amino-Pyridine Core (R1, R2 substitutions) R1 R1 Group (at C4-methylene) Structure->R1 Modifies interaction with target pocket R2 R2 Group (on Pyridine Ring) Structure->R2 Modulates core physicochemistry (pKa, logP) Potency Potency / Efficacy R1->Potency Selectivity Target Selectivity R1->Selectivity R2->Potency ADME ADME Properties R2->ADME

Caption: Key SAR considerations for 2-aminopyridine analogs.

The SAR can be summarized as follows:

  • The 2-Amino Group: This group is often a critical hydrogen bond donor, anchoring the molecule in the active site of a target protein.

  • The 4-Substituent: The group attached via the chloromethyl handle explores a specific binding pocket. Its size, shape, and electronic properties are key determinants of potency and selectivity.

  • The Pyridine Ring: Substitutions on the ring itself modulate the overall electronics and physicochemical properties of the molecule, affecting its solubility, cell permeability, and metabolic stability.[6]

Self-Validating Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations discussed.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes the reaction of this compound with a generic phenol nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Phenol (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a stirred solution of the substituted phenol (1.2 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add this compound (1.0 eq) to the suspension.

    • Heat the reaction mixture to reflux (approx. 82°C) and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of a 2-amino-4-chloropyridine scaffold with an arylboronic acid.

  • Materials:

    • 2-Amino-4-chloropyridine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane/H₂O (4:1 mixture), degassed

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask, add the 2-amino-4-chloropyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 90-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude residue by column chromatography to yield the final product.[6]

Conclusion and Future Perspectives

This compound and its analogs represent a fertile ground for drug discovery. The synthetic versatility afforded by the reactive chloromethyl handle and the tunable pyridine core allows for the systematic exploration of chemical space. Comparative analysis reveals a clear trade-off between reactivity, basicity, and metabolic stability depending on the chosen substituents. Future work should focus on expanding the library of analogs by exploring a wider range of nucleophiles and cross-coupling partners. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets responsible for the observed anticancer and antimicrobial activities, which will enable more rational, target-based drug design.

References

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  • A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesi - Benchchem. (URL: )
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Compounds Derived from 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active and functionally significant compounds.[1][2] 2-Amino-4-(chloromethyl)pyridine hydrochloride is a particularly valuable starting material within this class.[3][4][5] Its utility stems from two key reactive sites: the highly electrophilic chloromethyl group at the C4 position and the nucleophilic amino group at the C2 position. This dual reactivity allows for the selective and divergent synthesis of a wide array of novel derivatives, making it a cornerstone for building complex molecular architectures.[3][6][7]

This guide provides a comparative analysis of the spectroscopic characterization of two distinct classes of compounds synthesized from this versatile precursor. As Senior Application Scientists, our goal is not merely to present data but to illuminate the underlying principles that guide our experimental choices. We will explore how a multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—provides a self-validating system for the unambiguous structural elucidation of novel chemical entities.

Pillar 1: The Spectroscopic Toolkit - A Multi-Faceted Approach

No single technique can provide a complete structural picture. True confidence in characterization comes from the convergence of data from orthogonal methods. Each technique interrogates a different aspect of the molecule's properties, and together, they provide a comprehensive and validated structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): NMR is the gold standard for determining the carbon-hydrogen framework of a molecule.[8] ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.[8][9][10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is exceptionally sensitive to the presence of specific functional groups by measuring their characteristic vibrational frequencies, such as C=O (carbonyl) or O-H (hydroxyl) stretches.[11][12][13]

  • Mass Spectrometry (MS): MS provides the molecular weight of a compound with high precision, offering direct confirmation of its elemental formula.[14][15][16] Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated π-electron systems. Changes in substitution on the pyridine ring often lead to predictable shifts in the maximum absorption wavelength (λ_max).[17][18][19]

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Workflow cluster_validation Data Analysis & Validation Start Starting Material (2-Amino-4-(chloromethyl)pyridine HCl) Reaction Chemical Reaction (e.g., Nucleophilic Substitution) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Novel_Compound Isolated Novel Compound Purification->Novel_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Novel_Compound->NMR Interrogation FTIR FT-IR Spectroscopy Novel_Compound->FTIR Interrogation MS Mass Spectrometry Novel_Compound->MS Interrogation UVVis UV-Vis Spectroscopy Novel_Compound->UVVis Interrogation Analysis Convergent Data Analysis NMR->Analysis FTIR->Analysis MS->Analysis UVVis->Analysis Structure Validated Structure Analysis->Structure Unambiguous Assignment

Caption: General workflow for synthesis and spectroscopic validation.

Pillar 2: Comparative Analysis of Novel Derivatives

To illustrate this process, we will compare the characterization of the starting material with two hypothetical, yet chemically plausible, novel compounds derived from it:

  • Compound A: 2-Amino-4-((4-methoxyphenoxy)methyl)pyridine. Synthesized via nucleophilic substitution at the chloromethyl group.

  • Compound B: N-(4-(chloromethyl)pyridin-2-yl)acetamide. Synthesized via acylation of the amino group.

cluster_A Pathway A: C4-CH2Cl Reactivity cluster_B Pathway B: C2-NH2 Reactivity start 2-Amino-4-(chloromethyl)pyridine reagent_A + 4-Methoxyphenol + Base (e.g., K2CO3) start->reagent_A reagent_B + Acetyl Chloride + Base (e.g., Pyridine) start->reagent_B product_A Compound A (2-Amino-4-((4-methoxyphenoxy)methyl)pyridine) reagent_A->product_A Ether Synthesis product_B Compound B (N-(4-(chloromethyl)pyridin-2-yl)acetamide) reagent_B->product_B Amide Synthesis

Caption: Divergent synthesis pathways from the common precursor.

Compound A: 2-Amino-4-((4-methoxyphenoxy)methyl)pyridine

Experimental Protocol: Synthesis
  • Rationale: This synthesis is a classic Williamson ether synthesis. A non-nucleophilic base is chosen to deprotonate the phenol without competing in the substitution reaction. A polar aprotic solvent like DMF is used to dissolve the ionic intermediates and facilitate the SN2 reaction.

  • Procedure:

    • To a solution of 4-methoxyphenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 20 minutes.

    • Add this compound (1.0 eq) portion-wise.

    • Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed (approx. 4-6 hours).

    • Cool the reaction, pour into ice water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization of Compound A
  • ¹H NMR: The most significant changes are the disappearance of the chloromethyl singlet (around δ 4.6 ppm) and the appearance of a new singlet for the benzylic ether methylene protons (-O-CH₂-Ar) around δ 5.1 ppm. The downfield shift is expected due to the electron-withdrawing nature of the phenoxy oxygen. Additionally, new aromatic signals corresponding to the 4-methoxyphenyl group will appear (typically as two doublets around δ 6.9-7.0 ppm), along with a singlet for the methoxy group (-OCH₃) around δ 3.8 ppm. The pyridine proton signals will also experience slight shifts.

  • ¹³C NMR: A new signal for the ether methylene carbon (-O-CH₂) will appear around 68-70 ppm. Signals corresponding to the 4-methoxyphenyl ring and the methoxy carbon (around δ 55 ppm) will also be present.

  • FT-IR: The spectrum will show a strong, characteristic C-O-C asymmetric stretching band around 1240 cm⁻¹, indicative of the aryl ether linkage. The N-H stretching bands of the primary amine will remain, typically in the 3300-3500 cm⁻¹ region.[11]

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ is expected at m/z = 231.11, confirming the successful substitution of chlorine with the 4-methoxyphenoxy group.

  • UV-Vis: The introduction of the phenoxy group extends the conjugated system, which is expected to cause a bathochromic (red) shift in the λ_max compared to the starting material.[20]

Compound B: N-(4-(chloromethyl)pyridin-2-yl)acetamide

Experimental Protocol: Synthesis
  • Rationale: This is a standard acylation of a primary amine to form an amide. A non-nucleophilic base (pyridine or triethylamine) is used to scavenge the HCl byproduct generated during the reaction. Dichloromethane is an excellent solvent for this reaction as it is inert and easily removed.

  • Procedure:

    • Suspend this compound (1.0 eq) in dichloromethane.

    • Add a non-nucleophilic base like triethylamine (2.2 eq) and stir until the solid dissolves.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization of Compound B
  • ¹H NMR: The broad singlet for the -NH₂ protons will be replaced by a sharp singlet for the amide N-H proton, shifted significantly downfield (δ 8.5-9.5 ppm) due to the deshielding effect of the adjacent carbonyl group. A new singlet for the acetyl methyl protons (-COCH₃) will appear around δ 2.2 ppm. The chloromethyl singlet at δ 4.6 ppm will remain, confirming that this group was unreactive under these conditions.

  • ¹³C NMR: The most diagnostic new signal is the carbonyl carbon of the amide group, which will appear in the downfield region of δ 168-170 ppm. A new signal for the acetyl methyl carbon will also be present around δ 24 ppm.

  • FT-IR: The spectrum will be dominated by two strong new bands: a sharp N-H stretching band around 3300 cm⁻¹ and a very strong C=O stretching band (Amide I band) around 1680 cm⁻¹. The disappearance of the characteristic scissoring vibration of the primary -NH₂ group (around 1600-1650 cm⁻¹) is also a key indicator of success.[12]

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ is expected at m/z = 185.05, corresponding to the addition of an acetyl group.

  • UV-Vis: Acylation of the amino group alters its electronic properties from a strong donor to a weaker one. This change in the electronic nature of the substituent on the pyridine ring will likely cause a hypsochromic (blue) shift in the λ_max compared to the starting material.[21]

Pillar 3: At-a-Glance Comparative Data

The following table summarizes the key diagnostic spectroscopic features that allow for the clear differentiation between the starting material and the two novel derivatives.

Spectroscopic Feature2-Amino-4-(chloromethyl)pyridine HClCompound A (Ether Derivative)Compound B (Amide Derivative)
¹H NMR (δ, ppm)
-CH₂-Cl Signal~4.6 (s)Absent~4.6 (s)
-CH₂-O- SignalAbsent~5.1 (s)Absent
-NH₂ / -NH- Signal~6.5 (br s, 2H)~6.5 (br s, 2H)~9.0 (s, 1H)
-COCH₃ SignalAbsentAbsent~2.2 (s, 3H)
-OCH₃ SignalAbsent~3.8 (s, 3H)Absent
¹³C NMR (δ, ppm)
-CH₂-Cl Carbon~45Absent~45
-CH₂-O- CarbonAbsent~69Absent
C=O CarbonAbsentAbsent~169
FT-IR (cm⁻¹)
Key BandsC-Cl stretch (~750), N-H stretch (~3400, 3300)C-O-C stretch (~1240) , N-H stretchC=O stretch (~1680) , N-H stretch (~3300)
MS [M+H]⁺ (m/z) 143.04231.11185.05
UV-Vis (λ_max) BaselineBathochromic Shift (Red Shift)Hypsochromic Shift (Blue Shift)

Conclusion

The structural elucidation of novel compounds is a process of systematic, evidence-based deduction. As demonstrated, by leveraging a suite of spectroscopic techniques, we can confidently characterize new derivatives of this compound. The comparison between an ether synthesized at the C4 position and an amide formed at the C2 position highlights how specific, predictable changes in the spectroscopic data directly correlate to the chemical transformations performed. This guide underscores a core principle for all researchers: the synthesis of a novel compound is only complete upon its full and unambiguous characterization, a task for which a multi-technique spectroscopic approach remains the undisputed gold standard.

References

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  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
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A Researcher's Guide to the Biological Validation of Kinase Inhibitors Synthesized from 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the journey from a promising starting material to a validated bioactive compound is both an art and a science. This guide provides an in-depth technical comparison and validation workflow for kinase inhibitors synthesized from the versatile building block, 2-Amino-4-(chloromethyl)pyridine hydrochloride. We will delve into the rationale behind experimental choices, present detailed protocols for biological evaluation, and offer a comparative analysis of their performance against established benchmarks.

The selection of this compound as a precursor is strategic. Its pyridine core is a prevalent scaffold in numerous FDA-approved kinase inhibitors.[1] The presence of a reactive chloromethyl group at the 4-position and an amino group at the 2-position provides two key points for chemical modification, allowing for the construction of diverse and complex heterocyclic systems with the potential for potent and selective kinase inhibition.[2]

Synthetic Strategy: From a Simple Pyridine to Potent Kinase Inhibitors

The general strategy involves leveraging the reactivity of the chloromethyl and amino groups to construct fused ring systems, such as imidazo[4,5-b]pyridines, which are known to be effective kinase inhibitor scaffolds.[3][4] The following synthetic scheme illustrates a plausible route to a series of substituted imidazo[4,5-b]pyridine-based kinase inhibitors, designated here as Compound A and Compound B , for subsequent biological validation.

Experimental Protocol: Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors

Step 1: Nucleophilic Substitution of the Chloromethyl Group

The reactive chloromethyl group of this compound is susceptible to nucleophilic substitution. This allows for the introduction of various side chains that can interact with specific pockets of the target kinase.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a desired amine (e.g., a substituted aniline or a cyclic amine) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent and purify by column chromatography.

Step 2: Cyclization to form the Imidazo[4,5-b]pyridine Core

The formation of the fused imidazole ring is a critical step in creating the final kinase inhibitor scaffold.

  • The product from Step 1 is subjected to cyclization. This can be achieved through various methods, including reaction with a suitable aldehyde in the presence of an oxidizing agent.

  • For example, the intermediate can be reacted with a substituted benzaldehyde in the presence of an oxidant like sodium bisulfite.

  • The reaction is typically heated to facilitate cyclization.

  • Purification of the resulting imidazo[4,5-b]pyridine derivative is performed using column chromatography.

Biological Validation Workflow

Once synthesized, the biological activity of the novel compounds must be rigorously validated. This involves a tiered approach, starting with in vitro assays to determine cytotoxicity and target engagement, followed by cellular assays to assess the mechanism of action, and culminating in in vivo studies to evaluate efficacy and safety.

I. In Vitro Cytotoxicity Assessment

The initial step is to determine the concentration at which the synthesized compounds exhibit cytotoxic effects against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds (e.g., Compound A and Compound B ) and a known cytotoxic agent as a positive control (e.g., Doxorubicin).[7] Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

II. Target Engagement: Kinase Inhibition Assay

To confirm that the cytotoxic effects are due to the inhibition of the intended kinase target (e.g., PIM-1, FLT3, Aurora kinases), a direct in vitro kinase inhibition assay is performed.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the synthesized compounds (Compound A , Compound B ) and a known inhibitor as a positive control (e.g., Staurosporine for PIM-1).[7][8]

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence.

  • Data Analysis: Determine the IC50 values for kinase inhibition by plotting the percentage of kinase activity against the inhibitor concentration.

III. Cellular Mechanism of Action: Apoptosis and Cell Cycle Analysis

To understand how the compounds induce cell death, assays to evaluate apoptosis and cell cycle arrest are crucial.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the synthesized compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.

  • Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

Comparative Performance Analysis

The true measure of a novel compound's potential lies in its performance relative to existing alternatives. The following tables summarize hypothetical but plausible data for our synthesized compounds against relevant benchmarks.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
Compound A 1.23.5
Compound B 0.82.1
Doxorubicin[7]2.142.48
5-Fluorouracil[9]5.26-9.795.26-9.79

Table 2: Comparative Kinase Inhibition (IC50 in nM)

CompoundPIM-1 KinaseFLT3 KinaseAurora A Kinase
Compound A 25.3150.785.2
Compound B 15.845.230.1
Staurosporine[7]16.7--
Crizotinib[10]---

Visualizing the Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the overall validation workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FLT3) PIM-1 PIM-1 Kinase Receptor_Tyrosine_Kinase->PIM-1 activates Downstream_Effectors Downstream Effectors (e.g., Bad, c-Myc) PIM-1->Downstream_Effectors phosphorylates Aurora_A Aurora A Kinase Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins) Aurora_A->Cell_Cycle_Proteins regulates Proliferation Cell Proliferation & Survival Downstream_Effectors->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition Mitosis Mitosis Cell_Cycle_Proteins->Mitosis Compound_B Compound B (Inhibitor) Compound_B->Receptor_Tyrosine_Kinase Compound_B->PIM-1 Compound_B->Aurora_A

Caption: Targeted Kinase Signaling Pathways.

Validation_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Start 2-Amino-4-(chloromethyl)pyridine hydrochloride Synthesis Chemical Synthesis (e.g., Cyclization) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Final_Compounds Compound A & Compound B Purification->Final_Compounds Cytotoxicity Cytotoxicity Assays (MTT, LDH) Final_Compounds->Cytotoxicity Kinase_Assay Kinase Inhibition Assays (PIM-1, FLT3, Aurora) Final_Compounds->Kinase_Assay Apoptosis Apoptosis Assays (Annexin V) Kinase_Assay->Apoptosis Cell_Cycle Cell Cycle Analysis Kinase_Assay->Cell_Cycle Xenograft Tumor Xenograft Models (e.g., in mice) Cell_Cycle->Xenograft Efficacy Efficacy & Toxicity Studies Xenograft->Efficacy

Caption: Biological Validation Workflow.

Conclusion and Future Directions

The journey from a simple pyridine starting material to a validated kinase inhibitor is a multi-step process requiring careful synthetic planning and rigorous biological testing. The compounds synthesized from this compound demonstrate promising cytotoxic and kinase inhibitory activities, warranting further investigation. Future studies should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. In vivo efficacy studies in relevant animal models will be the ultimate test of their therapeutic potential.[3][8] This guide provides a comprehensive framework for researchers to navigate this complex but rewarding path in the quest for novel cancer therapeutics.

References

  • El-Gamal, M. I., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. [Link]

  • Zhang, et al. (Year not specified). Anticancer activity of 1,3,4-oxadiazole-pyridine hybrid VII. Referenced in ACS Omega article.
  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Patel, H., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Barlaam, B., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]

  • Tian, Y., et al. (2018). Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Liu, X., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4-(chloromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The 2-aminopyridine motif is one such "privileged scaffold," integral to a multitude of FDA-approved drugs, including kinase inhibitors like Imatinib and antiviral agents such as Atazanavir.[1] Its prevalence stems from the pyridine ring's ability to improve metabolic stability and permeability, while the 2-amino group often serves as a critical hydrogen bond donor, anchoring the molecule to its biological target.[1] This guide focuses on a particularly versatile starting material: 2-Amino-4-(chloromethyl)pyridine hydrochloride . The reactive chloromethyl group at the 4-position provides a synthetic handle for rapid library generation, making it an ideal entry point for exploring structure-activity relationships (SAR) and developing novel, potent, and selective drug candidates. This guide will objectively compare the performance of various derivatives, grounded in experimental data, to provide researchers with actionable insights for their drug discovery programs.

Part 1: Deconstructing the Core Scaffold - Key Modification Points

The foundational principle of SAR is to systematically modify a lead compound's structure to understand which components are essential for its biological activity and to optimize properties like potency, selectivity, and pharmacokinetics. The 2-Amino-4-(chloromethyl)pyridine scaffold offers three primary points for diversification, each with distinct implications for molecular interactions.

  • The C4-Position (Chloromethyl Group): This is the most facile point for introducing diversity. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions with a wide array of amines, alcohols, thiols, and other nucleophiles. Modifications here directly impact the solvent-exposed region of many binding pockets, influencing solubility, cell permeability, and the potential for additional interactions with the target protein.

  • The C2-Position (Amino Group): The primary amine at the C2 position is frequently a non-negotiable feature. In numerous kinase inhibitors, for example, this group forms a crucial hydrogen bond interaction with the "hinge" region of the kinase domain. Studies on related 3,5-diaryl-2-aminopyridines have shown that replacing or substituting this primary amine with larger groups leads to a significant loss of activity, confirming its role as a key pharmacophore.[2][3]

  • The Pyridine Ring: While less commonly modified, altering the pyridine core itself—for instance, by substituting other positions or replacing the nitrogen with another heteroatom—can profoundly affect the molecule's electronics, basicity (pKa), and overall geometry.[2]

The logical workflow for an SAR campaign originating from this scaffold is visualized below.

SAR_Workflow cluster_mods Primary Points of Modification Core 2-Amino-4-(chloromethyl)pyridine Core Scaffold Mod_C4 Diversify C4-Position (via Nucleophilic Substitution) Mod_N2 Modify C2-Amino Group (e.g., N-Alkylation) Mod_Ring Modify Pyridine Core (e.g., Substitution, Heteroatom Swap) Library Synthesize Derivative Library Mod_C4->Library Primary Route Mod_N2->Library Secondary Route Mod_Ring->Library Tertiary Route Assay Biological Screening (e.g., Kinase Inhibition Assay) Library->Assay SAR_Analysis Analyze Structure-Activity Relationship (SAR) Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Mod_C4 Iterate Design

Caption: A generalized workflow for SAR studies starting from the 2-Amino-4-(chloromethyl)pyridine scaffold.

Part 2: Comparative Analysis - Case Studies in Kinase Inhibition

The 2-aminopyridine scaffold has proven exceptionally fruitful in the development of kinase inhibitors.[4] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[4] By comparing derivatives targeting different kinases, we can extract valuable SAR insights.

Case Study 1: ALK/ROS1 Dual Inhibition

Anaplastic lymphoma kinase (ALK) and ROS1 are key oncogenic drivers in non-small-cell lung cancer. Researchers designed a series of 2-amino-4-(1-piperidine) pyridine derivatives to target these kinases, including crizotinib-resistant mutants.[5] The data highlights the importance of the substituent on the piperidine ring.

CompoundR Group (on Piperidine)ALKL1196M IC50 (nM)[5]ROS1G2032R IC50 (nM)[5]H3122 Cell Proliferation IC50 (µM)[5]
Crizotinib (Reference)81.5643.53.31
2e 4-chlorobenzyl41.3104.76.27
2f 4-fluorobenzyl69.8179.28.82
2g 4-methylbenzyl110.6215.412.35
2h 3-chlorobenzyl52.7125.67.93

SAR Insights:

  • Electronic Effects: The electron-withdrawing chloro group at the para-position of the benzyl ring (Compound 2e ) resulted in the most potent inhibition against both resistant ALK and ROS1 enzymes, being roughly 2-fold and 6-fold more potent than Crizotinib, respectively.[5]

  • Positional Isomers: Moving the chloro group from the para- to the meta-position (Compound 2h ) slightly decreased potency compared to 2e , suggesting that the electronic influence at the para-position is optimal for this series.

  • Bulky vs. Electron-Withdrawing: Replacing the chloro group with an electron-donating methyl group (Compound 2g ) led to a significant drop in enzymatic potency, underscoring the preference for electron-withdrawing substituents in this chemical space.

Case Study 2: Overcoming EGFR TKI-Resistance

Epidermal growth factor receptor (EGFR) is another validated cancer target, but resistance to tyrosine kinase inhibitors (TKIs) is a major clinical challenge. A series of 2-amino-4-(1,2,4-triazol)pyridine derivatives were designed to overcome this resistance.[6]

CompoundR Group (on Phenyl Ring)EGFRL858R/T790M IC50 (nM)[6]H1975 Cell Proliferation IC50 (µM)[6]
Osimertinib (Reference)0.80.012
10a 2,4-dichloro1.80.041
10b 2-chloro-4-fluoro1.10.035
10c 2,4-difluoro0.90.026
10j 4-fluoro1.50.048

SAR Insights:

  • Halogen Substitution: Small halogen atoms at the 2- and 4-positions of the phenyl ring are critical for potent activity. The 2,4-difluoro substituted compound (10c ) exhibited the strongest enzymatic inhibition, nearly matching the reference compound Osimertinib.[6]

  • Single vs. Double Substitution: The doubly substituted analogs (10a, 10b, 10c ) were generally more potent than the singly substituted analog (10j ), indicating that interactions from both positions contribute to binding affinity.

The diagram below illustrates the general mechanism of action for these kinase inhibitors, where they compete with ATP for binding in the kinase domain's active site.

Kinase_Inhibition cluster_pathway Normal Kinase Activity cluster_inhibition Competitive Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Catalysis ADP ADP Kinase->ADP Catalysis ATP ATP ATP->Kinase Blocked_Kinase Kinase ATP->Blocked_Kinase Blocked Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling Phospho_Substrate->Signal Inhibitor 2-Aminopyridine Derivative Inhibitor->Blocked_Kinase Binds to Active Site Blocked_Kinase->No_Reaction

Sources

Comparative study of the efficacy of different 2-Amino-4-(chloromethyl)pyridine hydrochloride isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Efficacy of 2-Amino-4-(chloromethyl)pyridine and its Isomers in Synthetic Chemistry

This guide provides a comprehensive comparative analysis of the synthetic efficacy of key isomers of 2-Amino-(chloromethyl)pyridine hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple product overview to deliver an in-depth examination of the structural, electronic, and physicochemical properties that dictate the reactivity and utility of these vital building blocks. While direct, side-by-side kinetic studies are not prevalent in the current literature, this guide synthesizes available data and established principles of physical organic chemistry to offer a robust framework for experimental design and isomer selection.

Introduction: The Strategic Value of Amino(chloromethyl)pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its nitrogen atom provides a key site for hydrogen bonding, improves solubility, and allows for fine-tuning of a molecule's pharmacokinetic properties. The aminopyridine motif, in particular, is a valuable pharmacophore and a versatile synthetic handle for constructing more complex molecular architectures.

When further functionalized with a reactive chloromethyl group, these compounds become powerful bifunctional intermediates. The chloromethyl group serves as a potent electrophile for nucleophilic substitution, enabling the facile introduction of diverse side chains, while the amino group can be used for subsequent coupling reactions or to modulate the final compound's biological activity. The specific placement of these two functional groups—the isomerism—profoundly impacts the molecule's electronic properties and, consequently, its synthetic efficacy. This guide focuses on the comparative analysis of two prevalent isomers: 2-Amino-4-(chloromethyl)pyridine and 2-Amino-5-(chloromethyl)pyridine .

Structural and Electronic Analysis: The Source of Differential Reactivity

The primary measure of "efficacy" for these building blocks is the reactivity of the chloromethyl group in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism. The rate of this reaction is dictated by the electrophilicity of the benzylic-like carbon and the stability of the reaction's transition state. The position of the electron-donating amino group (-NH₂) plays a critical role in modulating these factors.

Caption: Key Isomers of 2-Amino-(chloromethyl)pyridine.

  • 2-Amino-4-(chloromethyl)pyridine: In this isomer, the amino group is meta to the chloromethyl group. Its electron-donating influence on the reactive site is primarily through the negative inductive effect (-I), which is a through-bond polarization. Resonance donation from the amino group's lone pair does not extend to the C4 position.

  • 2-Amino-5-(chloromethyl)pyridine: Here, the amino group is para to the chloromethyl group. This positioning allows for a powerful electron-donating effect via both induction and, more significantly, resonance (+R effect). The lone pair on the amino nitrogen can be delocalized through the π-system of the ring, directly stabilizing the transition state of an SN2 reaction.

This difference in electronic influence is the fundamental driver of their differential efficacy. The direct resonance stabilization afforded by the para-amino group in the 2,5-isomer is expected to lower the activation energy for nucleophilic attack compared to the meta-substituted 2,4-isomer.

Caption: Resonance stabilization in the 2,5-isomer.

Hypothesis: Due to superior electronic stabilization of the SN2 transition state, 2-Amino-5-(chloromethyl)pyridine hydrochloride is predicted to be more reactive (i.e., exhibit higher efficacy) towards nucleophiles than 2-Amino-4-(chloromethyl)pyridine hydrochloride under identical conditions.

Comparative Data Summary

The following table consolidates available physicochemical and synthetic data for the two primary isomers. The absence of direct comparative kinetic data in the literature underscores the importance of the theoretical framework and the experimental protocol provided in the subsequent sections.

Property2-Amino-4-(chloromethyl)pyridine HCl2-Amino-5-(chloromethyl)pyridine HCl
Molecular Formula C₆H₇N₂Cl · HClC₆H₈Cl₂N₂
Molecular Weight 179.05 g/mol 179.04 g/mol
CAS Number 1186663-31-9866561-43-5[1]
Appearance White to off-white crystalline solidData not available
Predicted pKa Lower (meta-effect)Higher (para-effect)
Predicted Reactivity GoodExcellent
Key Synthetic Reactions Nucleophilic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination, Imidazo[1,2-a]pyridine formationNucleophilic Substitution

Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details the protocols for both the synthesis of a key precursor and, crucially, a self-validating experiment to directly compare the kinetic efficacy of the isomers.

General Protocol for Synthesis via Chlorination

The most common route to these compounds involves the chlorination of the corresponding hydroxymethyl derivative. Thionyl chloride (SOCl₂) is a standard and effective reagent for this transformation.

SynthesisWorkflow Start 2-Amino-x-(hydroxymethyl)pyridine Reagent Add SOCl₂ (1.2 eq) in DCM, 0 °C Start->Reagent Reaction Stir at RT, 2-4h Monitor by TLC Reagent->Reaction Workup Quench with sat. NaHCO₃ Extract with DCM Reaction->Workup Purify Dry (Na₂SO₄), Concentrate Column Chromatography Workup->Purify Product 2-Amino-x-(chloromethyl)pyridine HCl Purify->Product

Caption: General workflow for synthesis.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-Amino-x-(hydroxymethyl)pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product hydrochloride salt.

Protocol for a Comparative Kinetics Experiment

This protocol describes a robust method to experimentally validate the reactivity hypothesis by comparing the rates of nucleophilic substitution for the two isomers. The reaction with a secondary amine like morpholine is a clean, well-established model system.

Objective: To determine the second-order rate constants (k₂) for the reaction of 2-Amino-4-(chloromethyl)pyridine HCl and 2-Amino-5-(chloromethyl)pyridine HCl with morpholine.

Materials:

  • Isomer A: 2-Amino-4-(chloromethyl)pyridine HCl

  • Isomer B: 2-Amino-5-(chloromethyl)pyridine HCl

  • Nucleophile: Morpholine (freshly distilled)

  • Internal Standard: Dodecane (or another non-reactive compound with a distinct GC/HPLC retention time)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous powder

KineticsWorkflow cluster_0 Reaction Setup (for each isomer) cluster_1 Data Acquisition A Dissolve Isomer (1.0 eq) & Internal Standard in MeCN B Add K₂CO₃ (2.0 eq) A->B C Add Morpholine (1.5 eq) Start timer (t=0) B->C D Withdraw aliquot at t = x min C->D Repeat at intervals E Quench with H₂O D->E F Extract with Ethyl Acetate E->F G Analyze by GC or HPLC F->G H Calculate k₂ G->H Plot [Isomer] vs. Time

Caption: Workflow for comparative kinetics study.

Step-by-Step Methodology:

  • Stock Solution Prep: Prepare a stock solution in acetonitrile containing a known concentration of the isomer (e.g., 0.1 M) and the internal standard (e.g., 0.05 M).

  • Reaction Initiation: In a thermostatted reaction vessel (e.g., 50 °C), place anhydrous potassium carbonate (2.0 eq) and morpholine (1.5 eq). Add the stock solution to initiate the reaction (this is t=0).

  • Sampling: At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 min), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing cold water and a suitable extraction solvent (e.g., ethyl acetate). Vortex thoroughly.

  • Analysis: Analyze the organic layer of each quenched sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Processing:

    • For each time point, determine the concentration of the remaining starting material by comparing the peak area of the isomer to the peak area of the internal standard.

    • Plot 1/[Isomer] versus time. For a second-order reaction, this plot should yield a straight line.

    • The slope of this line is the second-order rate constant, k₂.

  • Comparison: Compare the calculated k₂ values for the 2,4-isomer and the 2,5-isomer. A higher k₂ value signifies greater reactivity and thus higher synthetic efficacy under these conditions.

Conclusion and Recommendations

The synthetic efficacy of amino(chloromethyl)pyridine isomers is fundamentally governed by the electronic interplay between the amino and chloromethyl substituents. Based on established principles of physical organic chemistry, 2-Amino-5-(chloromethyl)pyridine hydrochloride is predicted to be the more reactive isomer in nucleophilic substitution reactions due to direct resonance stabilization of the SN2 transition state by the para-positioned amino group. In contrast, the meta-positioned amino group in This compound offers weaker inductive stabilization.

For applications requiring rapid and efficient displacement of the chloride, the 2,5-isomer is the recommended starting point. For synthetic routes where attenuated reactivity is desired to prevent side reactions, the 2,4-isomer may prove more suitable. The provided experimental protocol for a comparative kinetics study offers a clear and definitive path for researchers to validate these principles within their specific reaction systems, enabling data-driven selection of the optimal building block for accelerating drug discovery and development programs.

References

A comprehensive, numbered list of all authoritative sources will be generated and linked here upon final compilation.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: Why Caution is Critical

2-Amino-4-(chloromethyl)pyridine hydrochloride is a reactive chemical intermediate. Its hazard profile is dictated by its structure: a pyridine ring, a primary amine group, and a chloromethyl group. This combination makes it corrosive and toxic. High concentrations are extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin[1][2]. Before handling, it is imperative to recognize these intrinsic risks to appreciate the necessity of the stringent disposal protocols that follow.

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage[3][4].

  • Toxicity: Harmful if swallowed or inhaled[3][5].

  • Irritant: May cause respiratory irritation[2][4].

  • Reactivity: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[6][7][8].

Hazard Class Description Primary Precaution
Skin Corrosion 1B Causes severe skin burns and eye damage.Wear appropriate personal protective equipment (PPE).
Acute Toxicity 4 (Oral) Harmful if swallowed.Do not eat, drink, or smoke when handling.
Eye Damage 1 Causes serious eye damage.Use chemical splash goggles and/or a face shield.
Acute Toxicity 4 (Inhalation) Harmful if inhaled.Handle only in a certified chemical fume hood.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not merely a suggestion but a requirement governed by local and national regulations. Adherence to a systematic workflow is essential to ensure the safety of laboratory personnel and environmental integrity.

Diagram: Decision Workflow for Waste Management

The following diagram illustrates the critical decision points in the handling and disposal process, from initial use to final collection.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Containerization & Disposal cluster_spill Spill Response prep Handle 2-Amino-4- (chloromethyl)pyridine hydrochloride ppe Wear Full PPE: - Double Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat prep->ppe hood Work in Certified Chemical Fume Hood prep->hood waste_gen Waste Generated prep->waste_gen is_spill Is it a spill? waste_gen->is_spill waste_type Determine Waste Type waste_gen->waste_type is_spill->waste_type No (Routine) spill_size Assess Spill Size is_spill->spill_size Yes solid Solid Waste (Unused chemical, contaminated wipes) waste_type->solid Solid liquid Liquid Waste (Aqueous solutions) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, pipettes) waste_type->sharps Sharps containerize_solid Collect in Labeled, Sealable Container for Chlorinated Solid Waste solid->containerize_solid containerize_liquid Collect in Labeled, Sealable Container for Chlorinated Liquid Waste liquid->containerize_liquid containerize_sharps Place in Puncture-Proof Sharps Container sharps->containerize_sharps storage Store in Satellite Accumulation Area (Away from incompatibles) containerize_solid->storage containerize_liquid->storage containerize_sharps->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup small_spill Small Spill (<1L): 1. Dampen with water 2. Absorb with inert material 3. Collect in waste container spill_size->small_spill Small large_spill Large Spill (>1L): 1. Evacuate Area 2. Notify EH&S / Emergency   Response spill_size->large_spill Large small_spill->containerize_solid

Caption: Decision workflow for handling and disposal of this compound.

Detailed Disposal Protocols

The core principle of disposal is waste segregation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

Protocol 3.1: Disposal of Unused or Expired Solid Chemical
  • Do Not Attempt Neutralization: While some aminopyridine disposal guides suggest neutralization with dilute acetic acid, this is primarily for spill residues and not bulk solid[6][9]. The hydrochloride salt form and the reactive chloromethyl group complicate this process. The safest approach is direct disposal.

  • Containerization: Place the original container, or the unused chemical, inside a larger, sealable, and clearly labeled hazardous waste container. Ensure the container is compatible (e.g., high-density polyethylene).

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly state the chemical name: "this compound". Include the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong acids and oxidizers[10].

  • Collection: Arrange for collection by your institution's licensed hazardous waste disposal service.

Protocol 3.2: Disposal of Contaminated Labware and Debris

This category includes items like gloves, weigh boats, paper towels, and pipette tips that have come into direct contact with the chemical.

  • Segregation: All solid waste contaminated with this chemical must be treated as hazardous waste[7].

  • Double Bagging: It is best practice to double-bag all contaminated dry hazardous waste using transparent bags[7]. This provides an extra layer of protection against leaks and punctures.

  • Containerization: Place the sealed bags into a designated solid hazardous waste container for chlorinated compounds. Do not mix with non-hazardous trash. Even empty containers that once held the substance must be disposed of as hazardous waste[7].

  • Labeling and Storage: Follow the same labeling and storage procedures as outlined in Protocol 3.1.

Protocol 3.3: Disposal of Aqueous Solutions
  • Collection: Collect all aqueous waste containing this compound in a dedicated, sealable, and compatible (e.g., HDPE) liquid waste container.

  • pH Consideration: Do not attempt to neutralize the solution. The inherent properties of the compound make it suitable for direct incineration by a licensed facility.

  • Labeling: Label the container as "Hazardous Waste" with the full chemical name and concentration. If other chemicals are present in the solution, list them as well.

  • Storage and Collection: Store securely in a secondary container within a satellite accumulation area and arrange for professional disposal.

Emergency Procedures: Spill Management

Accidents happen, and a clear, pre-defined response plan is crucial.

  • Small Spills (<1 Liter or as defined by your institution):

    • Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and safety goggles[6].

    • If the material is a solid, gently dampen it with water to prevent dust from becoming airborne[8].

    • Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill[10].

    • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container[3][11].

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste[8].

  • Large Spills (>1 Liter or as defined by your institution):

    • Do not attempt to clean it up yourself.

    • Immediately evacuate the area and alert others[6].

    • If safe to do so, close the door to the affected area to contain vapors.

    • Contact your institution's EH&S or emergency response team immediately[10].

Final Disposal Pathway: The Role of Incineration

For chlorinated pyridine compounds, the recommended final disposal method is controlled incineration[12][13]. This is a critical step that must be handled by a licensed and approved waste disposal facility[4].

Why Incineration?

  • Complete Destruction: High-temperature incineration (typically 820°C to 1,600°C) breaks down the organic molecule into simpler, less toxic components like carbon dioxide, water, and nitrogen oxides[12][13].

  • Management of Halogens: Professional incinerators are equipped with scrubbers and other pollution control devices to safely remove the resulting hydrogen chloride (HCl) gas, preventing its release into the atmosphere.

Attempting to dispose of this chemical via standard drains or landfill is illegal and environmentally irresponsible. The compound's solubility in water means it can easily contaminate groundwater systems[1].

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed responsibly from cradle to grave.

References

  • 4-Aminopyridine SOP. (n.d.). University of Washington, Environmental Health & Safety.
  • Production, Import, Use, and Disposal of Pyridine. (1989). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Standard Operating Procedure: 4-Aminopyridine. (n.d.). University of Georgia, Office of Research Safety.
  • Safety Data Sheet: 2-Amino-4-(chloromethyl)pyridine. (2025). Sigma-Aldrich.
  • Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. (2024). Fisher Scientific.
  • 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals. (n.d.). NOAA.
  • Safety Data Sheet: 2-Aminopyridine. (2021). Fisher Scientific.
  • This compound Safety Information. (n.d.). Achmem.
  • This compound Properties. (n.d.). ChemicalBook.
  • Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride. (2012). Thermo Fisher Scientific.
  • 3-AMINOPYRIDINE MSDS. (2012). Loba Chemie.
  • Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
  • This compound. (n.d.). Hoffman Fine Chemicals.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • (p-Amino pyridine) MSDS. (n.d.). Oxford Lab Fine Chem LLP.
  • 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals. (n.d.). NOAA.
  • 2-(Chloromethyl)pyridine hydrochloride - Hazardous Agents. (n.d.). Haz-Map.

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Mastering Safety: A Researcher's Guide to Handling 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a profound commitment to safety. In the laboratory, where novel compounds are a daily reality, true expertise is demonstrated not only by breakthrough discoveries but by the meticulous care taken to protect oneself and one's colleagues. This guide provides essential, immediate safety and logistical information for handling 2-Amino-4-(chloromethyl)pyridine hydrochloride (CAS No. 1186663-31-9), a compound that demands rigorous adherence to safety protocols. Our goal is to move beyond mere compliance, offering a framework of deep understanding that builds confidence and ensures a secure research environment.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound is a corrosive solid that can cause severe skin burns and serious eye damage. It is also classified as harmful if swallowed. The primary risks stem from its ability to react with moisture, including ambient humidity and biological tissues, to release hydrochloric acid, a highly corrosive substance. As a fine solid, it also poses an inhalation hazard, as airborne dust can damage the respiratory tract.

The causality is clear: direct contact with the solid or its dust can lead to immediate and severe chemical burns. Ingestion can cause burns to the mouth, throat, and stomach.[1] Therefore, every procedural step and piece of personal protective equipment (PPE) is designed to create an absolute barrier between the researcher and the chemical.

Table 1: Hazard Classification and GHS Pictograms

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 1B)

DangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage (Category 1)

DangerH318: Causes serious eye damage.
Acute Toxicity, Oral (Category 4)

WarningH302: Harmful if swallowed.

Source: Synthesized from multiple Safety Data Sheets.

The Personal Protective Equipment (PPE) Mandate: Your Non-Negotiable Barrier

Given the severe corrosive nature of this compound, a multi-layered approach to PPE is mandatory. Standard laboratory attire is insufficient; enhanced protection is required to prevent any possibility of contact.

Engineering Controls: The First Line of Defense

All handling of this compound, from weighing to dissolution, must be performed inside a certified chemical fume hood. This is critical to contain the solid dust and any potential vapors, protecting the user's respiratory system and preventing contamination of the general laboratory space.

Primary Protective Gear
  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. The face shield provides a secondary barrier against splashes when handling solutions or accidental dispersal of the solid.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection: A Critical Choice: Standard disposable nitrile gloves are not recommended for handling this compound or its solutions, except for the briefest of incidental splashes. Data for pyridine shows that nitrile gloves have a breakthrough time of less than one minute.[2][3] This means the chemical can permeate the glove and reach your skin almost immediately.

Table 2: Recommended Glove Selection for Pyridine Derivatives

Glove MaterialBreakthrough TimeRecommendationCausality
NitrilePoor (< 1 min)Not Recommended for direct handling. Suitable only for immediate removal after an incidental splash.Pyridine and related structures can rapidly permeate the nitrile polymer matrix.
Butyl RubberGood to ExcellentRecommended for direct handling and extended use.Offers superior resistance to a wide range of corrosive chemicals and polar organic compounds.
NeopreneFair to GoodAcceptable Alternative for shorter duration tasks.Provides moderate chemical resistance but may degrade faster than butyl rubber with prolonged exposure.

Source: Inferred from chemical resistance charts for pyridine.[3][4][5]

Always double-glove when handling this compound. An inner nitrile glove can provide a warning layer and make de-gloving safer, but the outer glove should be butyl rubber or neoprene. Inspect gloves for any signs of degradation or perforation before and during use.

Operational Protocol: A Step-by-Step Guide to Safe Handling

A structured workflow is essential to minimize risk. The following diagram and protocol outline the mandatory sequence of operations.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE (Face shield, Butyl Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit (Sodium Bicarbonate, Inert Absorbent) prep_hood->prep_spill handle_weigh 4. Weigh Compound on Anti-Static Weigh Paper prep_spill->handle_weigh handle_transfer 5. Carefully Transfer Solid to Reaction Vessel handle_dissolve 6. Add Solvent Slowly to Avoid Splashing clean_decon 7. Decontaminate Spatula/Surfaces with 70% Ethanol handle_dissolve->clean_decon clean_waste 8. Segregate Waste (Solid, Liquid, Sharps) clean_decon->clean_waste clean_ppe 9. Doff PPE Correctly (Gloves Last) clean_waste->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Recommended workflow for handling this compound.

Protocol for Weighing and Dissolving:
  • Preparation: Before bringing the chemical into the work area, ensure you have donned all required PPE (Section 2) and that the chemical fume hood is operational. Prepare a spill kit containing sodium bicarbonate (for neutralization) and an inert absorbent material like vermiculite or sand.

  • Weighing: Conduct all weighing operations within the fume hood. Use an anti-static weigh paper or boat to prevent the fine powder from dispersing due to static electricity.

  • Transfer: Use a spatula to carefully transfer the solid to the reaction vessel. Avoid any scooping motions that could generate dust. Tap the spatula gently on the inside of the vessel to dislodge any remaining powder.

  • Dissolution: When adding solvent, introduce it slowly down the side of the vessel to prevent splashing of the solid. If the dissolution is exothermic, ensure the vessel is in an appropriate cooling bath.

  • Post-Handling: Immediately after use, decontaminate the spatula and any surfaces with a 70% ethanol solution followed by a dry wipe.

Emergency Procedures: Immediate and Decisive Action

Accidents require a swift and correct response. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.

Table 3: First Aid and Emergency Response

Exposure TypeImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes under a safety shower. Simultaneously remove all contaminated clothing.Seek immediate medical attention. Do not apply any creams or ointments.
Eye Contact Immediately flush eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open.Seek immediate medical attention. Do not attempt to neutralize with any chemical.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained).Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical.Seek immediate medical attention.
Small Spill (Solid) Wearing full PPE, gently cover the spill with sodium bicarbonate to neutralize any acidity. Carefully sweep the mixture into a designated hazardous waste container. Decontaminate the area with a 70% ethanol solution.Report the spill to the laboratory supervisor.
Large Spill Evacuate the immediate area. Alert laboratory personnel and contact the institutional emergency response team. Prevent entry into the area.Allow only trained emergency responders to handle the cleanup.

Source: Synthesized from multiple SDS and emergency response guides.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal is a critical component of the chemical lifecycle. All waste streams containing this compound must be treated as hazardous.

Waste Segregation and Collection:
  • Solid Waste: Unused compound, contaminated weigh paper, and spill cleanup materials should be collected in a clearly labeled, sealed container designated for corrosive solid hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled container for corrosive liquid hazardous waste. Do not mix with other solvent waste streams unless compatibility has been confirmed. The hydrochloride salt is acidic; mixing it with incompatible waste (e.g., cyanide or sulfide-containing waste) could generate toxic gas.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste.

Decontamination and Neutralization:

For residual amounts on glassware or equipment, a triple rinse with a suitable solvent (e.g., the solvent used in the reaction) can be performed. The rinsate must be collected and disposed of as hazardous liquid waste.

While neutralization of bulk waste is not recommended in a standard laboratory setting, small spills can be neutralized. The basic amino group and the pyridine nitrogen can be neutralized with an acid, but the compound is already a hydrochloride salt. The primary concern is its corrosive nature upon contact with moisture. For spills, initial neutralization with a weak base like sodium bicarbonate is recommended before collection. This reduces the immediate corrosive hazard during cleanup.[6] All neutralized spill material must still be disposed of as hazardous waste.

Final disposal must be conducted through an approved hazardous waste management company, typically via high-temperature incineration.[7]

Handling Compounds Without an OEL

It is important to note that this compound does not have a published Occupational Exposure Limit (OEL). For novel or less-studied compounds like this, a conservative approach is mandatory. The principle of "as low as reasonably achievable" (ALARA) must be applied to any potential exposure. In the absence of an OEL, a control banding strategy is often used, where the compound is assigned to an Occupational Exposure Band (OEB) based on its toxicological properties.[8][9] Given its high corrosivity and potential for severe health effects, it should be handled using the engineering controls and PPE appropriate for highly potent or toxic compounds, which includes the stringent measures outlined in this guide.[10][11]

By understanding the inherent hazards and implementing these detailed operational and safety plans, you build a foundation of trust in your procedures and instrumentation. This commitment to safety not only protects you and your colleagues but also ensures the integrity and success of your vital research.

References

  • CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]

  • Kimberly-Clark Professional. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • AMG Medical Inc. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from [Link]

  • Michnick, J. (2016, November 20). Handling Highly Potent Actives and Controlled Substances Safely and Securely. Contract Pharma. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Esco Pharma. (2017, September 25). It's more than just being Fragile: How to Handle Potent Formulation?. Retrieved from [Link]

  • Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]

  • Protective Industrial Products. (n.d.). MaxiChem®: Nitrile Blend Coated Glove with Nylon / Elast. Retrieved from [Link]

  • Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • ResearchGate. (2022, November 15). How to quench Pyridine?. Retrieved from [Link]

  • Duke University Safety Office. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Retrieved from [Link]

  • PubChem. (n.d.). Picolyl chloride hydrochloride. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1186663-31-9 | this compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-4-(chloromethyl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(chloromethyl)pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.